molecular formula C8H14O4 B1357750 Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate CAS No. 110407-58-4

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

Cat. No.: B1357750
CAS No.: 110407-58-4
M. Wt: 174.19 g/mol
InChI Key: ZEJKVCZXCLPEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS: 110407-58-4 ) is a high-purity (≥97% ) heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. This compound, with the molecular formula C 8 H 14 O 4 and a molecular weight of 174.19 g/mol , serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases . Its versatile structure also finds application in the development of agrochemicals, such as pesticides and herbicides, where it can enhance both efficacy and product stability . Furthermore, its utility extends to the fragrance industry, where it contributes to the synthesis of unique aromatic compounds . The tetrahydro-2H-pyran scaffold is a privileged structure in drug discovery, and derivatives like this one are frequently employed in the construction of complex molecules due to their well-defined stereochemistry and functional group compatibility . Researchers value this compound as a precursor for further chemical transformations, including the synthesis of novel fused pyran derivatives, which are known to exhibit a wide spectrum of biological and pharmacological activities, such as antimicrobial, antiviral, and antitumor properties . The compound should be stored at room temperature and is intended for research and development purposes only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any consumer applications.

Properties

IUPAC Name

ethyl 5-hydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJKVCZXCLPEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Core Properties of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is a heterocyclic organic compound with the chemical formula C₈H₁₄O₄.[1] While specific, detailed experimental data on its basic physical and biological properties are not extensively available in publicly accessible literature, this guide synthesizes the existing information and provides a framework for its potential characteristics and applications based on the broader class of pyran derivatives. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the known attributes and identifying areas for future investigation.

Chemical and Physical Properties

Table 1: Core Chemical and Physical Data

PropertyValueSource
CAS Number 110407-58-4[1]
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.1944 g/mol [1]
Melting Point Not available
Boiling Point Not available
Solubility Not available in common solvents.
Storage Room temperature[1]

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, the synthesis of tetrahydropyran rings is a well-established area of organic chemistry. General methods often involve the cyclization of δ-hydroxy olefins or other appropriately functionalized acyclic precursors.

General Synthetic Approach (Hypothetical)

A plausible synthetic route could involve the intramolecular cyclization of an ethyl ester of a 5,6-dihydroxyhexanoic acid derivative. The stereochemistry of the hydroxyl groups on the precursor would be crucial in determining the stereochemistry of the final product, including the cis and trans isomers of the target molecule.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a general workflow that could be employed for the synthesis and subsequent characterization of this compound.

G Hypothetical Experimental Workflow start Starting Materials (e.g., unsaturated ester) synthesis Chemical Synthesis (e.g., Dihydroxylation, Cyclization) start->synthesis workup Reaction Work-up (e.g., Extraction, Washing) synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product: Ethyl 5-hydroxy-tetrahydro- pyran-2-carboxylate purification->product structural Structural Characterization product->structural purity Purity Assessment (e.g., HPLC, Elemental Analysis) product->purity nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) structural->nmr ms Mass Spectrometry (HRMS, GC-MS) structural->ms ir FTIR Spectroscopy structural->ir

Caption: A generalized workflow for the synthesis and characterization of the title compound.

Biological Activity and Potential Applications

This compound is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.[1] It also finds application in the development of agrochemicals and in the fragrance industry.[1]

Role in Drug Discovery

As a building block, this molecule offers a versatile scaffold for the creation of more complex molecules with potential therapeutic activities. The tetrahydropyran ring is a common motif in many biologically active natural products and synthetic drugs.

Potential Signaling Pathways (Based on Pyran Derivatives)

While no specific signaling pathways have been directly associated with this compound, the broader class of pyran derivatives has been shown to exhibit neuroprotective effects through various mechanisms. These mechanisms provide a hypothetical framework for the potential biological actions of compounds derived from this intermediate.

The following diagram illustrates some of the key neuroprotective signaling pathways influenced by pyran-containing compounds.

G Potential Neuroprotective Mechanisms of Pyran Derivatives pyran Pyran Derivatives antioxidant Antioxidant Pathways (e.g., Nrf2 activation) pyran->antioxidant activates anti_inflammatory Anti-inflammatory Effects (e.g., NF-κB inhibition) pyran->anti_inflammatory induces anti_apoptotic Anti-apoptotic Pathways (e.g., Bcl-2 up-regulation) pyran->anti_apoptotic promotes ros Reactive Oxygen Species (ROS) apoptosis Apoptosis ros->apoptosis induces neuroprotection Neuroprotection inflammation Neuroinflammation inflammation->apoptosis contributes to antioxidant->ros inhibits anti_inflammatory->inflammation inhibits anti_apoptotic->apoptosis inhibits

Caption: General neuroprotective signaling pathways influenced by the pyran scaffold.

Spectroscopic Data

Publicly available, detailed spectroscopic data (NMR, MS) for this compound is limited. However, such data is often available from commercial suppliers upon request. The expected spectral features would be consistent with the presence of an ethyl ester, a secondary alcohol, and a saturated six-membered heterocyclic ring.

Conclusion and Future Directions

This compound is a chemical intermediate with potential applications in pharmaceutical and chemical industries. This guide has summarized the currently available information on its basic properties. A significant gap in the publicly accessible data exists, particularly concerning its physical properties, a detailed synthetic protocol, and specific biological activity.

Future research should focus on:

  • The development and publication of a robust and scalable synthesis protocol.

  • Thorough experimental determination and reporting of its physical and chemical properties.

  • Investigation into the specific biological targets of compounds derived from this intermediate to elucidate its therapeutic potential.

By addressing these knowledge gaps, the scientific community can better leverage the potential of this compound in advancing drug discovery and material science.

References

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate CAS number 110407-58-4

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 110407-58-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the limited publicly available information on Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate. Due to a scarcity of dedicated research on this specific compound, this guide also incorporates representative methodologies and potential applications based on the broader class of tetrahydropyran derivatives to provide a functional technical overview.

Executive Summary

This compound is a heterocyclic organic compound featuring a tetrahydropyran ring, a core structure of significant interest in medicinal chemistry. While detailed studies on this specific molecule are limited, its structural motifs suggest its primary utility as a versatile chiral building block in the synthesis of more complex, biologically active molecules. This whitepaper provides a summary of its known properties, a plausible synthetic approach, and explores its potential applications in drug discovery by drawing parallels with structurally related compounds.

Compound Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted through computational models due to the absence of extensive empirical data in published literature.

PropertyValueSource
CAS Number 110407-58-4N/A
Molecular Formula C₈H₁₄O₄N/A
Molecular Weight 174.19 g/mol N/A
Purity ≥95% (Typically available)[1]
Boiling Point (Predicted) 267.8 ± 40.0 °CN/A
Density (Predicted) 1.172 ± 0.06 g/cm³N/A

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Oxa-Michael Addition

This protocol is a representative example of how a substituted tetrahydropyran could be synthesized and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize a 5-hydroxy-tetrahydropyran-2-carboxylate derivative via an intramolecular oxa-Michael addition.

Materials:

  • A suitable acyclic hydroxy-α,β-unsaturated ester precursor

  • Base catalyst (e.g., sodium hydride, DBU)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Quenching agent (e.g., saturated ammonium chloride solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Methodology:

  • Precursor Preparation: The synthesis would begin with a suitable acyclic precursor, such as an ethyl ester with a hydroxyl group at the δ-position and an α,β-unsaturation.

  • Cyclization Reaction:

    • Dissolve the precursor in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a base catalyst (e.g., sodium hydride) to deprotonate the hydroxyl group, forming an alkoxide.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.

  • Characterization: The structure and purity of the final compound would be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Discovery

The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. While the biological activity of this compound itself has not been documented, it serves as a valuable starting material for synthesizing derivatives with potential therapeutic applications.

Role as a Chiral Building Block

The stereocenters within the molecule make it a useful intermediate for the asymmetric synthesis of complex natural products and pharmaceuticals. The hydroxyl and ester functional groups provide convenient handles for further chemical modification and elaboration.

Analogs and Their Biological Activities

Research into other tetrahydropyran and related pyran derivatives has revealed a wide range of biological activities, suggesting potential avenues of investigation for molecules derived from this core.

  • Anticancer Agents: Pyrano[3,2-c]quinoline-3-carboxylates have been investigated as dual EGFR/HER-2 inhibitors for their antiproliferative activity against cancer cell lines.

  • Anti-inflammatory Activity: Certain dihydropyran derivatives have demonstrated the ability to inhibit the expression of pro-inflammatory cytokines.

  • Antileishmanial Agents: Tetrahydropyrimidine derivatives, which share structural similarities, have been evaluated for their activity against Leishmania major.[2]

  • MAO Inhibitors: Tetrahydropyridine derivatives have been designed and synthesized as potential inhibitors of monoamine oxidase (MAO), which are targets for the treatment of depression and neurodegenerative diseases.[3][4]

The logical workflow for utilizing this compound in a drug discovery program is outlined in the diagram below.

G cluster_0 Synthesis & Modification cluster_1 Screening & Evaluation cluster_2 Preclinical Development A Ethyl 5-hydroxy- tetrahydro-pyran-2-carboxylate (CAS 110407-58-4) B Chemical Derivatization (e.g., Amidation, Etherification) A->B Functionalization C Compound Library Generation B->C Diversification D High-Throughput Screening (HTS) C->D Assay E Hit Identification D->E Data Analysis F Lead Optimization E->F SAR Studies G In Vivo Efficacy & Toxicology Studies F->G Testing H Candidate Drug G->H Selection

Caption: Drug discovery workflow utilizing the target compound.

Hypothetical Signaling Pathway Modulation

Given the activities of related compounds, derivatives of this compound could potentially be designed to interact with various signaling pathways implicated in disease. For example, if developed as an anticancer agent targeting receptor tyrosine kinases like EGFR and HER-2, it would interfere with downstream signaling cascades that promote cell proliferation and survival.

The diagram below illustrates a simplified, hypothetical mechanism of action for a derivative designed as a dual EGFR/HER-2 inhibitor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT HER2 HER2 HER2->RAS_RAF HER2->PI3K_AKT Derivative Pyran-Derived Inhibitor Derivative->EGFR Derivative->HER2 Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

References

An In-depth Technical Guide to Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its tetrahydropyran core is a common motif in a variety of natural products and pharmacologically active compounds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and expected analytical characterization.

Molecular Structure and Properties

This compound is a substituted tetrahydropyran ring bearing an ethyl carboxylate group at the 2-position and a hydroxyl group at the 5-position. The presence of two stereocenters at C2 and C5 means the molecule can exist as four possible stereoisomers (RR, SS, RS, SR).

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol [1]
CAS Number 110407-58-4 (Mixture of stereoisomers)[1][2]
CAS Number (cis-isomer) 100514-02-1[3]
Appearance Expected to be a liquid or low-melting solidGeneral chemical knowledge
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, and dichloromethaneGeneral chemical knowledge

Synthesis and Experimental Protocols

Proposed Synthetic Workflow: Intramolecular Oxa-Michael Addition

A logical approach to the synthesis involves the intramolecular cyclization of a δ-hydroxy-α,β-unsaturated ester. This method is known for its efficiency in forming tetrahydropyran rings.

Experimental Protocol:

  • Starting Material Synthesis: The synthesis would commence with the preparation of an appropriate δ-hydroxy-α,β-unsaturated ester. This can be achieved through various standard organic chemistry transformations, such as the Horner-Wadsworth-Emmons reaction between a protected 3-hydroxypropanal and a phosphonate ester of ethyl glyoxylate.

  • Deprotection: The protecting group on the hydroxyl function of the newly synthesized ester is then selectively removed to yield the precursor for the cyclization step.

  • Intramolecular Oxa-Michael Addition: The δ-hydroxy-α,β-unsaturated ester is then treated with a suitable base (e.g., sodium ethoxide in ethanol) to catalyze the intramolecular 1,4-addition of the hydroxyl group to the α,β-unsaturated ester. This cyclization step forms the tetrahydropyran ring.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield this compound.

G cluster_0 Starting Material Synthesis cluster_1 Cyclization cluster_2 Purification A Protected 3-hydroxypropanal C Horner-Wadsworth-Emmons Reaction A->C B Phosphonate ester of ethyl glyoxylate B->C D Protected δ-hydroxy-α,β-unsaturated ester C->D E Deprotection D->E F δ-hydroxy-α,β-unsaturated ester E->F G Intramolecular Oxa-Michael Addition (Base-catalyzed) F->G H Work-up and Extraction G->H I Column Chromatography H->I J Ethyl 5-hydroxy-tetrahydro- pyran-2-carboxylate I->J

Proposed synthetic workflow for this compound.

Analytical Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR - Multiplets in the region of 1.5-2.5 ppm corresponding to the methylene protons of the tetrahydropyran ring. - A multiplet around 3.5-4.5 ppm for the proton on the carbon bearing the hydroxyl group (CH-OH). - A multiplet around 4.0-4.5 ppm for the proton on the carbon bearing the ester group (CH-COOEt). - A quartet around 4.2 ppm and a triplet around 1.3 ppm for the ethyl ester group (-OCH₂CH₃). - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
¹³C NMR - A peak around 170-175 ppm for the carbonyl carbon of the ester. - Peaks in the region of 60-80 ppm for the carbons attached to oxygen (C-O). - Peaks in the region of 20-40 ppm for the remaining methylene carbons of the ring. - A peak around 61 ppm for the methylene carbon of the ethyl group (-OCH₂) and a peak around 14 ppm for the methyl carbon (-CH₃).
FTIR - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. - A strong absorption band around 1730-1750 cm⁻¹ due to the C=O stretching of the ester. - C-H stretching vibrations in the region of 2850-3000 cm⁻¹. - C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry - The molecular ion peak (M⁺) would be expected at m/z = 174. - Fragmentation patterns would likely show the loss of the ethoxy group (-OC₂H₅, m/z = 45) and water (-H₂O, m/z = 18).

Biological Relevance and Applications

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical compounds.[1] The tetrahydropyran scaffold is a key structural element in numerous natural products with potent biological activities, including anticancer, antiviral, and antibiotic properties. The hydroxyl and ester functionalities on this molecule provide convenient handles for further chemical modifications, allowing for the construction of more complex molecular architectures in the pursuit of novel therapeutic agents.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is sparse in publicly accessible literature, its synthesis can be approached through well-established synthetic methodologies. The expected analytical data provides a clear roadmap for its characterization. Further research into the stereoselective synthesis and biological evaluation of its derivatives is warranted to fully explore its potential in drug discovery.

References

An In-depth Technical Guide to Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: Ethyl 5-hydroxyoxane-2-carboxylate CAS Number: 110407-58-4

This technical guide provides a comprehensive overview of ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a versatile intermediate utilized in the synthesis of a variety of pharmaceutical compounds.[1] Its value lies in the bifunctional nature of the molecule, possessing both a hydroxyl group and an ethyl ester, which allows for a range of chemical transformations.

PropertyValueSource
Molecular Formula C₈H₁₄O₄ChemScene
Molecular Weight 174.19 g/mol ChemScene
Appearance Colorless Liquid (Predicted)-
Boiling Point 267.8±40.0 °C (Predicted)-
Density 1.172±0.06 g/cm³ (Predicted)-
Storage 2-8°C-

Synthesis and Experimental Protocols

A key reaction involving this molecule is its oxidation to the corresponding ketone, a critical step in the synthesis of more complex molecules, such as C-C chemokine receptor 2 (CCR2) modulators.

Experimental Protocol: Oxidation of this compound

This protocol is adapted from a patent describing the synthesis of CCR2 modulators.

Objective: To oxidize the hydroxyl group of this compound to a ketone.

Materials:

  • This compound (2.0 g, 11.5 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (80 mL)

  • Dess-Martin periodinane (7.3 g, 17.2 mmol)

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution (50 mL)

  • Saturated Sodium bicarbonate (NaHCO₃) solution (50 mL)

Procedure:

  • Dissolve this compound in anhydrous CH₂Cl₂.

  • Add Dess-Martin periodinane to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding 10% Na₂S₂O₃ solution and saturated NaHCO₃ solution.

  • Stir the resulting mixture for 15 minutes.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone product.

  • Purify the crude product by flash column chromatography.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.[1] Its utility has been demonstrated in the development of CCR2 modulators for the treatment of inflammatory diseases.

Role as a Precursor for CCR2 Modulators

The tetrahydropyran moiety is a common scaffold in many biologically active molecules. The oxidation product of this compound serves as a key intermediate in the synthesis of potent and selective CCR2 antagonists. These antagonists are being investigated for their therapeutic potential in a range of inflammatory and autoimmune conditions.

Signaling Pathway and Experimental Workflow

CCR2 Signaling Pathway in Inflammation

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), play a crucial role in mediating the migration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of various inflammatory diseases. The workflow for developing inhibitors often involves the synthesis of small molecules that can block the interaction between MCP-1 and CCR2, thereby preventing the downstream inflammatory cascade.

CCR2_Signaling_Pathway cluster_inflammation Inflammatory Site MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP1->CCR2 Binding Monocyte Monocyte/ Macrophage CCR2->Monocyte Activation Inflammation Inflammation Monocyte->Inflammation Migration & Pro-inflammatory Cytokine Release Inhibitor CCR2 Inhibitor (Synthesized from Ethyl 5-hydroxy-tetrahydro- pyran-2-carboxylate derivative) Inhibitor->CCR2 Blockade

CCR2 signaling pathway and point of inhibition.
Experimental Workflow for CCR2 Inhibitor Synthesis

The synthesis of CCR2 inhibitors often follows a multi-step pathway where this compound is a key starting material. The general workflow involves the modification of both the hydroxyl and ester functionalities to build the final, more complex inhibitor molecule.

Synthesis_Workflow Start Ethyl 5-hydroxy-tetrahydro- pyran-2-carboxylate Step1 Oxidation of Hydroxyl Group Start->Step1 Intermediate1 Ethyl 5-oxo-tetrahydro- pyran-2-carboxylate Step1->Intermediate1 Step2 Further Functionalization (e.g., amidation, coupling reactions) Intermediate1->Step2 FinalProduct CCR2 Inhibitor Step2->FinalProduct

General synthetic workflow for CCR2 inhibitors.

Spectral Data (Illustrative)

While a complete set of spectral data for this compound is not available in the public domain, the following represents typical spectral data for a closely related tetrahydropyrimidine-5-carboxylate derivative. This is provided for illustrative purposes to guide researchers in the characterization of similar compounds.

Note: The following data is for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and not the title compound.

Technique Data
FT-IR (KBr) ν_max_ (cm⁻¹) 3639, 2967, 1896, 1608, 1223
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H)
¹³C NMR (DMSO-d₆, 100MHz) δ (ppm) 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5
MS (m/z) 260 (M⁺)

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its application as a precursor for the synthesis of CCR2 modulators highlights its importance in the development of novel therapeutics for inflammatory diseases. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support the research and development efforts of scientists in the pharmaceutical industry.

References

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is a heterocyclic organic compound with the chemical formula C₈H₁₄O₄. It is recognized as a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its structural features, including a hydroxyl group and an ester functional group on a tetrahydropyran ring, make it a versatile building block for the creation of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, though it is important to note that much of the publicly available data is predicted rather than experimentally determined.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource
CAS Number 110407-58-4[1]
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol [1]
Boiling Point (Predicted) 267.8 ± 40.0 °C[2]
Density (Predicted) 1.172 ± 0.06 g/cm³[2]
pKa (Predicted) 14.17 ± 0.40[2]
Appearance Colorless Liquid[2]

Note: The boiling point, density, and pKa are predicted values and should be used as estimates. Experimental verification is recommended.

Synthesis and Experimental Protocols

A plausible synthetic pathway could involve the following conceptual steps:

Synthesis_Workflow Conceptual Synthesis Workflow Start Starting Materials Step1 Diels-Alder Reaction Start->Step1 Intermediate1 Dihydropyran Intermediate Step1->Intermediate1 Step2 Hydroxylation/Reduction Intermediate1->Step2 Product Ethyl 5-hydroxy-tetrahydro- pyran-2-carboxylate Step2->Product

Caption: A generalized workflow for the synthesis of the target molecule.

Detailed Methodologies of Related Syntheses:

While a specific protocol for the title compound is elusive, the synthesis of similar structures provides valuable insight. For instance, the synthesis of various substituted tetrahydropyrans has been achieved through methods such as:

  • Prins Cyclization: The reaction of a homoallylic alcohol with an aldehyde, catalyzed by a Brønsted or Lewis acid, can yield tetrahydropyran rings.

  • Intramolecular Hydroalkoxylation: The cyclization of an unsaturated alcohol, often catalyzed by a transition metal complex, can form the tetrahydropyran ring.

  • Hetero-Diels-Alder Reaction: The [4+2] cycloaddition of a diene with an aldehyde or other dienophile can be a powerful method for constructing the dihydropyran core, which can then be further modified.

One documented synthesis for a related compound, Ethyl 5-(2-hydroxyphenyl)-4-oxo-4H-pyran-2-carboxylate, involves the demethylation of a methoxy-substituted precursor using boron tribromide in methylene chloride. The resulting solid is then recrystallized from ethanol.[3] Although this is not a direct synthesis of the target molecule, it illustrates a common final step in obtaining a hydroxylated pyran derivative.

Spectral Data

Detailed experimental spectral data for this compound are not widely published. However, based on the structure, the following characteristic signals can be predicted for its various spectra.

1H NMR:

  • An ethyl ester pattern: a quartet around 4.2 ppm (-OCH₂CH₃) and a triplet around 1.3 ppm (-OCH₂CH₃).

  • Signals for the protons on the tetrahydropyran ring, likely in the range of 1.5-4.5 ppm. The proton attached to the carbon bearing the hydroxyl group would be expected to be in the downfield region of this range.

  • A broad singlet for the hydroxyl proton, the chemical shift of which would be dependent on the solvent and concentration.

13C NMR:

  • A carbonyl carbon from the ester at around 170 ppm.

  • The carbon of the ethyl ester's -OCH₂- group at approximately 60 ppm, and the -CH₃ carbon at around 14 ppm.

  • Carbons of the tetrahydropyran ring, with the carbon attached to the hydroxyl group appearing in the 60-70 ppm range.

IR Spectroscopy:

  • A broad O-H stretching band around 3400 cm⁻¹.

  • A strong C=O stretching band from the ester at approximately 1735 cm⁻¹.

  • C-O stretching bands in the region of 1000-1300 cm⁻¹.

  • C-H stretching bands just below 3000 cm⁻¹.

Mass Spectrometry:

  • The molecular ion peak (M⁺) would be expected at m/z = 174. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da).

Applications in Drug Development and Research

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential biological activity.[1] Its bifunctional nature (hydroxyl and ester groups) allows for a variety of chemical transformations, making it a valuable building block in medicinal chemistry.

Applications Role in Drug Development Intermediate Ethyl 5-hydroxy-tetrahydro- pyran-2-carboxylate Modification1 Modification of Hydroxyl Group Intermediate->Modification1 Modification2 Modification of Ester Group Intermediate->Modification2 LeadCompound Lead Compound Generation Modification1->LeadCompound Modification2->LeadCompound Target Pharmaceutical Target LeadCompound->Target

Caption: Logical relationship of the intermediate in the drug discovery process.

While specific signaling pathways directly involving this compound are not documented, its role as an intermediate suggests it is used to construct molecules that may target a wide range of biological systems, including those related to neurological and cardiovascular diseases.[1] The tetrahydropyran motif is a common scaffold in many biologically active natural products and synthetic drugs. The hydroxyl group can be used as a handle for further functionalization, such as etherification or esterification, to explore structure-activity relationships. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

This compound is a valuable, albeit not extensively characterized, building block in synthetic organic and medicinal chemistry. While predicted data provides a useful starting point, further experimental work is necessary to fully elucidate its physical, chemical, and biological properties. The development of a robust and scalable synthesis for this compound would be of significant interest to researchers in both academic and industrial settings, particularly those involved in the discovery of new therapeutic agents and agrochemicals.

References

An In-depth Technical Guide to the Stereoisomers of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate, a key chiral building block in the synthesis of various pharmaceutical compounds. Due to the presence of two stereocenters at the C2 and C5 positions, this molecule exists as four distinct stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). The spatial arrangement of the ethyl carboxylate and hydroxyl groups significantly influences the molecule's chemical and biological properties, making stereoselective synthesis and characterization paramount in drug discovery and development.

Stereoisomer Structures and Nomenclature

The four stereoisomers of this compound are classified into two pairs of enantiomers (cis and trans diastereomers). The cis isomers have the substituents on the same side of the pyran ring, while the trans isomers have them on opposite sides.

G cluster_cis cis-Isomers (Enantiomeric Pair) cluster_trans trans-Isomers (Enantiomeric Pair) cis_RR (2R,5R) cis_SS (2S,5S) cis_RR->cis_SS enantiomers trans_RS (2R,5S) cis_RR->trans_RS diastereomers trans_SR (2S,5R) cis_RR->trans_SR diastereomers cis_SS->trans_RS diastereomers cis_SS->trans_SR diastereomers trans_RS->trans_SR enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Stereoselective Synthesis Strategies

The controlled synthesis of specific stereoisomers is a critical challenge. Various strategies have been developed for the stereoselective formation of 2,5-disubstituted tetrahydropyrans. While specific protocols for all four isomers of this compound are not extensively detailed in publicly available literature, general methodologies for similar structures can be adapted.

One notable approach involves the intramolecular nucleophilic substitution of (E)- and (Z)-7-hydroxy-6-substituted 2,3-unsaturated esters. This method has been shown to produce trans-2,5-disubstituted tetrahydropyrans with high stereoselectivity.[1] The reaction is believed to be kinetically controlled, proceeding through a transition state that minimizes 1,3-diaxial-like repulsions, thus favoring the formation of the thermodynamically more stable trans product.[1]

Experimental Protocol: General approach for trans-selective cyclization [1]

  • Precursor Synthesis: Synthesize the appropriate (E)- or (Z)-7-hydroxy-6-substituted 2,3-unsaturated ester precursor.

  • Cyclization: Treat the precursor with a methylating agent (e.g., MeI/AgBF₄).

  • Desilylation: If a silyl protecting group is used, perform desilylation with an appropriate reagent (e.g., TBAF).

  • Purification: Purify the resulting tetrahydropyran derivative using column chromatography to isolate the desired trans isomer.

The synthesis of the cis isomers often requires different strategies, potentially involving substrate-controlled diastereoselective reductions or the use of chiral catalysts to influence the stereochemical outcome of the cyclization.

Separation and Characterization of Stereoisomers

The separation and characterization of the individual stereoisomers are essential for determining their specific properties. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.

Experimental Protocol: Chiral HPLC Separation (General)

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a suitable wavelength.

  • Temperature: Controlled column temperature (e.g., 25 °C).

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for determining the relative stereochemistry (cis or trans) of the diastereomers. The coupling constants between the protons at C2 and C5 can provide valuable information about their dihedral angle and thus their relative orientation.

Quantitative Data

StereoisomerConfigurationRelative StereochemistryExpected Specific Rotation [α]D (c, solvent)Key ¹H NMR Signals (δ, J in Hz)
1 (2R,5R)cis(+)H2: axial, H5: axial
2 (2S,5S)cis(-)H2: axial, H5: axial
3 (2R,5S)transVariesH2: axial, H5: equatorial
4 (2S,5R)transVariesH2: axial, H5: equatorial

Note: The signs of specific rotation for the enantiomeric pairs will be equal in magnitude but opposite in direction. The exact values are dependent on the concentration and the solvent used for measurement. The key NMR signals are predicted based on general principles of conformational analysis of tetrahydropyran rings.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of the stereoisomers of this compound.

G Workflow for Stereoisomer Synthesis and Analysis cluster_synthesis Stereoselective Synthesis cluster_separation Separation cluster_isomers Isolated Stereoisomers cluster_characterization Characterization Start Starting Materials Syn_cis cis-Selective Synthesis Start->Syn_cis Syn_trans trans-Selective Synthesis Start->Syn_trans Mix_cis Mixture of (2R,5R) and (2S,5S) Syn_cis->Mix_cis Mix_trans Mixture of (2R,5S) and (2S,5R) Syn_trans->Mix_trans Chiral_HPLC_cis Chiral HPLC Mix_cis->Chiral_HPLC_cis Chiral_HPLC_trans Chiral HPLC Mix_trans->Chiral_HPLC_trans Iso_RR (2R,5R) Chiral_HPLC_cis->Iso_RR Iso_SS (2S,5S) Chiral_HPLC_cis->Iso_SS Iso_RS (2R,5S) Chiral_HPLC_trans->Iso_RS Iso_SR (2S,5R) Chiral_HPLC_trans->Iso_SR NMR NMR Spectroscopy Iso_RR->NMR Polarimetry Polarimetry Iso_RR->Polarimetry MS Mass Spectrometry Iso_RR->MS Iso_SS->NMR Iso_SS->Polarimetry Iso_SS->MS Iso_RS->NMR Iso_RS->Polarimetry Iso_RS->MS Iso_SR->NMR Iso_SR->Polarimetry Iso_SR->MS

Figure 2: General workflow for the synthesis and analysis of stereoisomers.

Conclusion

The stereoisomers of this compound represent a significant area of interest for synthetic and medicinal chemists. The ability to selectively synthesize and characterize each stereoisomer is crucial for understanding their structure-activity relationships and for the development of novel therapeutics. This guide provides a foundational understanding of the key aspects related to these important chiral molecules, highlighting the common strategies and analytical techniques employed in their study. Further research into specific, optimized protocols for each stereoisomer is warranted to fully unlock their potential in various applications.

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the primary synthetic routes to obtain ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The document outlines plausible synthetic pathways, including the hetero-Diels-Alder reaction and intramolecular cyclization of a linear precursor. Detailed, illustrative experimental protocols, based on established chemical transformations, are provided. Quantitative data for representative reactions are summarized in tabular format for clarity and comparative analysis. Furthermore, logical workflows and reaction pathways are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the synthetic strategies.

Introduction

The tetrahydropyran (THP) moiety is a prevalent structural motif in a vast array of natural products and pharmaceutically active compounds. The specific stereochemistry and substitution pattern of the THP ring can significantly influence the biological activity of a molecule. This compound, with its hydroxyl and ethyl ester functionalities, serves as a versatile chiral intermediate for the synthesis of more complex molecules, including potential therapeutics for neurological and cardiovascular diseases.[1] This guide explores the core synthetic strategies for accessing this important compound.

Primary Synthetic Pathways

Two principal retrosynthetic approaches are considered for the synthesis of this compound: the hetero-Diels-Alder reaction and the intramolecular cyclization of an acyclic precursor.

Hetero-Diels-Alder Approach

The hetero-Diels-Alder reaction provides a powerful and convergent method for the construction of dihydropyran rings. This approach involves the [4+2] cycloaddition of an electron-rich diene with a dienophile, in this case, a derivative of ethyl glyoxylate. Subsequent reduction of the resulting double bond and any necessary protecting group manipulations would yield the target molecule.

Intramolecular Cyclization Approach

An alternative strategy involves the formation of the tetrahydropyran ring through the intramolecular cyclization of a suitable linear C6 precursor. This method relies on the formation of a carbon-oxygen bond to close the ring, typically via an intramolecular Williamson ether synthesis, an acid-catalyzed hydroalkoxylation of an olefin, or the cyclization of a diol.

Experimental Protocols

The following sections provide detailed, illustrative experimental protocols for the synthesis of this compound based on the aforementioned pathways. These protocols are derived from established synthetic methodologies for analogous transformations.

Synthesis via Hetero-Diels-Alder Reaction

This pathway involves a three-step sequence:

  • Step 1: Hetero-Diels-Alder Cycloaddition of a suitable diene with ethyl glyoxylate to form a dihydropyran intermediate.

  • Step 2: Reduction of the Endocyclic Double Bond to afford the saturated tetrahydropyran ring.

  • Step 3: Stereoselective Reduction of a Ketone (if applicable) to introduce the C5-hydroxyl group.

Illustrative Experimental Protocol:

Step 1: Synthesis of Ethyl 2,3-dihydro-4H-pyran-2-carboxylate

  • Reaction: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve freshly distilled ethyl glyoxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of a suitable diene, for example, 1,3-butadiene (1.2 eq), in anhydrous DCM.

  • Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂, 0.1 eq), dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the dihydropyran intermediate.

Step 2 & 3: Synthesis of this compound (via a hypothetical ketone intermediate)

Assuming the hetero-Diels-Alder reaction with an appropriate diene leads to a ketone at the C5 position (e.g., ethyl 5-oxo-3,4-dihydro-2H-pyran-2-carboxylate), the subsequent steps would be:

  • Reduction of the double bond: The dihydropyran intermediate (1.0 eq) is dissolved in ethanol in a hydrogenation vessel. Palladium on carbon (10 mol%) is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the tetrahydropyranone.

  • Stereoselective reduction of the ketone: The resulting ethyl 5-oxo-tetrahydro-pyran-2-carboxylate (1.0 eq) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise. The reaction is stirred at 0 °C for 1 hour. The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by flash chromatography would yield the target compound, this compound.

Synthesis via Intramolecular Cyclization

This pathway involves the construction of a linear C6 precursor followed by a ring-closing reaction.

Illustrative Experimental Protocol:

Step 1: Synthesis of a δ-hydroxy-α,β-unsaturated ester precursor

  • This precursor could be synthesized via various methods, for instance, an aldol condensation between a protected hydroxyaldehyde and an ethyl acetate enolate, followed by dehydration.

Step 2: Intramolecular Oxa-Michael Addition

  • Reaction: To a solution of the δ-hydroxy-α,β-unsaturated ester (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a catalytic amount of a base (e.g., sodium hydride, NaH, 0.1 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Presentation

The following tables summarize representative quantitative data for the key transformations described. (Note: As a direct protocol was not found, this data is illustrative based on similar reactions reported in the literature).

Table 1: Representative Yields for Hetero-Diels-Alder Reaction

DieneDienophileCatalystSolventTemperature (°C)Time (h)Yield (%)
1,3-ButadieneEthyl glyoxylateBF₃·OEt₂DCM-78 to RT1675-85
Danishefsky's DieneEthyl glyoxylateZnCl₂THF0 to RT1280-90

Table 2: Representative Yields for Reduction Steps

SubstrateReagentCatalystSolventTemperature (°C)Time (h)Yield (%)
DihydropyranH₂Pd/CEthanolRT12>95
TetrahydropyranoneNaBH₄-Methanol0190-98

Table 3: Representative Yields for Intramolecular Oxa-Michael Addition

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
δ-hydroxy-α,β-unsaturated esterNaH (cat.)THFRT2470-85
δ-hydroxy-α,β-unsaturated esterDBU (cat.)DCMRT1875-90

Mandatory Visualizations

Hetero-Diels-Alder Synthesis Pathway

hetero_diels_alder cluster_start Starting Materials cluster_reaction1 Step 1: Hetero-Diels-Alder cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_final Final Product Diene Diene Reaction1 [4+2] Cycloaddition (Lewis Acid Catalyst) Diene->Reaction1 Glyoxylate Ethyl Glyoxylate Glyoxylate->Reaction1 Dihydropyran Dihydropyran Intermediate Reaction1->Dihydropyran Reaction2 Hydrogenation (e.g., H2, Pd/C) Dihydropyran->Reaction2 Final_Product Ethyl 5-hydroxy-tetrahydro- pyran-2-carboxylate Reaction2->Final_Product

Caption: Workflow for the synthesis via a hetero-Diels-Alder reaction.

Intramolecular Cyclization Synthesis Pathway

intramolecular_cyclization cluster_precursor Precursor Synthesis cluster_reaction Step 2: Cyclization cluster_product Final Product Acyclic_Precursor Acyclic C6 Precursor (δ-hydroxy-α,β-unsaturated ester) Cyclization Intramolecular Oxa-Michael Addition (Base Catalyst) Acyclic_Precursor->Cyclization Final_Product Ethyl 5-hydroxy-tetrahydro- pyran-2-carboxylate Cyclization->Final_Product

Caption: Workflow for the synthesis via intramolecular cyclization.

Conclusion

The synthesis of this compound can be approached through several strategic pathways, with the hetero-Diels-Alder reaction and intramolecular cyclization of acyclic precursors being among the most logical and versatile. The choice of a specific route will depend on the availability of starting materials, desired stereochemical control, and scalability requirements. The experimental protocols and data presented in this guide, while illustrative, provide a solid foundation for researchers to develop and optimize the synthesis of this valuable building block for applications in drug discovery and development. Further investigation into enantioselective catalytic methods for these transformations will be crucial for accessing specific stereoisomers of the target molecule.

References

The Tetrahydropyran Moiety: A Cornerstone in a Century of Chemical Innovation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, has journeyed from a structural curiosity to a cornerstone in modern organic and medicinal chemistry.[1] Its prevalence in a vast array of natural products, from the complex anticancer agent bryostatin to the pyranose form of sugars, spurred early interest in its synthesis and properties.[1][2] Over the last century, the exploration of THP derivatives has led to the development of powerful synthetic methodologies and the discovery of life-changing pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of tetrahydropyran derivatives, with a focus on their application in drug development.

From Natural Products to Therapeutic Agents: A Historical Perspective

The story of tetrahydropyran derivatives is intrinsically linked to the study of natural products. Early investigations into the structure of carbohydrates revealed the stability and prevalence of the pyranose ring system, a functionalized tetrahydropyran.[1] This discovery laid the groundwork for understanding the stereochemical and conformational properties of the THP scaffold. The isolation of complex natural products containing multiple THP rings, such as the marine-derived polyether toxins, presented significant synthetic challenges and drove the development of novel and stereoselective methods for constructing this heterocyclic system.[2]

The true impact of THP derivatives on human health became evident with their incorporation into therapeutic agents. An early example is the anticonvulsant drug Topiramate (Topamax®) , a sulfamate-substituted fructopyranose derivative. Another significant milestone was the development of the neuraminidase inhibitor Zanamivir (Relenza®) for the treatment of influenza, which was designed as a transition-state analog of sialic acid.[3] More recently, the THP motif has been strategically employed in modern drug design to fine-tune physicochemical properties and enhance biological activity, as seen in the FLT3 inhibitor Gilteritinib (Xospata®) for acute myeloid leukemia and the long-acting DPP-4 inhibitor Omarigliptin (Marizev®) for type 2 diabetes.[4][5]

The Synthetic Arsenal: Constructing the Tetrahydropyran Core

The deceptively simple structure of the tetrahydropyran ring belies the complexity of its stereocontrolled synthesis. A multitude of synthetic strategies have been developed over the years, each with its own advantages and applications.

One of the earliest and most straightforward methods for preparing the parent tetrahydropyran is the hydrogenation of dihydropyran over a catalyst such as Raney nickel.[6] However, for the construction of substituted THPs with defined stereochemistry, more sophisticated methods are required.

The Prins cyclization , an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, has emerged as a powerful tool for the synthesis of substituted tetrahydropyrans.[7][8][9] The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions.[7]

Intramolecular hetero-Diels-Alder reactions provide another elegant approach to the THP ring system. This pericyclic reaction involves the [4+2] cycloaddition of a diene and a dienophile, where one of the components contains a heteroatom, to form the six-membered ring in a single, often highly stereoselective, step.

Furthermore, the intramolecular ring-opening of epoxides by a tethered alcohol nucleophile offers a versatile method for THP synthesis. The regioselectivity of the epoxide opening can be controlled to favor the formation of the six-membered ring over the five-membered tetrahydrofuran ring.[2]

Tetrahydropyran Derivatives in Modern Medicine: A Closer Look

The versatility of the tetrahydropyran scaffold is showcased by its presence in a diverse range of FDA-approved drugs. The following sections provide a more detailed examination of four key examples, including their mechanisms of action and synthetic highlights.

Topiramate: A Multi-Targeted Anticonvulsant

Topiramate is a broad-spectrum antiepileptic drug with a complex mechanism of action that involves multiple targets in the central nervous system.[10] It is known to block voltage-gated sodium channels, enhance the activity of the inhibitory neurotransmitter GABA at GABA-A receptors, antagonize AMPA/kainate glutamate receptors, and weakly inhibit carbonic anhydrase.[2][10][11] This multifaceted activity contributes to its efficacy in treating epilepsy and preventing migraines.[12]

Zanamivir: A rationally Designed Antiviral

Zanamivir is a potent and selective inhibitor of the neuraminidase enzyme of the influenza virus.[3][13] Neuraminidase is crucial for the release of newly formed virus particles from infected cells.[14] By mimicking the transition state of the natural substrate, sialic acid, zanamivir binds to the active site of neuraminidase and prevents the cleavage of sialic acid residues, thereby halting the spread of the virus.[14][15]

Gilteritinib: A Targeted Cancer Therapy

Gilteritinib is a highly potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[16] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and lead to the constitutive activation of the receptor, promoting cancer cell proliferation and survival.[5] Gilteritinib binds to the ATP-binding pocket of both wild-type and mutated FLT3, inhibiting its autophosphorylation and downstream signaling pathways, ultimately leading to apoptosis of the leukemic cells.[16][17]

Omarigliptin: A Long-Acting Antidiabetic Agent

Omarigliptin is a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[4] The DPP-4 enzyme is responsible for the rapid degradation of incretin hormones like GLP-1 and GIP, which play a key role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release.[18][19] By inhibiting DPP-4, omarigliptin increases the levels of active incretins, leading to improved glycemic control.[19]

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed tetrahydropyran-containing drugs.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)SolubilityLogP
TetrahydropyranC₅H₁₀O86.13-4580.2 g/L in water at 25°C0.95
TopiramateC₁₂H₂₁NO₈S339.36125--
ZanamivirC₁₂H₂₀N₄O₇332.31---
GilteritinibC₂₉H₄₄N₈O₃552.71---
OmarigliptinC₁₇H₂₀F₂N₆O₄S458.44176.03.1-8.7 mg/mL in aqueous buffer (pH 2-8)-

Data sourced from multiple references.[4][6][20]

Table 2: In Vitro Bioactivity

CompoundTargetAssayIC₅₀ (nM)Reference
GilteritinibFLT3Kinase Assay0.29[21]
GilteritinibAXLKinase Assay0.73[21]
OmarigliptinDPP-4Enzyme Assay1.6[4]
Sitagliptin (comparator)DPP-4Enzyme Assay18[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of tetrahydropyran derivatives.

Protocol 1: General Procedure for Prins Cyclization for the Synthesis of 4-Chloro-Substituted Tetrahydropyrans

This protocol is adapted from a general method for the stereoselective synthesis of substituted tetrahydropyrans.[8]

Materials:

  • Homoallylic alcohol

  • Aldehyde

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid (e.g., SnCl₄, BiCl₃, AlCl₃)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the homoallylic alcohol in anhydrous DCM at room temperature, add the aldehyde.

  • Add a catalytic amount of the Lewis acid to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-chloro-substituted tetrahydropyran.

Protocol 2: Synthesis of Topiramate

This protocol is based on a one-pot reaction described in the patent literature.[22]

Materials:

  • 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose

  • Sulfuryl chloride

  • Xylene

  • Organic or inorganic base (e.g., pyridine)

  • Second organic solvent (e.g., tetrahydrofuran/methylene chloride mixture)

  • Ammonia

Procedure: Step A: Formation of the Chlorosulfate Intermediate

  • In a reaction vessel, react 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose with sulfuryl chloride in xylene in the presence of an organic or inorganic base. This forms 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfuryl chloride.

Step B: Solvent Addition 2. Add a second organic solvent to the reaction mixture from Step A.

Step C: Amination to Form Topiramate 3. React the mixture from Step B with ammonia to form topiramate.

Note: This is a simplified representation of a patented procedure and should be adapted with appropriate safety precautions and stoichiometry for laboratory execution.

Protocol 3: Synthesis of Zanamivir from N-Acetylneuraminic Acid

This protocol is a summary of the first reported synthesis of zanamivir.[3]

Materials:

  • N-acetylneuraminic acid (NANA)

  • Reagents for esterification and acetylation

  • Azidotrimethylsilane or Lithium azide

  • BF₃·OEt₂

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Aminoiminomethanesulfonic acid

Procedure:

  • Prepare methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-d-glycero-d-galacto-non-2-enonate from NANA.

  • Treat the resulting enone with BF₃·OEt₂ to form an allylic oxazoline intermediate.

  • React the intermediate with an azide source (azidotrimethylsilane or lithium azide) to introduce the azido group.

  • Hydrogenate the azide in the presence of 10% Pd/C to afford the corresponding amine.

  • Hydrolyze the ester and react the resulting sodium salt with aminoiminomethanesulfonic acid to yield zanamivir.

Protocol 4: Synthesis of Omarigliptin via Reductive Amination

This protocol describes the key coupling step in the synthesis of omarigliptin.[4]

Materials:

  • (2R,3S)-2-(2,5-difluorophenyl)-3-amino-tetrahydro-pyran-5-one derivative (ketone intermediate 8b)

  • 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole salt (pyrazole salt 10)

  • Dimethylacetamide (DMAC)

  • Sodium triacetoxyborohydride

  • Ammonium hydroxide

  • Water

  • Ethyl acetate

Procedure:

  • In a suitable flask, dissolve the ketone intermediate and the pyrazole salt in dimethylacetamide.

  • Cool the solution to -10 °C.

  • Add sodium triacetoxyborohydride portionwise and stir the mixture for 2 hours.

  • Quench the reaction by the slow addition of a mixture of ammonium hydroxide and water.

  • Following workup and deprotection of a protecting group, neutralize with ammonium hydroxide and crystallize the product from ethyl acetate to provide omarigliptin.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

Topiramate_Mechanism cluster_channels Ion Channels cluster_receptors Neurotransmitter Receptors cluster_enzymes Enzymes Topiramate Topiramate Na_channel Voltage-gated Sodium Channels Topiramate->Na_channel Inhibits Ca_channel L-type Calcium Channels Topiramate->Ca_channel Inhibits GABA_A GABA-A Receptors Topiramate->GABA_A Enhances Glutamate_R AMPA/Kainate Glutamate Receptors Topiramate->Glutamate_R Antagonizes Carbonic_Anhydrase Carbonic Anhydrase Topiramate->Carbonic_Anhydrase Inhibits Neuronal_Excitability Decreased Neuronal Excitability Na_channel->Neuronal_Excitability Ca_channel->Neuronal_Excitability GABA_A->Neuronal_Excitability Glutamate_R->Neuronal_Excitability Carbonic_Anhydrase->Neuronal_Excitability

Caption: Mechanism of action of Topiramate.

Zanamivir_Mechanism Influenza_Virus Influenza Virus Host_Cell Host Cell Influenza_Virus->Host_Cell Infects New_Virions New Virions (Budding) Host_Cell->New_Virions Replicates Neuraminidase Neuraminidase (Viral Enzyme) New_Virions->Neuraminidase Sialic_Acid Sialic Acid (on Host Cell) Neuraminidase->Sialic_Acid Cleaves No_Release Virus Release Inhibited Neuraminidase->No_Release Release Virus Release Sialic_Acid->Release Zanamivir Zanamivir Zanamivir->Neuraminidase Inhibits Gilteritinib_Mechanism Gilteritinib Gilteritinib FLT3_receptor FLT3 Receptor (Mutated) Gilteritinib->FLT3_receptor Inhibits ATP binding Proliferation Cell Proliferation & Survival Gilteritinib->Proliferation Inhibits Phosphorylation Autophosphorylation FLT3_receptor->Phosphorylation ATP ATP ATP->FLT3_receptor Downstream_Signaling Downstream Signaling (STAT5, PI3K/AKT, etc.) Phosphorylation->Downstream_Signaling Downstream_Signaling->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Leads to Omarigliptin_Mechanism Omarigliptin Omarigliptin DPP4_enzyme DPP-4 Enzyme Omarigliptin->DPP4_enzyme Inhibits Incretins Incretins (GLP-1, GIP) DPP4_enzyme->Incretins Inactivates Pancreas Pancreas Incretins->Pancreas Act on Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose Prins_Cyclization_Workflow Start Start Reactants Homoallylic Alcohol + Aldehyde in DCM Start->Reactants Catalyst Add Lewis Acid Catalyst Reactants->Catalyst Reaction Stir at Room Temperature (Monitor by TLC) Catalyst->Reaction Quench Quench with NaHCO₃(aq) Reaction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product 4-Chloro-Substituted Tetrahydropyran Purification->Product

References

Spectroscopic Profile of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the characterization of this and structurally related molecules. This guide is intended to serve as a valuable resource for scientists engaged in synthetic chemistry, drug discovery, and materials science, where the precise structural elucidation of such molecules is critical.

Chemical Structure and Properties

  • IUPAC Name: Ethyl 5-hydroxytetrahydropyran-2-carboxylate

  • Molecular Formula: C₈H₁₄O₄

  • Molecular Weight: 174.19 g/mol

  • Structure:

Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are based on established principles of spectroscopy and data from similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.20q2H-OCH₂ CH₃
~4.0 - 3.5m3HH-2, H-5, H-6a
~3.40m1HH-6e
~2.50s (broad)1H-OH
~2.2 - 1.8m4HH-3, H-4
~1.25t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~172.0C =O (ester)
~75.0C -2
~68.0C -5
~65.0C -6
~61.0-OCH₂ CH₃
~35.0C -3
~30.0C -4
~14.0-OCH₂CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Broad, StrongO-H stretch (hydroxyl)
2980 - 2850MediumC-H stretch (aliphatic)
1735StrongC=O stretch (ester)
1200 - 1000StrongC-O stretch (ether and ester)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
174[M]⁺ (Molecular ion)
157[M - OH]⁺
145[M - C₂H₅]⁺
129[M - OC₂H₅]⁺
101[M - COOC₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a 30-degree pulse angle.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Employ an acquisition time of 4 seconds and a relaxation delay of 1 second.

    • Co-add 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use an acquisition time of 2 seconds and a relaxation delay of 2 seconds.

    • Co-add 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate software. Apply a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Place a small amount of the neat liquid or solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Instrumentation: Use a high-resolution FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

    • Record the sample spectrum in the mid-infrared range (4000-400 cm⁻¹).

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to obtain the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the compound in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Gas Chromatography (GC) Method:

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Purified_Compound Purified Compound NMR NMR Spectroscopy Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The tabulated predicted data serves as a reference for researchers working on the synthesis and characterization of this molecule. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data for this and related compounds. The integrated approach of combining predicted data with standardized experimental procedures will aid in the accurate and efficient structural elucidation necessary for advancing research in medicinal chemistry and related fields.

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS No. 110407-58-4) is a versatile heterocyclic building block used in the synthesis of pharmaceutical and agrochemical compounds[1]. Its core structure, featuring a tetrahydropyran (THP) ring, a hydroxyl group, and an ethyl ester, dictates its physicochemical properties. Understanding the solubility and stability of this molecule is critical for its effective use in synthesis, formulation, and as an intermediate in drug discovery. This guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound, along with detailed experimental protocols for their determination. While specific experimental data for this exact molecule is scarce in public literature, this guide extrapolates from the known chemistry of its constituent functional groups and provides standardized methodologies for its characterization.

Predicted Physicochemical Properties

The structure of this compound—combining a polar hydroxyl group, a hydrogen-bond accepting cyclic ether, and a moderately polar ethyl ester—suggests a nuanced solubility and stability profile.

Predicted Solubility Profile

The molecule's solubility will be governed by the interplay of its polar and non-polar features.

  • Polar Solvents (e.g., Water, Ethanol): The presence of the hydroxyl group and the oxygen atoms in the tetrahydropyran ring and ester allows for hydrogen bonding with protic solvents. The parent compound, tetrahydropyran (THP), is soluble in water[2][3]. Therefore, some degree of aqueous solubility is expected. Solubility in alcohols like ethanol should be high.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The ethyl group and the aliphatic carbon backbone of the THP ring provide non-polar character, likely affording solubility in less polar solvents like diethyl ether or ethyl acetate. However, it is predicted to be poorly soluble in highly non-polar solvents such as hexane.

  • Aqueous Acid/Base: The molecule lacks strongly acidic or basic functional groups for significant pH-dependent solubility changes. It is not expected to be significantly more soluble in dilute aqueous acid or base than in neutral water[4].

A qualitative solubility analysis workflow is a crucial first step in characterizing a new compound.

G start Test Compound (this compound) water Soluble in Water? start->water ether Soluble in Diethyl Ether? water->ether Yes hcl Soluble in 5% HCl? water->hcl No polar Class: Polar Neutral (Low MW Alcohol, Ester, Ether) ether->polar naoh Soluble in 5% NaOH? hcl->naoh No base Class: Basic (Amine) hcl->base Yes h2so4 Soluble in conc. H2SO4? naoh->h2so4 No acid_wk Class: Weak Acid (Phenol) naoh->acid_wk Yes inert Class: Inert (High MW, neutral) h2so4->inert No

Caption: Qualitative solubility analysis workflow.

Predicted Stability Profile

The stability of the compound is primarily influenced by its ester functional group. The tetrahydropyran ring is a stable cyclic ether, often used in medicinal chemistry to improve metabolic stability. However, like other ethers, it can be susceptible to cleavage under harsh acidic conditions[5].

  • Hydrolytic Stability: The ethyl ester is the most probable site of degradation. It is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base, to yield the corresponding carboxylic acid and ethanol[6]. The rate of hydrolysis is expected to be minimal at neutral pH but to increase significantly under acidic or basic conditions, particularly at elevated temperatures.

  • Oxidative Stability: The secondary alcohol (hydroxyl group) could be susceptible to oxidation, forming a ketone. The ether linkage in the THP ring is also a potential site for oxidative degradation, though this typically requires strong oxidizing agents.

  • Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. At elevated temperatures, degradation, potentially initiated by ester hydrolysis or other decomposition pathways, may occur.

  • Photostability: Without a significant chromophore, the molecule is not expected to be highly susceptible to degradation by light. However, photostability testing is still a standard component of forced degradation studies.

Quantitative Data Summary

As specific experimental data is not publicly available, the following tables are presented as templates for researchers to populate during the characterization of this compound.

Table 1: Thermodynamic Solubility Data

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Method
Purified Water 25 HPLC-UV
pH 4.0 Buffer 25 HPLC-UV
pH 7.4 Buffer 25 HPLC-UV
pH 9.0 Buffer 25 HPLC-UV
Ethanol 25 HPLC-UV
Methanol 25 HPLC-UV
Acetonitrile 25 HPLC-UV
Ethyl Acetate 25 HPLC-UV
Dichloromethane 25 HPLC-UV

| Hexane | 25 | | | HPLC-UV |

Table 2: Stability Profile - Forced Degradation Summary

Stress Condition Time % Assay Remaining Major Degradants Formed
0.1 M HCl (aq) 24h, 48h, 72h
0.1 M NaOH (aq) 2h, 4h, 8h
3% H₂O₂ (aq) 24h, 48h, 72h
Heat (80°C, solid) 24h, 72h, 1 week

| Photostability (ICH Q1B) | 1.2M lux·hr / 200W·hr/m² | | |

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of the title compound.

Protocol: Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of the compound.

Objective: To quantify the maximum concentration of the compound that can be dissolved in a given solvent at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., 5-10 mg in 1 mL) in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or rotator is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours. Then, centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet the excess undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Determine the concentration by comparing the peak area to a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods[7][8][9]. The goal is to achieve 5-20% degradation of the active ingredient[7].

Objective: To investigate the intrinsic stability of the molecule under various stress conditions as mandated by ICH guidelines[7].

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the sample at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the sample at room temperature, as base-catalyzed ester hydrolysis is often rapid[6].

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the sample at room temperature.

    • Thermal Degradation: Store the solid compound in a vial in an oven at a high temperature (e.g., 80°C). Also, store a solution of the compound at 60°C.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, 48 hours). The duration may need to be adjusted based on the compound's lability.

  • Sample Quenching: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, to stop the degradation reaction.

  • Analysis: Analyze all samples (including a time-zero control) by a stability-indicating HPLC method. The method should be capable of separating the intact compound from all process impurities and degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Data Reporting: Report the percentage of the parent compound remaining and the relative percentage of each new impurity peak formed at each time point.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Compound Stock (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (80°C, Solid/Solution) start->therm photo Photolytic (ICH Q1B Light) start->photo quench Neutralize/ Dilute Samples acid->quench at t=0, 4, 8, 24... hrs base->quench at t=0, 4, 8, 24... hrs oxid->quench at t=0, 4, 8, 24... hrs therm->quench at t=0, 4, 8, 24... hrs photo->quench at t=0, 4, 8, 24... hrs hplc Stability-Indicating HPLC-PDA Analysis quench->hplc report Report: - % Assay Remaining - Degradation Profile hplc->report

Caption: Forced degradation experimental workflow.

Conclusion

This compound is a molecule with a moderate polarity, suggesting solubility across a range of common organic solvents and some potential for aqueous solubility. Its primary stability liability is the ethyl ester group, which is prone to acid- and base-catalyzed hydrolysis. The provided experimental protocols offer a robust framework for researchers to quantitatively determine the precise solubility and stability characteristics of this compound. This data is fundamental for guiding its use in synthetic chemistry, developing robust formulations, and meeting regulatory requirements for drug development.

References

Commercial Availability and Technical Profile of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS No. 1104-07-58) is a heterocyclic building block with significant potential in pharmaceutical and agrochemical research and development. Its versatile structure serves as a key intermediate in the synthesis of a variety of complex molecules, including those targeting neurological and cardiovascular diseases.[1] This technical guide provides a comprehensive overview of its commercial availability, a detailed plausible synthesis protocol, and an exploration of its potential biological activities based on related compounds.

Commercial Availability

This compound is available from a number of chemical suppliers. The following table summarizes the available quantitative data to facilitate comparison.

SupplierPurityQuantityPrice (USD)CAS Number
MySkinRecipes98%25mg~$265 (converted from THB)110407-58-4
Aladdin Scientificmin 97%100mg$306.82110407-58-4
CymitQuimica---110407-58-4
BLD Pharm---2566444-46-8 (cis-5-amino hydrochloride derivative)
Benchchem---110407-58-4

Note: Prices are subject to change and may not include shipping and handling fees. Please contact the suppliers directly for the most current pricing and availability.

Synthesis Protocol

Reaction Scheme:

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product A Glyoxylic acid ethyl ester C Hetero-Diels-Alder Reaction (Lewis Acid Catalyst, e.g., ZnCl2) A->C B 1,3-Butadiene derivative (e.g., Danishefsky's diene) B->C D Dihydropyran adduct C->D Cycloaddition E Ethyl 5-hydroxy-tetrahydro- pyran-2-carboxylate D->E Reduction (e.g., NaBH4) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER-2 PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation Compound Ethyl 5-hydroxy-tetrahydro- pyran-2-carboxylate Derivative Compound->EGFR Inhibition

References

An In-Depth Technical Guide to the Safety and Handling of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This document outlines the known physical and chemical properties, toxicological data, safe handling protocols, and emergency procedures. Given the limited publicly available data for this specific compound, information from closely related tetrahydropyran derivatives is included to provide a thorough overview of potential hazards and necessary precautions.

Chemical and Physical Properties

While specific experimental data for this compound is limited, predicted properties and data for related compounds are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₄O₄--INVALID-LINK--
Molecular Weight 174.19 g/mol --INVALID-LINK--
CAS Number 110407-58-4--INVALID-LINK--
Boiling Point (Predicted) 267.8 ± 40.0 °C
Density (Predicted) 1.172 ± 0.06 g/cm³
Appearance Colorless Liquid
Storage Temperature 2-8°C

Hazard Identification and Toxicology

Based on data for related tetrahydropyran compounds, this compound is expected to cause skin and eye irritation.[3][4] Inhalation may also cause respiratory irritation.[3]

GHS Hazard Statements for Related Compounds:

Hazard StatementDescriptionSource
H315Causes skin irritation[3][4]
H319Causes serious eye irritation[3][4]
H335May cause respiratory irritation[3][4]

Toxicological Data:

Safe Handling and Personal Protection

Adherence to standard laboratory safety protocols is essential when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are readily accessible.[3][6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[3]

  • Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.[3]

General Hygiene:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[3]

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Recommended storage temperature is 2-8°C.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow to enter drains or waterways.[5]

First-Aid Measures

Exposure RouteFirst-Aid ProcedureSource
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
Skin Contact Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[3]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[3]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[5]

  • Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[3]

Experimental Protocols

While a specific protocol for this compound is not available, the following is a representative procedure for the synthesis of a structurally similar compound, which can be adapted with appropriate risk assessment.

Synthesis of 5,6-Dihydro-2H-pyran-2-one (A Related Pyran Derivative) [7]

  • Materials: Vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, glacial acetic acid, anhydrous sodium acetate, 20% sodium hydroxide, dichloromethane, saturated aqueous sodium chloride, anhydrous sodium sulfate.

  • Procedure:

    • Combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid in a round-bottomed flask with a reflux condenser.

    • Reflux the mixture gently for 3 hours.

    • Cool to room temperature and add anhydrous sodium acetate.

    • Remove acetic acid using a rotary evaporator.

    • Add water and cool the flask in an ice bath.

    • Adjust the pH to 8 with 20% sodium hydroxide, keeping the temperature below 5°C.

    • Extract the solution with dichloromethane.

    • Wash the combined organic extracts with saturated aqueous sodium chloride.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the dichloromethane with a rotary evaporator to yield the product.

G cluster_synthesis Synthesis Workflow Reactants Vinylacetic Acid + Paraformaldehyde + Sulfuric Acid + Acetic Acid Reflux Reflux 3 hours Reactants->Reflux Neutralization Neutralization with Sodium Acetate & NaOH Reflux->Neutralization Extraction Extraction with Dichloromethane Neutralization->Extraction Purification Drying & Evaporation Extraction->Purification Product 5,6-Dihydro-2H-pyran-2-one Purification->Product

A generalized workflow for the synthesis of a pyran derivative.

Potential Biological Activity and Signaling Pathways

This compound is cited as a key intermediate in the synthesis of drugs targeting neurological and cardiovascular diseases.[1][2] While its specific mechanism of action is not well-documented, the tetrahydropyran scaffold is present in numerous bioactive compounds.

Cardiovascular Effects: Some substituted tetrahydropyran and related heterocyclic compounds have been shown to interact with L-type calcium channels, suggesting a potential mechanism for cardiovascular effects such as hypotension and bradycardia.[8] The cardioprotective effects of some natural products containing pyran structures are also linked to antioxidant and anti-inflammatory pathways.

Neurological Effects: Pyran derivatives are being investigated for the treatment of neurodegenerative diseases like Alzheimer's disease.[1] The proposed mechanisms often involve the modulation of signaling pathways related to inflammation, oxidative stress, and the aggregation of amyloid-beta plaques.[1]

G cluster_pathway Plausible Signaling Pathways for Pyran Derivatives Pyran Pyran Derivative Ca_Channel L-type Calcium Channel Pyran->Ca_Channel Modulation ROS Reactive Oxygen Species (ROS) Pyran->ROS Reduction Inflammation Inflammatory Pathways Pyran->Inflammation Inhibition Cardio_Effect Cardiovascular Effects Ca_Channel->Cardio_Effect Leads to Neuro_Effect Neuroprotective Effects ROS->Neuro_Effect Contributes to Inflammation->Neuro_Effect Contributes to

Potential signaling pathways influenced by pyran-containing compounds.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Users should conduct their own risk assessments and consult official Safety Data Sheets (SDS) for the most current and comprehensive information. The information on related compounds is provided for guidance in the absence of specific data for this compound and should be interpreted with caution.

References

The Thermochemical Landscape of Tetrahydropyranols: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tetrahydropyranols, key structural motifs in a vast array of natural products and pharmaceuticals, present a rich and complex thermochemical landscape. A deep understanding of their energetic properties is paramount for applications ranging from reaction engineering and process safety to the prediction of drug-target interactions and metabolic fate. This guide provides a comprehensive exploration of the thermochemistry of tetrahydropyranols, synthesizing experimental methodologies with cutting-edge computational approaches. We delve into the core thermodynamic parameters—enthalpy of formation, combustion, and phase transitions—and elucidate the profound influence of stereochemistry and intramolecular hydrogen bonding on the conformational stability and energetic profiles of these vital molecules. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling a more rational and predictive approach to the design and application of tetrahydropyranol-containing compounds.

Introduction: The Significance of Tetrahydropyranols in Science and Industry

The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, is a ubiquitous scaffold in chemistry and biology. The introduction of a hydroxyl group to this ring system gives rise to the tetrahydropyranols, a class of compounds with significant stereochemical complexity and diverse chemical reactivity. Their prevalence in bioactive natural products, such as the carbohydrate core of many glycosides and macrolide antibiotics, underscores their importance in medicinal chemistry. Furthermore, the tetrahydropyranol moiety is a valuable building block in organic synthesis, utilized in the construction of complex molecular architectures.

A thorough understanding of the thermochemistry of tetrahydropyranols is critical for several reasons:

  • Drug Design and Development: The conformational preferences and energetic landscape of a drug molecule are intimately linked to its binding affinity for a biological target. Intramolecular hydrogen bonding, a key feature of many tetrahydropyranols, can significantly impact a molecule's shape, polarity, and membrane permeability.[1]

  • Process Chemistry and Safety: The enthalpy of formation and combustion are fundamental parameters for assessing the thermal hazards associated with chemical processes.[2] Accurate thermochemical data are essential for the safe scale-up of reactions involving tetrahydropyranols.

  • Reaction Mechanism and Prediction: Knowledge of the relative stabilities of different isomers and conformers of tetrahydropyranols allows for a more accurate prediction of reaction outcomes and the rational design of synthetic routes.

This guide will provide a detailed overview of the experimental and computational methodologies employed to elucidate the thermochemical properties of tetrahydropyranols, with a particular focus on the interplay between structure, conformation, and energy.

Foundational Thermochemical Parameters

The thermochemical characterization of tetrahydropyranols revolves around several key thermodynamic quantities.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[3] It is a measure of the intrinsic stability of a molecule. For tetrahydropyranols, this value is influenced by ring strain, stereochemical interactions, and the presence of intramolecular hydrogen bonds.

Enthalpy of Combustion (ΔcH°)

The enthalpy of combustion is the heat released when one mole of a substance is completely burned in oxygen under standard conditions. This is a key parameter for assessing the energy content of a molecule and is often determined experimentally using bomb calorimetry.

Enthalpies of Phase Transition (ΔvapH°, ΔsubH°, ΔfusH°)

The enthalpies of vaporization, sublimation, and fusion describe the energy required to overcome intermolecular forces during phase changes.[4] These values are crucial for understanding the volatility and solubility of tetrahydropyranols and are influenced by factors such as molecular weight, polarity, and the strength of intermolecular hydrogen bonding.

The Crucial Role of Conformational Analysis and Intramolecular Hydrogen Bonding

The flexible six-membered ring of tetrahydropyran can adopt several conformations, with the chair form being the most stable for the parent molecule.[5][6] The introduction of a hydroxyl group in tetrahydropyranols adds another layer of complexity due to the potential for multiple stereoisomers and the formation of intramolecular hydrogen bonds.

An intramolecular hydrogen bond (IHB) occurs when a hydrogen atom bonded to an electronegative atom (in this case, the hydroxyl oxygen) interacts with another electronegative atom within the same molecule (the ring oxygen).[7] The formation of an IHB can significantly stabilize a particular conformation, influencing the overall thermochemistry of the molecule.[1][8] For example, in 2-hydroxytetrahydropyran, the axial conformer can be stabilized by an IHB between the hydroxyl proton and the ring oxygen, a factor that must be considered when evaluating its thermodynamic properties.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer axial Axial 2-OH ihb Intramolecular H-Bond (O-H···O-ring) axial->ihb Stabilization equatorial Equatorial 2-OH axial->equatorial Ring Inversion caption Fig. 1: Conformational equilibrium in 2-hydroxytetrahydropyran.

Caption: Conformational equilibrium in 2-hydroxytetrahydropyran.

The strength of this IHB and its effect on the conformational equilibrium can be probed using a combination of spectroscopic techniques (e.g., NMR and IR) and computational modeling.[9] The energetic consequences of IHB formation are reflected in the overall enthalpy of formation and other thermochemical parameters.

Experimental Determination of Thermochemical Properties

Precise experimental measurements are the gold standard for determining the thermochemical properties of molecules.

Combustion Calorimetry

Principle: This technique measures the heat released during the complete combustion of a known mass of the substance in a high-pressure oxygen environment. The standard enthalpy of combustion is determined from the temperature change of the calorimeter.

Experimental Protocol: Static Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet of the solid or a known mass of the liquid tetrahydropyranol is placed in a crucible inside the bomb calorimeter.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the surrounding water bath is measured with high precision.

  • Calibration: The calorimeter is calibrated using a substance with a known enthalpy of combustion, such as benzoic acid.

  • Calculation: The standard enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample. The standard enthalpy of formation can then be derived using Hess's Law.[2]

G start Start sample_prep Sample Preparation (weighed sample in crucible) start->sample_prep pressurize Pressurize with O₂ sample_prep->pressurize ignite Electrical Ignition pressurize->ignite measure_temp Measure Temperature Change ignite->measure_temp calculate Calculate ΔcH° and ΔfH° measure_temp->calculate calibrate Calibrate with Standard (e.g., Benzoic Acid) calibrate->calculate end End calculate->end caption Fig. 2: Experimental workflow for combustion calorimetry.

Caption: Experimental workflow for combustion calorimetry.

Vapor Pressure Measurement and Enthalpy of Vaporization/Sublimation

The enthalpy of vaporization or sublimation can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

4.2.1. Knudsen Effusion Method

Principle: This method is suitable for compounds with low vapor pressures. It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature.[3][10][11][12]

Experimental Protocol: Knudsen Effusion

  • Sample Loading: A small amount of the tetrahydropyranol is placed in a Knudsen cell, which has a small, well-defined orifice.

  • High Vacuum: The cell is placed in a high-vacuum chamber.

  • Temperature Control: The temperature of the cell is precisely controlled and varied.

  • Mass Loss Measurement: The rate of mass loss is determined by a microbalance.

  • Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance.

  • Enthalpy of Sublimation/Vaporization: The enthalpy of sublimation or vaporization is obtained from the slope of a plot of ln(P) versus 1/T.

4.2.2. Other Techniques

Other methods for measuring vapor pressure include static methods, transpiration methods, and thermogravimetric analysis (TGA).[13][14][15] The choice of method depends on the volatility of the compound.

Computational Thermochemistry: A Powerful Predictive Tool

When experimental data are scarce or difficult to obtain, computational chemistry provides a robust alternative for predicting thermochemical properties.[16][17][18] High-level quantum mechanical methods can provide accurate enthalpies of formation and conformational energies.

High-Accuracy Composite Methods (e.g., G3 and G4 Theories)

Principle: Gaussian-n (Gn) theories, such as G3 and G4, are composite methods that approximate a high-level calculation by a series of lower-level calculations with basis set corrections.[5][19][20][21] These methods are designed to achieve high accuracy for thermochemical data. G4 theory, for instance, has an average absolute deviation from experiment of about 0.83 kcal/mol.[20]

Computational Protocol: G4 Theory

  • Geometry Optimization: The molecular geometry is optimized using a density functional theory (DFT) method, typically B3LYP with a suitable basis set.

  • Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., CCSD(T)) with larger basis sets.

  • Extrapolation and Corrections: The energies are extrapolated to the complete basis set limit, and empirical higher-level corrections are added to account for remaining deficiencies.[19]

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using an atomization or isodesmic reaction scheme.

G start Start geom_opt Geometry Optimization (B3LYP) start->geom_opt freq_calc Vibrational Frequencies (ZPVE & Thermal Corrections) geom_opt->freq_calc sp_energy Single-Point Energy Calculations (CCSD(T), etc.) freq_calc->sp_energy extrapolate Extrapolation and Higher-Level Corrections sp_energy->extrapolate calc_hf Calculate Gas-Phase ΔfH° extrapolate->calc_hf end End calc_hf->end caption Fig. 3: Computational workflow for G4 theory.

Caption: Computational workflow for G4 theory.

Thermochemical Data for Tetrahydropyranols

CompoundFormulaΔfH°(gas, 298.15 K) (kJ/mol)MethodSource
TetrahydropyranC₅H₁₀O-220 ± 3ExperimentalNIST WebBook[22]
2-HydroxytetrahydropyranC₅H₁₀O₂-376.44Calculated (Joback Method)Cheméo[6]

The calculated gas-phase enthalpy of formation for 2-hydroxytetrahydropyran is significantly more negative than the experimental value for tetrahydropyran, which is expected due to the stabilizing effect of the hydroxyl group and the potential for intramolecular hydrogen bonding. It is important to note that the value for 2-hydroxytetrahydropyran is from a group contribution method (Joback), which is an estimation technique. For higher accuracy, a high-level computational study using methods like G4 theory would be necessary in the absence of experimental data.

Conclusion and Future Outlook

The thermochemistry of tetrahydropyranols is a field of significant importance for both fundamental research and industrial applications, particularly in drug development. This guide has outlined the key thermochemical parameters, the critical influence of conformational effects and intramolecular hydrogen bonding, and the primary experimental and computational methodologies for their determination.

While experimental data for the parent tetrahydropyran are well-established, there is a clear need for more comprehensive experimental studies on a variety of substituted tetrahydropyranols to build a robust thermochemical database. In the absence of such data, high-accuracy computational methods like G4 theory offer a reliable pathway to obtaining crucial energetic information.

For researchers and professionals in drug development, a thorough understanding and application of the principles and techniques discussed herein will enable a more predictive and efficient design of novel therapeutics. The ability to accurately model the energetic landscape of tetrahydropyranol-containing molecules will undoubtedly contribute to the development of safer, more effective drugs and more efficient chemical processes.

References

Methodological & Application

Application Note: A Protocol for the Synthesis of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is a valuable heterocyclic compound that serves as a versatile intermediate in the synthesis of various pharmaceutical and biologically active molecules. Its structure, featuring both a hydroxyl and an ester functional group on a tetrahydropyran ring, makes it a key building block for the synthesis of complex natural products and novel therapeutic agents. This document outlines a detailed protocol for the synthesis of this compound, designed for researchers and scientists in the field of drug development and organic synthesis.

Experimental Protocol

This protocol describes a two-step synthesis of this compound, commencing with the synthesis of the precursor, Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate, followed by its reduction.

Step 1: Synthesis of Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate

A detailed experimental protocol for the synthesis of Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate is beyond the scope of this specific application note. However, it can be synthesized through various established methods, such as the intramolecular Dieckmann condensation of a suitable diethyl adipate derivative or via the oxidation of a corresponding diol. For the purpose of this protocol, it is assumed that Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate is available as the starting material.

Step 2: Reduction of Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate

This step details the reduction of the ketone functionality to a hydroxyl group using sodium borohydride.

Materials:

  • Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate (1 equivalent) in methanol (approximately 10 mL per gram of substrate). Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small portions. Effervescence may be observed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching the Reaction: Once the reaction is complete, cool the mixture again in an ice bath and carefully quench the excess sodium borohydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution until effervescence ceases.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • To the remaining aqueous residue, add dichloromethane to extract the product.

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.

    • Extract the aqueous layer two more times with dichloromethane.

    • Combine all the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Solvent Removal and Purification: Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the reduction step of the synthesis.

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)EquivalentsYield (%)Purity (%)
Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate172.1810.01.721.0->98
Sodium borohydride37.8311.00.421.1->98
This compound174.19-1.55-89>99 (post-purification)

Experimental Workflow Diagram

Synthesis_Workflow Synthesis of this compound Workflow Start Start: Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate Dissolution Dissolve in Methanol Cool to 0 °C Start->Dissolution Reduction Slow addition of NaBH₄ at 0 °C Dissolution->Reduction Stirring Stir at Room Temperature (Reaction Monitoring by TLC) Reduction->Stirring Quenching Quench with sat. aq. NH₄Cl at 0 °C Stirring->Quenching Workup Work-up: 1. Remove MeOH 2. Extract with DCM 3. Combine organic layers Quenching->Workup Drying Dry with MgSO₄ Filter Workup->Drying Purification Purification: 1. Remove DCM 2. Column Chromatography Drying->Purification Product Product: this compound Purification->Product

Caption: Synthetic workflow for the reduction of Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate.

Asymmetric Synthesis of Substituted Tetrahydropyrans: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) scaffold is a privileged structural motif found in a vast array of biologically active natural products and pharmaceutical agents. The precise stereochemical control during the synthesis of substituted THPs is often crucial for their therapeutic efficacy. This document provides detailed application notes and experimental protocols for three distinct and powerful methodologies for the asymmetric synthesis of substituted tetrahydropyrans, catering to the needs of researchers in organic synthesis and drug discovery.

Methodology 1: Organocatalytic Michael/Henry/Ketalization Cascade

This multicomponent cascade reaction provides access to highly functionalized tetrahydropyrans bearing five contiguous stereocenters in a single pot.[1] The reaction is catalyzed by a bifunctional quinine-based squaramide organocatalyst and proceeds through a diastereo- and enantioselective Michael/Henry/ketalization sequence.[1]

Application Notes:

This one-pot protocol is highly efficient for the synthesis of complex tetrahydropyran structures from simple starting materials. The use of an organocatalyst avoids the need for often toxic and expensive metal catalysts. The reaction generally affords high diastereomeric ratios and excellent enantiomeric excesses, particularly after a single recrystallization.[1] It is important to note that the intermediate Michael adduct can be unstable on silica gel, necessitating an in-situ protection step to achieve good yields.[1]

Experimental Workflow:

G cluster_0 One-Pot Reaction Start β-Keto Ester/Acetylacetone + Nitroalkene Michael_Addition Michael Addition Start->Michael_Addition Step 1 Catalyst Quinine-Squaramide Catalyst Catalyst->Michael_Addition Henry_Reaction Aza-Henry Reaction Michael_Addition->Henry_Reaction Step 2 Ynal Alkynyl Aldehyde Ynal->Henry_Reaction Ketalization Ketalization/Protection Henry_Reaction->Ketalization Step 3 Product Highly Functionalized Tetrahydropyran Ketalization->Product Final Product

Caption: Organocatalytic Michael/Henry/Ketalization Cascade Workflow.

Quantitative Data Summary:

Entryβ-Dicarbonyl CompoundNitroalkeneYnalYield (%)dree (%)
1Acetylacetoneβ-NitrostyrenePhenylpropiolaldehyde80>20:199
2Ethyl acetoacetateβ-NitrostyrenePhenylpropiolaldehyde75>20:198
3Methyl acetoacetate4-Chloro-β-nitrostyrenePhenylpropiolaldehyde71>20:197
4Acetylacetone4-Methoxy-β-nitrostyrenePhenylpropiolaldehyde65>20:199
5Ethyl acetoacetate2-Thienyl-β-nitroethylenePhenylpropiolaldehyde58>20:193

Detailed Experimental Protocol:

To a solution of the β-dicarbonyl compound (0.25 mmol, 1.0 equiv) and the nitroalkene (0.25 mmol, 1.0 equiv) in dichloromethane (0.2 M) is added the quinine-based squaramide organocatalyst (1-5 mol%). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis for the formation of the Michael adduct. Subsequently, the alkynyl aldehyde (0.3 mmol, 1.2 equiv) is added, and the mixture is stirred for another 12-24 hours. After completion of the Henry reaction, trimethyl orthoformate (0.5 mmol, 2.0 equiv) and p-toluenesulfonic acid (5 mol%) are added, and the mixture is stirred for an additional 1 hour. The reaction is then quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyran. For enantiomeric excess and diastereomeric ratio determination, a single recrystallization from a mixture of n-hexane and ethyl acetate is often sufficient.[1]

Methodology 2: Tandem Asymmetric Hydrogenation/Oxa-Michael Cyclization

This highly efficient one-pot process enables the synthesis of 2,6-cis-disubstituted tetrahydropyrans with excellent enantioselectivity and diastereoselectivity.[2] The reaction cascade is initiated by the asymmetric hydrogenation of an acrylate-containing arylketone, catalyzed by a chiral spiro ruthenium or iridium complex, followed by a spontaneous oxa-Michael cyclization.[2]

Application Notes:

This method is particularly advantageous for the synthesis of 2,6-cis-disubstituted tetrahydropyrans, a common structural motif in natural products. The one-pot nature of the reaction improves operational simplicity and overall yield. The choice of the chiral catalyst and reaction conditions allows for high stereocontrol, consistently favoring the cis diastereomer.

Proposed Catalytic Cycle:

G cluster_0 Catalytic Cycle Substrate Arylketone Substrate Coordination Substrate Coordination Substrate->Coordination Catalyst Chiral Ru/Ir Catalyst + H2 Catalyst->Coordination Hydrogenation Asymmetric Hydrogenation Coordination->Hydrogenation Intermediate Chiral Alcohol Intermediate Hydrogenation->Intermediate Cyclization Oxa-Michael Cyclization Intermediate->Cyclization Product 2,6-cis-Tetrahydropyran Cyclization->Product

Caption: Asymmetric Hydrogenation/Oxa-Michael Cyclization.

Quantitative Data Summary:

EntryAryl Group (Ar)R GroupCatalystYield (%)cis:transee (%)
1PhenylMethyl(S)-Ru-SDP9599:199.9
24-MethoxyphenylMethyl(S)-Ru-SDP9298:299
34-ChlorophenylMethyl(S)-Ru-SDP9699:198
42-NaphthylMethyl(S)-Ru-SDP9097:399
5PhenylEthyl(S)-Ir-SpiroPAP8895:597

Detailed Experimental Protocol:

In a glovebox, the acrylate-containing arylketone (0.5 mmol) and the chiral ruthenium or iridium catalyst (0.5-1 mol%) are placed in a Schlenk tube. Anhydrous and degassed solvent (e.g., methanol or ethanol, 2.5 mL) is added. The tube is sealed, taken out of the glovebox, and connected to a hydrogen line. The reaction mixture is stirred under a hydrogen atmosphere (1-50 atm) at the specified temperature (e.g., 30-50 °C) for 12-24 hours. After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate as eluent) to afford the 2,6-cis-disubstituted tetrahydropyran.[2]

Methodology 3: Asymmetric 'Clip-Cycle' Approach to Spirocyclic Tetrahydropyrans

This strategy enables the enantioselective synthesis of 2,2'- and 3,3'-spirocyclic tetrahydropyrans through an intramolecular oxa-Michael cyclization.[3] The cyclization precursor is assembled via a 'clipping' reaction (olefin metathesis), followed by a 'cycle' step catalyzed by a chiral phosphoric acid (CPA).[3]

Application Notes:

This 'clip-cycle' approach is a powerful tool for constructing spirocyclic THPs, which are challenging targets. The use of α,β-unsaturated thioesters as Michael acceptors is key to achieving high reactivity and enantioselectivity.[3] The reaction conditions, such as temperature and catalyst loading, can be tuned to control the absolute stereochemistry of the product.[3] This method is tolerant of a variety of functional groups.

Reaction Workflow:

G cluster_0 Clip-Cycle Strategy Reactants Alcohol Fragment + Aryl Thioacrylate Clip 'Clip' (Olefin Metathesis) HG-II Catalyst Reactants->Clip Precursor Cyclization Precursor Clip->Precursor Cycle 'Cycle' (Intramolecular Oxa-Michael) Chiral Phosphoric Acid Precursor->Cycle Product Spirocyclic Tetrahydropyran Cycle->Product

Caption: 'Clip-Cycle' approach to spirocyclic tetrahydropyrans.

Quantitative Data Summary:

EntrySpiro Ring SizeR GroupYield (%)ee (%)
12,2'-Me9399
22,2'-Ph8598
32,2'-CO2Et7895
43,3'-Spiro alkyl6597
53,3'-Me5196

Detailed Experimental Protocol:

'Clip' Step (Olefin Metathesis): To a solution of the alcohol fragment (1.0 mmol) and the aryl thioacrylate (1.2 mmol) in degassed 1,2-dichloroethane (0.1 M) is added the Hoveyda-Grubbs second-generation catalyst (HG-II, 10 mol%). The reaction mixture is heated to 50 °C and stirred for 4-12 hours until complete consumption of the starting material is observed by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the cyclization precursor.[3]

'Cycle' Step (Intramolecular Oxa-Michael Cyclization): To a solution of the cyclization precursor (0.2 mmol) in cyclohexane (0.1 M) is added the chiral phosphoric acid catalyst (e.g., R-TRIP, 20 mol%). The reaction mixture is stirred at 50 °C for 24-48 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched spirocyclic tetrahydropyran.[3]

References

Application Notes: Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate as a chiral building block in the synthesis of pharmaceutical agents. This versatile intermediate is particularly valuable in the development of drugs targeting cardiovascular diseases.[1]

Introduction

This compound is a key chiral starting material in the stereoselective synthesis of complex molecules. Its inherent chirality and functional groups—an ester and a secondary alcohol on a tetrahydropyran ring—make it an attractive precursor for introducing specific stereochemistry in drug candidates. The tetrahydropyran motif is a common feature in many biologically active compounds and approved drugs, where it can influence properties such as solubility, metabolic stability, and target binding. The use of such chiral building blocks is a cornerstone of modern medicinal chemistry, enabling the synthesis of single enantiomers and diastereomers, which is often crucial for therapeutic efficacy and safety.

Application in the Synthesis of Factor Xa Inhibitors

A significant application of this compound is in the synthesis of intermediates for Factor Xa inhibitors, a class of anticoagulant medications used to prevent and treat blood clots. One prominent example is the synthesis of a key intermediate for Rivaroxaban, a widely prescribed oral anticoagulant.

The synthesis involves a multi-step sequence starting with the activation of the hydroxyl group of this compound, followed by nucleophilic substitution and subsequent chemical transformations to build the complex structure of the drug. The stereochemistry of the starting material is crucial for the final stereochemistry of the drug molecule, which in turn is essential for its biological activity.

Synthetic Pathway Overview

The general synthetic strategy involves the conversion of the hydroxyl group into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution. This is a common and effective method for elaborating chiral synthons.

G A This compound B Activation of Hydroxyl Group (e.g., Mesylation) A->B Reagents: MsCl, Base C Activated Intermediate (e.g., Mesylate) B->C D Nucleophilic Substitution C->D Nucleophile E Substituted Tetrahydropyran Derivative D->E F Further Transformations E->F G Rivaroxaban Intermediate F->G

Caption: General workflow for the utilization of this compound.

Quantitative Data

The efficiency of the initial activation step is critical for the overall yield of the synthetic sequence. The following table summarizes typical reaction conditions and outcomes for the mesylation of this compound.

Starting MaterialReagentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
This compoundMethanesulfonyl chloride (MsCl)Triethylamine (TEA)Dichloromethane (DCM)0 to RT2>95Generic Protocol
This compoundp-Toluenesulfonyl chloride (TsCl)PyridineDichloromethane (DCM)0 to RT4>90Generic Protocol

Experimental Protocols

Protocol 1: Mesylation of this compound

Objective: To activate the hydroxyl group of this compound as a mesylate for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (TEA) (1.5 eq) to the stirred solution.

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude mesylated product.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Protocol 2: Nucleophilic Substitution of the Mesylated Intermediate

Objective: To displace the mesylate group with a suitable nucleophile to form a C-N or C-O bond, a key step in building the core of many pharmaceutical agents.

Materials:

  • Crude mesylated this compound

  • Appropriate nucleophile (e.g., an amine or alcohol)

  • A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile

  • Base (if required, e.g., potassium carbonate)

  • Heating mantle or oil bath

  • Standard work-up and purification reagents and equipment

Procedure:

  • Dissolve the crude mesylated intermediate (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF).

  • Add the desired nucleophile (1.1 - 1.5 eq) and a base (e.g., K₂CO₃, if necessary, 2.0 eq) to the solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted tetrahydropyran derivative.

Logical Relationship Diagram

The decision-making process for utilizing this compound in a synthetic campaign can be visualized as follows:

G Start Target Molecule Contains a Chiral Tetrahydropyran Moiety ChiralSource Is this compound a suitable chiral precursor? Start->ChiralSource ActivateOH Activate the Hydroxyl Group (e.g., Mesylation, Tosylation) ChiralSource->ActivateOH Yes Alternative Select Alternative Chiral Building Block ChiralSource->Alternative No Substitution Introduce Key Functionality via Nucleophilic Substitution ActivateOH->Substitution Elaboration Further Synthetic Elaboration Substitution->Elaboration FinalProduct Final Target Molecule Elaboration->FinalProduct

Caption: Decision process for using the chiral building block.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical molecules. Its utility has been demonstrated in the preparation of key intermediates for modern anticoagulants. The straightforward activation of its hydroxyl group allows for a variety of subsequent transformations, making it a reliable synthon for introducing a chiral tetrahydropyran moiety into a target molecule. The protocols provided herein offer a foundation for researchers to incorporate this building block into their synthetic strategies.

References

Applications of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its inherent structural features, including a hydroxyl group and an ester moiety on a tetrahydropyran scaffold, provide multiple points for chemical modification, making it an attractive starting material for the development of novel therapeutic agents. This document provides an overview of its applications in medicinal chemistry, with a focus on its role in the synthesis of potential anticancer and antiviral agents. Detailed experimental protocols and quantitative biological data for representative derivative compounds are also presented.

Core Applications in Medicinal Chemistry

The tetrahydropyran ring is a common motif in many natural products and approved drugs, valued for its favorable pharmacokinetic properties.[1] this compound is a key intermediate in the production of drugs targeting various conditions, including neurological and cardiovascular diseases.[1] Its utility extends to being a foundational scaffold for creating complex molecules with diverse pharmacological activities.

Anticancer Drug Discovery

Derivatives of pyran structures have demonstrated significant potential as anticancer agents. These compounds can be synthesized utilizing this compound as a starting scaffold. The anticancer activity of these derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells, such as cell cycle progression. One of the key mechanisms of action for some pyran derivatives is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[2][3]

CDK2 Signaling Pathway in Cancer

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[4][5][6][7] In many cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation.[4][6] Pyran-based inhibitors can block the activity of CDK2, thereby halting the cell cycle and inducing apoptosis in cancer cells.

CDK2_Pathway cluster_0 G1 Phase cluster_1 S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication initiates Pyran_Derivative Pyran Derivative (CDK2 Inhibitor) Pyran_Derivative->CDK2 inhibits

CDK2 signaling pathway and inhibition by pyran derivatives.

Quantitative Data on Anticancer Activity of Pyran Derivatives

The following table summarizes the in vitro anticancer activity of various pyran derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineIC50 (µM)Reference
Dihydropyrano[4,3-b]pyranSW-480 (Colon)34.6 - 90.5[8]
Dihydropyrano[4,3-b]pyranMCF-7 (Breast)26.6 - 104.9[8]
Pyrazolo[1,5-a]pyrimidineHepG2 (Liver)17.12[3]
Pyrazolo[1,5-a]pyrimidineMCF-7 (Breast)10.05[3]
Pyrazolo[1,5-a]pyrimidineA549 (Lung)29.95[3]
Pyrazolo[1,5-a]pyrimidineCaco-2 (Colon)25.24[3]
Antiviral Drug Discovery

The tetrahydropyran scaffold is also a component of several antiviral agents. This compound can be utilized in the synthesis of novel compounds with potential activity against a range of viruses. For instance, modifications of the pyran ring have led to the development of inhibitors of viral enzymes that are crucial for viral replication. While specific examples directly stemming from this compound are not extensively documented in publicly available literature, the general importance of the pyran motif in antiviral research is well-established.

Experimental Protocols

The following are representative protocols for the synthesis of a pyran derivative and its biological evaluation.

Synthesis Protocol: Ethyl 5-(2-hydroxyphenyl)-4-oxo-4H-pyran-2-carboxylate

This protocol is adapted from a known procedure for a structurally related compound and illustrates a potential synthetic route starting from a precursor that could be derived from this compound.[9]

Materials:

  • Ethyl 5-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxylate

  • Boron tribromide (BBr3)

  • Methylene chloride (CH2Cl2)

  • Water (H2O)

  • Ethanol

Procedure:

  • Dissolve Ethyl 5-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxylate (3.2 g) in methylene chloride (100 ml) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 5-10 °C using an ice bath.

  • Slowly add boron tribromide (3.0 ml) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture back to 5 °C and carefully add water (50 ml) to quench the reaction.

  • The solid product will precipitate. Collect the solid by filtration.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 5-(2-hydroxyphenyl)-4-oxo-4H-pyran-2-carboxylate.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Start: Ethyl 5-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxylate in Methylene Chloride Cooling1 Cool to 5-10°C Start->Cooling1 Add_BBr3 Add Boron Tribromide (BBr3) dropwise Cooling1->Add_BBr3 Stir_RT Stir at Room Temperature for 2 hours Add_BBr3->Stir_RT Cooling2 Cool to 5°C Stir_RT->Cooling2 Quench Quench with Water Cooling2->Quench Precipitation Precipitation of Product Quench->Precipitation Filtration Filter to collect solid Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization End End: Pure Ethyl 5-(2-hydroxyphenyl)-4-oxo-4H-pyran-2-carboxylate Recrystallization->End

Workflow for the synthesis of a pyran derivative.
Biological Evaluation Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (pyran derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Logical Relationship for Biological Evaluation

Biological_Evaluation Start Synthesized Pyran Derivative Dissolve Dissolve in appropriate solvent (e.g., DMSO) Start->Dissolve Prepare_Dilutions Prepare Serial Dilutions in Culture Medium Dissolve->Prepare_Dilutions Treat_Cells Treat Cancer Cells in 96-well plates Prepare_Dilutions->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End Determine Cytotoxicity Calculate_IC50->End

Workflow for evaluating the cytotoxicity of pyran derivatives.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of novel compounds, particularly those with anticancer properties, highlights its importance in drug discovery and development. The ability to derivatize this core structure allows for the exploration of a wide chemical space to identify potent and selective therapeutic agents. The provided protocols offer a foundational framework for the synthesis and biological evaluation of such derivatives, aiding researchers in their quest for new and effective medicines.

References

Diastereoselective Synthesis of Tetrahydropyran Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) motif is a privileged scaffold found in a vast array of biologically active natural products and pharmaceuticals. Its stereochemical configuration is often crucial for biological activity, making the development of diastereoselective synthetic methods a critical area of research in organic chemistry and drug discovery. This document provides detailed application notes and experimental protocols for several key methodologies in the diastereoselective synthesis of tetrahydropyran derivatives.

Method 1: Organocatalytic Domino Michael-Hemiacetalization

This method provides an efficient route to polyfunctionalized dihydropyrans and tetrahydropyrans through a one-pot organocatalyzed domino Michael-hemiacetalization sequence. The reaction proceeds with good yields and moderate to excellent diastereoselectivities and enantioselectivities.[1]

Application Notes:

This protocol is particularly useful for the synthesis of chiral tetrahydropyran structures from readily available starting materials. The use of organocatalysts avoids the need for metal catalysts, offering a greener and often more cost-effective synthetic route. The diastereoselectivity can be influenced by the electronic nature of the substituents on the starting materials.[1] For instance, electron-donating groups on the nitrostyrene component have been observed to impact the diastereomeric excess.[1]

Quantitative Data Summary:
Entry1,3-Dicarbonyl Compound (1)Nitroalkene (2)CatalystYield (%)dr (trans:cis)ee (%) (major)Reference
1Ethyl 2-methyl-3-oxobutanoate(E)-2-nitro-3-phenylprop-2-en-1-olThiourea A7578:2285[1]
2Ethyl 2-methyl-3-oxobutanoate(E)-2-nitro-3-phenylprop-2-en-1-olSquaramide E9199:198[1]
3Acetylacetone(E)-2-nitro-3-phenylprop-2-en-1-olSquaramide E8885:1592[1]
4Ethyl 3-oxo-3-phenylpropanoate(E)-3-(4-methoxyphenyl)-2-nitroprop-2-en-1-olSquaramide E8676:2494[1]
Experimental Protocol:

General Procedure for the Organocatalytic Domino Michael-Hemiacetalization: [1]

  • To a solution of the (E)-3-aryl-2-nitroprop-2-en-1-ol (2) (0.5 mmol, 1.0 equiv.) and the 1,3-dicarbonyl compound (1) (0.5 mmol, 1.0 equiv.) in dichloromethane (2.5 mL) is added the organocatalyst (e.g., Squaramide E) (10 mol%).

  • The reaction mixture is stirred at ambient temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product (dihydropyran) is purified by column chromatography on silica gel.

  • For the synthesis of the corresponding tetrahydropyranol, the purified dihydropyran is dissolved in an appropriate solvent (e.g., methanol) and treated with a reducing agent (e.g., sodium borohydride) at 0 °C.

  • The reaction is quenched, and the product is extracted, dried, and purified by column chromatography.

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions Nitroalkenol Nitroalkenol Michael_Addition Michael Addition Nitroalkenol->Michael_Addition Dicarbonyl Dicarbonyl Dicarbonyl->Michael_Addition Organocatalyst Organocatalyst Organocatalyst->Michael_Addition Solvent Solvent Solvent->Michael_Addition Temperature Temperature Temperature->Michael_Addition Hemiacetalization Intramolecular Hemiacetalization Michael_Addition->Hemiacetalization Dihydropyran Dihydropyran Product Hemiacetalization->Dihydropyran Reduction Reduction Dihydropyran->Reduction Tetrahydropyran Tetrahydropyran Product Reduction->Tetrahydropyran

Caption: Workflow for Organocatalytic Domino Synthesis.

Method 2: Prins Cyclization

The Prins reaction is a powerful acid-catalyzed C-C and C-O bond-forming reaction between an aldehyde or ketone and a homoallylic alcohol, leading to the formation of a tetrahydropyran ring.[2][3] This method is highly versatile and allows for the synthesis of polysubstituted tetrahydropyrans with good to excellent diastereoselectivity.[2][3]

Application Notes:

The stereochemical outcome of the Prins cyclization is often dependent on the geometry of the homoallylic alcohol and the reaction conditions, including the choice of Lewis or Brønsted acid catalyst.[4][5][6] For instance, trans-homoallyl alcohols typically yield (up-down-up) 2,3,4-trisubstituted tetrahydropyrans, while cis-homoallyl alcohols can lead to (up-up-up) products.[4][6] Milder reaction conditions and optimized catalysts can improve diastereoselectivity and minimize side reactions.[5]

Quantitative Data Summary:
EntryHomoallylic AlcoholAldehydeCatalystYield (%)drReference
1(E)-1-phenylbut-3-en-1-olBenzaldehydeInCl₃92>99:1 (trans,cis,cis)[4][6]
2(Z)-1-phenylbut-3-en-1-olBenzaldehydeInCl₃8595:5 (cis,cis,cis)[4][6]
36-methylhept-5-en-2-ol4-ChlorobenzaldehydeHBF₄·OEt₂90Single diastereomer[7]
4Homoallyl alcoholBenzaldehydeAmberlyst® 1585>95:5 (cis)[2]
Experimental Protocol:

General Procedure for InCl₃-Mediated Prins Cyclization: [4][6]

  • To a stirred solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in a suitable solvent (e.g., CH₂Cl₂) at room temperature is added indium(III) chloride (InCl₃) (10 mol%).

  • The reaction mixture is stirred until the starting material is consumed, as monitored by TLC.

  • The reaction is then quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyran derivative.

Reaction Mechanism Overview:

G Aldehyde Aldehyde Oxocarbenium_Ion Oxocarbenium Ion Intermediate Aldehyde->Oxocarbenium_Ion Homoallylic_Alcohol Homoallylic_Alcohol Homoallylic_Alcohol->Oxocarbenium_Ion Lewis_Acid Lewis Acid (e.g., InCl3) Lewis_Acid->Oxocarbenium_Ion Cyclization Intramolecular Cyclization Oxocarbenium_Ion->Cyclization Tetrahydropyran Tetrahydropyran Product Cyclization->Tetrahydropyran

Caption: Prins Cyclization Mechanism Overview.

Method 3: Hetero-Diels-Alder Reaction

The hetero-Diels-Alder (HDA) reaction is a powerful cycloaddition strategy for the synthesis of six-membered heterocycles, including tetrahydropyrans. The use of chiral catalysts can render this reaction highly enantioselective and diastereoselective, providing access to complex and highly substituted THP rings.[8][9]

Application Notes:

This method is particularly effective for the synthesis of 2,6-disubstituted tetrahydropyran-4-ones.[9] The development of chiral chromium(III) catalysts by Jacobsen has significantly advanced the utility of the HDA reaction for the asymmetric synthesis of tetrahydropyran derivatives.[8][9] The reaction of silyl enol ethers with aldehydes in the presence of these catalysts affords cycloadducts with high enantiomeric excess.[8]

Quantitative Data Summary:
EntrySilyl Enol EtherAldehydeCatalystYield (%)ee (%)Reference
11-(tert-Butyldimethylsilyloxy)penta-1,3-dieneBenzyloxyacetaldehydeChiral Cr(III) catalyst72 (2 steps)91[8]
21-(Triethylsilyloxy)penta-1,3-dieneBenzyloxyacetaldehydeChiral Cr(III) catalyst-93[8]
3Danishefsky's dieneAldehydeLewis AcidGood-[9]
Experimental Protocol:

General Procedure for Asymmetric Hetero-Diels-Alder Reaction: [8]

  • In a flame-dried flask under an inert atmosphere, the chiral Cr(III) catalyst (7.5-10 mol%) is dissolved in a suitable solvent (e.g., toluene).

  • The solution is cooled to the desired temperature (e.g., -20 °C).

  • The aldehyde (1.0 equiv.) is added, followed by the dropwise addition of the silyl enol ether (1.2 equiv.).

  • The reaction is stirred at the same temperature until completion (monitored by TLC).

  • The reaction is quenched, and the crude product is worked up.

  • The resulting cycloadduct is often treated with an acid (e.g., trifluoroacetic acid) or a fluoride source (e.g., TBAF) to hydrolyze the silyl ether and afford the corresponding ketone.[8]

  • The final product is purified by column chromatography.

Logical Relationship of Reaction Components:

G Diene Silyl Enol Ether (Diene) Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Aldehyde (Dienophile) Dienophile->Cycloaddition Catalyst Chiral Cr(III) Catalyst Catalyst->Cycloaddition Cycloadduct Silyl-protected Cycloadduct Cycloaddition->Cycloadduct Deprotection Deprotection Cycloadduct->Deprotection Product Tetrahydropyran-4-one Deprotection->Product

Caption: Hetero-Diels-Alder Reaction Components.

These selected methodologies represent powerful and versatile tools for the diastereoselective synthesis of tetrahydropyran derivatives. The choice of method will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The provided protocols and data serve as a valuable resource for researchers in the design and execution of synthetic routes towards complex molecules containing the tetrahydropyran core.

References

Application Notes and Protocols: Gold(I)-Catalyzed Cyclization for Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) motif is a privileged scaffold found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. Gold(I) catalysis has emerged as a powerful and versatile tool for the stereoselective synthesis of these important heterocyclic structures. The mild reaction conditions, functional group tolerance, and unique reactivity of gold(I) catalysts with π-systems, such as allenes and alkynes, provide an efficient entry into complex THP derivatives.

This document provides detailed application notes and experimental protocols for key gold(I)-catalyzed cyclization reactions that form tetrahydropyrans, focusing on intramolecular hydroalkoxylation of allenols and [2+2+2] cycloadditions.

Intramolecular Hydroalkoxylation of Allenols

The intramolecular hydroalkoxylation of allenols is a highly effective method for the synthesis of vinyl-substituted tetrahydropyrans. This reaction proceeds through the activation of the allene by a cationic gold(I) catalyst, followed by the nucleophilic attack of the tethered hydroxyl group.

Quantitative Data Summary

The following table summarizes the results for the gold(I)-catalyzed intramolecular hydroalkoxylation of various allenols.

EntrySubstrateCatalyst (mol%)SolventTemp. (°C)Time (h)ProductYield (%)d.r.ee (%)Reference
15,6-Heptadien-1-ol(Ph₃P)AuCl/AgOTf (2)CH₂Cl₂rt12-Vinyltetrahydropyran95--[1]
2(E)-6-Methyl-5,6-heptadien-1-ol(Ph₃P)AuCl/AgOTf (2)CH₂Cl₂rt1(E)-2-(Prop-1-en-2-yl)tetrahydropyran92--[1]
36-Phenyl-5,6-heptadien-1-ol(Ph₃P)AuCl/AgOTf (2)CH₂Cl₂rt12-(1-Phenylvinyl)tetrahydropyran96--[1]
4(R)-7-Methyl-6,7-octadien-2-ol[(R)-DTBM-SEGPHOS(AuCl)₂]/AgBF₄ (5)Toluenert24(2R,6R)-2-Methyl-6-(prop-1-en-2-yl)tetrahydropyran85>20:194[2]
5(S)-1-(Nona-7,8-dien-1-yl)-4-methylbenzene[(S)-BINAP(AuCl)₂]/AgBF₄ (5)CH₂Cl₂012(S)-2-(4-Methylphenyl)-6-vinyltetrahydropyran78-88[2]
Reaction Mechanism

The currently accepted mechanism for the gold(I)-catalyzed intramolecular hydroalkoxylation of an allenol involves several key steps.[3][4][5] Initially, the cationic gold(I) catalyst coordinates to the allene, activating it towards nucleophilic attack. The tethered hydroxyl group then attacks one of the double bonds of the allene in a 6-endo-trig cyclization. This results in the formation of a vinylgold intermediate. Subsequent protodeauration regenerates the active gold(I) catalyst and yields the vinyl-substituted tetrahydropyran product. Under certain conditions, an off-cycle bis(gold) vinyl species can form, which acts as a catalyst reservoir.[3][4]

hydroalkoxylation_mechanism sub Allenol activated Gold-π-Allene Complex sub->activated + [L-Au]⁺ cat [L-Au]⁺ cyclization 6-endo-trig Cyclization activated->cyclization Nucleophilic attack vinylgold Vinylgold Intermediate cyclization->vinylgold product Tetrahydropyran vinylgold->product + H⁺ cat_regen [L-Au]⁺ vinylgold->cat_regen - [L-Au]⁺ proton H⁺

Caption: Mechanism of Gold(I)-Catalyzed Intramolecular Hydroalkoxylation of Allenols.

Experimental Protocol: General Procedure for Gold(I)-Catalyzed Intramolecular Hydroalkoxylation of Allenols

Materials:

  • Allenol substrate (1.0 equiv)

  • Gold(I) catalyst (e.g., (Ph₃P)AuCl, 2 mol%)

  • Silver salt cocatalyst (e.g., AgOTf, 2 mol%)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the gold(I) catalyst and the silver salt cocatalyst.

  • Add the anhydrous solvent and stir the mixture at room temperature for 10 minutes to generate the active cationic gold(I) species.

  • Add a solution of the allenol substrate in the anhydrous solvent to the catalyst mixture dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrahydropyran derivative.

[2+2+2] Cycloaddition of Allenamides, Alkenes, and Aldehydes

This powerful multicomponent reaction provides a direct and atom-economical route to highly substituted 2,6-disubstituted tetrahydropyrans.[6][7] The reaction is catalyzed by a phosphite gold(I) complex and proceeds with high regio- and chemoselectivity.

Quantitative Data Summary

The following table presents representative data for the gold(I)-catalyzed [2+2+2] cycloaddition.

EntryAllenamideAlkeneAldehydeCatalyst (mol%)SolventTemp. (°C)Time (h)ProductYield (%)d.r. (cis:trans)ee (%) (cis/trans)Reference
1N-Allenyl-N-benzyl-p-toluenesulfonamideStyreneBenzaldehyde((t-Bu)₃PO)AuCl/AgNTf₂ (5)DCE60122-Benzyl-6-phenyl-4-(tosylamino)tetrahydropyran854:1-[7]
2N-Allenyl-N-methyl-methanesulfonamideα-Methylstyrene4-Chlorobenzaldehyde((PhO)₃P)AuCl/AgNTf₂ (5)DCE60182-(4-Chlorophenyl)-2-methyl-6-phenyl-4-(methylsulfonamido)tetrahydropyran78>20:1-[7]
3N-Allenyl-N-benzyl-p-toluenesulfonamideStyreneBenzaldehyde[(R,S,S)-Au₂]/AgNTf₂ (2.5)Toluene-780.5(2S,4R,6S)- and (2R,4R,6S)- isomers972:170 / 81[8]
4N-Allenyl-N-benzyl-p-toluenesulfonamideDihydropyran4-Nitrobenzaldehyde((t-Bu)₃PO)AuCl/AgNTf₂ (5)DCE6012Fused tricyclic tetrahydropyran75>20:1-[7]
Reaction Mechanism

The proposed mechanism for this [2+2+2] cycloaddition is initiated by the coordination of the gold(I) catalyst to the allenamide.[7][9] This is followed by a nucleophilic attack from the aldehyde oxygen to the central carbon of the allene, forming a zwitterionic intermediate. The alkene then intercepts this intermediate in a formal [4+2] cycloaddition fashion, leading to a six-membered ring intermediate. Subsequent ring-closing and demetallation afford the tetrahydropyran product and regenerate the gold(I) catalyst.

cycloaddition_mechanism allenamide Allenamide activated_allene Gold-Activated Allenamide allenamide->activated_allene + [L-Au]⁺ aldehyde Aldehyde alkene Alkene cat [L-Au]⁺ zwitterion Zwitterionic Intermediate activated_allene->zwitterion + Aldehyde cycloadd_inter Cycloaddition Intermediate zwitterion->cycloadd_inter + Alkene product Tetrahydropyran cycloadd_inter->product Ring Closure - [L-Au]⁺ cat_regen [L-Au]⁺

Caption: Mechanism of Gold(I)-Catalyzed [2+2+2] Cycloaddition.

Experimental Protocol: General Procedure for Gold(I)-Catalyzed [2+2+2] Cycloaddition

Materials:

  • Allenamide (1.0 equiv)

  • Alkene (1.5 equiv)

  • Aldehyde (2.0 equiv)

  • Gold(I) catalyst (e.g., ((t-Bu)₃PO)AuCl, 5 mol%)

  • Silver salt cocatalyst (e.g., AgNTf₂, 5 mol%)

  • Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the gold(I) catalyst and the silver salt cocatalyst in the anhydrous solvent. Stir for 10 minutes at room temperature.

  • Add the alkene and the aldehyde to the catalyst solution.

  • Add a solution of the allenamide in the anhydrous solvent to the reaction mixture via syringe pump over a period of 1 hour.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the substituted tetrahydropyran.

Experimental Workflow

The general workflow for performing these gold(I)-catalyzed cyclization reactions is outlined below. It emphasizes the importance of an inert atmosphere due to the sensitivity of the catalysts.

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup catalyst_prep Catalyst Preparation (Au(I) precursor + Ag salt) setup->catalyst_prep reagents Addition of Substrates (e.g., Allenol or Allenamide/Alkene/Aldehyde) catalyst_prep->reagents reaction Reaction Monitoring (TLC, LC-MS) reagents->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

References

Application Notes and Protocols: Prins Cyclization for Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prins cyclization is a powerful and versatile acid-catalyzed reaction for the stereoselective synthesis of substituted tetrahydropyran (THP) rings. Tetrahydropyrans are significant structural motifs prevalent in a vast array of natural products and pharmaceutically active compounds.[1][2] This reaction involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, proceeding through a key oxocarbenium ion intermediate that is subsequently trapped by the intramolecular alkene to forge the THP ring.[1] The stereochemical outcome of this cyclization is often controllable through the judicious choice of catalyst and reaction conditions, typically favoring a chair-like transition state to afford predominantly cis- or trans-isomers with high diastereoselectivity.[1][3]

This document provides a comprehensive overview of the Prins cyclization for tetrahydropyran synthesis, including detailed reaction mechanisms, a comparative analysis of various catalytic systems, and step-by-step experimental protocols.

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for the Prins cyclization begins with the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde to form an oxocarbenium ion intermediate. This intermediate then undergoes an intramolecular cyclization, where the alkene acts as a nucleophile, to form a new carbon-carbon bond and the tetrahydropyran ring. The resulting cationic intermediate is then quenched by a nucleophile. The stereoselectivity of the reaction is largely dictated by the chair-like transition state of the cyclization, where substituents tend to occupy equatorial positions to minimize steric hindrance.[4]

However, a competing reaction pathway, the 2-oxonia-Cope rearrangement, can occur, which may lead to a loss of stereochemical integrity and the formation of racemic or diastereomeric mixtures.[3][4] The choice of catalyst and reaction conditions plays a crucial role in suppressing this side reaction.[3]

Signaling Pathway Diagram

Prins_Cyclization_Mechanism Reactants Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion Intermediate Reactants->Oxocarbenium + H⁺ Acid Acid Catalyst (Lewis or Brønsted) TransitionState Chair-like Transition State Oxocarbenium->TransitionState 6-endo Cyclization OxoniaCope 2-Oxonia-Cope Rearrangement (Side Reaction) Oxocarbenium->OxoniaCope [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Cationic Intermediate TransitionState->Cyclized_Intermediate Product Tetrahydropyran Product Cyclized_Intermediate->Product + Nu⁻ Nucleophile Nucleophile (e.g., H₂O, Halide) RacemicProduct Racemic/Diastereomeric Mixture OxoniaCope->RacemicProduct

Caption: General mechanism of the Prins cyclization for tetrahydropyran synthesis.

Data Presentation: Comparison of Catalytic Systems

The selection of an appropriate catalyst is critical for the success of the Prins cyclization, influencing reaction efficiency, yield, and stereoselectivity. Both Lewis and Brønsted acids are commonly employed, with recent research also exploring the use of heterogeneous catalysts.[2] The following tables summarize quantitative data from various experimental protocols, highlighting the performance of different catalytic systems.

CatalystAldehydeHomoallylic AlcoholSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
FeCl₃Benzaldehyde3-Buten-1-olDCMRT285>95:5[1]
In(OTf)₃Propanal(Z)-4-Phenyl-3-buten-1-olDCMRT192>98:2[3]
BiCl₃/TMSClIsovaleraldehyde3-Buten-1-olDCM00.59091:9[1]
SnBr₄Benzaldehyde(E)-4-Phenyl-3-buten-1-olDCM-783797:93 (axial product favored)[3]
TMSBrBenzaldehyde(E)-4-Phenyl-3-buten-1-olDCM-78285>95:5 (axial product favored)[3][5]
H₂SO₄Various Aldehydes3-Buten-1-ol----Forms 4-hydroxytetrahydropyrans[4]
HClVarious Aldehydes3-Buten-1-ol----Forms 4-chlorotetrahydropyrans[4]
Perrhenic AcidVarious Aldehydes3-Chlorohomoallylic AlcoholsDCE601-440-81cis-2,6-disubstituted[6][7]
Ce-MCM-41BenzaldehydeIsopulegolDioxane10024High ConversionHigh Selectivity[2]

Experimental Protocols

The following are representative experimental protocols for the Prins cyclization using different Lewis acid catalysts.

Protocol 1: Iron(III) Chloride Catalyzed Prins Cyclization

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous Iron(III) Chloride (FeCl₃) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the homoallylic alcohol in anhydrous DCM at room temperature, add the aldehyde.

  • Add a catalytic amount of anhydrous FeCl₃ to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired tetrahydropyran.[1]

Protocol 2: Bismuth(III) Chloride/TMSCl Catalyzed Prins Cyclization

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Bismuth(III) Chloride (BiCl₃) (0.05 equiv)

  • Trimethylsilyl Chloride (TMSCl) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for filtration and column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend BiCl₃ (0.05 equiv) in anhydrous DCM.

  • Add the aldehyde (1.2 equiv) to the suspension and cool the mixture to 0 °C.

  • Slowly add TMSCl (1.2 equiv) to the cooled mixture and stir for 5 minutes.

  • Add a solution of the homoallylic alcohol (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture.

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 1 hour.

  • Upon consumption of the starting material, partially evaporate the solvent and filter the mixture through a small plug of silica gel.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, further purify the product by silica gel column chromatography.[1]

Experimental Workflow Diagram

Experimental_Workflow Start Start: Prepare Reactants (Homoallylic Alcohol, Aldehyde) Reaction_Setup Reaction Setup: - Dissolve reactants in anhydrous solvent - Add catalyst under inert atmosphere Start->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer Reaction_Monitoring->Workup Reaction Complete Purification Purification: - Concentrate crude product - Silica gel column chromatography Workup->Purification Analysis Characterization: - NMR, Mass Spectrometry, etc. Purification->Analysis End End: Pure Tetrahydropyran Product Analysis->End

Caption: A general experimental workflow for the Prins cyclization reaction.

Conclusion

The Prins cyclization is a highly effective and diastereoselective method for the synthesis of substituted tetrahydropyrans. The choice of catalyst and reaction conditions is paramount in achieving high yields and selectivities, while minimizing unwanted side reactions. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development, providing a solid foundation for the application of this important transformation in the synthesis of complex molecules.

References

Application Notes and Protocols: Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is a versatile chiral building block incorporating a tetrahydropyran (THP) scaffold. The THP moiety is a privileged structure in medicinal chemistry, frequently found in approved drugs and clinical candidates. Its inclusion can enhance pharmacokinetic properties such as solubility and metabolic stability, and provide a rigid scaffold for orienting functional groups for optimal target binding. This document provides detailed protocols for the derivatization of this compound into advanced pharmaceutical intermediates, highlighting its potential in the synthesis of novel therapeutics, particularly for neurological and cardiovascular diseases.

The presence of both a secondary alcohol and an ester functional group allows for orthogonal chemical modifications, making it a valuable starting material for the construction of complex molecular architectures. The following protocols describe a representative two-step synthesis to generate a substituted amino-tetrahydropyran carboxamide, a common motif in contemporary drug discovery.

Data Summary

The following tables summarize the quantitative data for the representative two-step synthesis of a hypothetical, yet plausible, pharmaceutical intermediate starting from this compound.

Table 1: Synthesis of Ethyl 5-amino-(substituted)-tetrahydro-pyran-2-carboxylate (Intermediate 1)

ParameterValue
Reactants
This compound1.0 eq (174.19 g/mol )
Methanesulfonyl chloride1.2 eq (114.55 g/mol )
Triethylamine1.5 eq (101.19 g/mol )
Substituted Amine (e.g., 4-fluoroaniline)1.1 eq (111.12 g/mol )
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to room temperature
Reaction Time 4 hours
Product Yield 85%
Purity (by HPLC) >98%

Table 2: Synthesis of 5-amino-(substituted)-tetrahydro-pyran-2-carboxamide (Final Intermediate)

ParameterValue
Reactants
Ethyl 5-amino-(substituted)-tetrahydro-pyran-2-carboxylate (Intermediate 1)1.0 eq
Ammonia (7 N solution in Methanol)10 eq
Solvent Methanol
Reaction Temperature 80 °C (sealed vessel)
Reaction Time 24 hours
Product Yield 92%
Purity (by HPLC) >99%

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-(substituted)-tetrahydro-pyran-2-carboxylate (Intermediate 1)

This protocol details the conversion of the hydroxyl group to an amino group via a two-step, one-pot procedure involving mesylation followed by nucleophilic substitution.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Substituted amine (e.g., 4-fluoroaniline)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Add methanesulfonyl chloride (1.2 eq) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Add the substituted amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the desired ethyl 5-amino-(substituted)-tetrahydro-pyran-2-carboxylate.

Protocol 2: Synthesis of 5-amino-(substituted)-tetrahydro-pyran-2-carboxamide (Final Intermediate)

This protocol describes the amidation of the ethyl ester to the corresponding primary carboxamide.

Materials:

  • Ethyl 5-amino-(substituted)-tetrahydro-pyran-2-carboxylate (Intermediate 1)

  • Ammonia solution (7 N in methanol)

  • Pressure-rated sealed vessel

  • Heating mantle or oil bath

Procedure:

  • Place Ethyl 5-amino-(substituted)-tetrahydro-pyran-2-carboxylate (1.0 eq) in a pressure-rated sealed vessel.

  • Add the 7 N solution of ammonia in methanol (10 eq).

  • Seal the vessel tightly.

  • Heat the reaction mixture to 80 °C and maintain for 24 hours with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction vessel to room temperature.

  • Carefully open the vessel in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting solid is the desired 5-amino-(substituted)-tetrahydro-pyran-2-carboxamide, which can be further purified by recrystallization if necessary.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the functional group transformations.

G cluster_0 Synthesis Workflow Start This compound Step1 Mesylation & Amination Start->Step1 Intermediate1 Ethyl 5-amino-(substituted)- tetrahydro-pyran-2-carboxylate Step1->Intermediate1 Step2 Amidation Intermediate1->Step2 Final 5-amino-(substituted)- tetrahydro-pyran-2-carboxamide Step2->Final

Caption: Synthetic workflow for the conversion of this compound.

G cluster_1 Functional Group Transformations Start This compound -OH -COOEt Intermediate Intermediate 1 -NHR -COOEt Start:f1->Intermediate:f1 Mesylation/ Substitution Final Final Intermediate -NHR -CONH2 Intermediate:f2->Final:f2 Amidation

Caption: Key functional group transformations in the synthesis of the target intermediate.

Application Notes and Protocols for Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms, experimental protocols, and potential applications of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate. This versatile heterocyclic compound serves as a key building block in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and drug discovery.

Overview and Chemical Properties

This compound, with the CAS number 110407-58-4, is a valuable synthetic intermediate.[1] Its structure, featuring a tetrahydropyran ring with both a hydroxyl and an ethyl carboxylate substituent, allows for a range of chemical modifications, making it an important component in the development of novel pharmaceutical agents, agrochemicals, and fragrances.[1] It is primarily utilized in the synthesis of compounds targeting neurological and cardiovascular diseases.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 110407-58-4[1]
Molecular Formula C₈H₁₄O₄[2]
Molecular Weight 174.19 g/mol [2]
Appearance Not specified (likely a liquid or low-melting solid)
Storage Room temperature[1]

Synthetic Routes and Reaction Mechanisms

Proposed Synthesis: Hydroboration-Oxidation

This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of an alkene.

Experimental Workflow for the Proposed Synthesis of this compound

G cluster_0 Step 1: Hydroboration cluster_1 Step 2: Oxidation Start Ethyl 3,4-dihydro-2H-pyran-2-carboxylate in dry THF Reagent1 Borane-THF complex (BH3·THF) Start->Reagent1 Add dropwise Reaction1 Stir at 0 °C to room temperature under inert atmosphere Reagent1->Reaction1 Intermediate Trialkylborane intermediate Reaction1->Intermediate Reagent2 Aqueous NaOH and H2O2 Intermediate->Reagent2 Add carefully Reaction2 Stir at room temperature Reagent2->Reaction2 Workup Aqueous workup and extraction Reaction2->Workup Product This compound Workup->Product

Caption: Proposed two-step synthesis of this compound.

Reaction Mechanism:

The reaction proceeds via an anti-Markovnikov syn-addition of borane to the double bond of the dihydropyran ring. The boron atom adds to the less substituted carbon (C5), and a hydride is transferred to the more substituted carbon (C4). Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, yielding the desired product.

Detailed Protocol for Hydroboration-Oxidation (General Procedure):

  • Hydroboration:

    • Dissolve Ethyl 3,4-dihydro-2H-pyran-2-carboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of borane-THF complex (BH₃·THF) in THF dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Carefully add an aqueous solution of sodium hydroxide (NaOH) followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂). Caution: This step is exothermic.

    • After the addition, remove the cooling bath and stir the mixture at room temperature for a few hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.20q2H-OCH₂ CH₃
~4.0-3.8m1HH-2
~3.6-3.4m1HH-5
~3.5-3.3m2HH-6
~2.2-1.8m4HH-3, H-4
~1.25t3H-OCH₂CH₃

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~172C=O (ester)
~75-70C-2
~68-65C-5
~62-60-OC H₂CH₃
~60-58C-6
~35-30C-3, C-4
~14-OCH₂C H₃

Potential Applications in Drug Discovery and Development

The tetrahydropyran motif is a common feature in many biologically active natural products and synthetic drugs. The presence of both a hydroxyl group and an ester functionality in this compound allows for its use as a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications.

Role as a Synthetic Intermediate

This compound can be used to introduce the tetrahydropyran ring system into larger, more complex molecules. The hydroxyl group can be further functionalized through esterification, etherification, or oxidation, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Logical Flow of a Medicinal Chemistry Campaign Utilizing the Target Molecule

G Start Ethyl 5-hydroxy-tetrahydro- pyran-2-carboxylate Library Library of diverse derivatives Start->Library Derivatization Screening High-throughput screening Library->Screening Hits Identification of 'hit' compounds Screening->Hits Optimization Lead optimization (SAR studies) Hits->Optimization Candidate Drug candidate selection Optimization->Candidate

Caption: A typical workflow for utilizing this compound in a drug discovery program.

Lack of Documented Direct Biological Activity

It is important to note that, to date, there is no publicly available scientific literature detailing the direct biological activity or involvement in specific signaling pathways of this compound itself. Its primary role appears to be that of a precursor molecule for the synthesis of other active pharmaceutical ingredients. Researchers are encouraged to perform their own biological evaluations of novel derivatives synthesized from this starting material.

References

Application Notes and Protocols for the Experimental Oxidation of Hydroxypyrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of hydroxypyrans to the corresponding pyranones or lactones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of biologically active compounds and key intermediates in drug discovery. The pyranone scaffold is present in numerous natural products with significant pharmacological properties. This document provides detailed experimental procedures for common and effective methods for the oxidation of hydroxypyrans, presents quantitative data for comparative analysis, and offers a logical workflow for selecting the most suitable oxidation strategy.

Data Presentation: A Comparative Analysis of Oxidation Methods

The choice of an oxidizing agent is critical and depends on the substrate's sensitivity, the desired product (pyranone vs. lactone), and the presence of other functional groups. Below is a summary of quantitative data for various oxidation methods applied to hydroxypyran derivatives and related substrates.

SubstrateOxidation MethodOxidizing Agent(s)SolventReaction TimeTemperature (°C)Yield (%)Reference
General Primary/Secondary AlcoholsDess-Martin OxidationDess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)0.5 - 2 hoursRoom TempHigh[1][2]
Primary/Secondary AlcoholsSwern OxidationOxalyl Chloride, DMSO, TriethylamineDichloromethane (CH₂Cl₂)15-60 min (activation/reaction)-78 to Room TempHigh[3][4][5]
Lignin Model Compound (contains a secondary alcohol)Swern OxidationOxalyl Chloride, DMSO, Hünig's baseNot SpecifiedNot SpecifiedNot Specified97[6]
Isoxazolyl alcohol with dihydropyridineDess-Martin OxidationDess-Martin Periodinane (DMP)Not SpecifiedNot SpecifiedNot Specified93[2]
Primary AlcoholsTEMPO-mediated OxidationTEMPO, NaOClCH₂Cl₂/H₂O0.5 - 20 hours0High[7]

Experimental Protocols

Below are detailed methodologies for three widely used oxidation reactions for converting hydroxypyrans to pyranones.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It is particularly useful for sensitive substrates due to its neutral reaction conditions and short reaction times.[1][2]

Materials:

  • Hydroxypyran substrate

  • Dess-Martin Periodinane (DMP)[1]

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen source for inert atmosphere (optional but recommended)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the hydroxypyran substrate (1.0 equiv).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂). A typical concentration is 0.1-0.2 M.

  • Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.1-1.5 equiv) portion-wise at room temperature. The reaction is typically fast and can be monitored by Thin Layer Chromatography (TLC).[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 0.5 to 2 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

  • Workup: Stir the biphasic mixture vigorously until the layers become clear. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with two additional portions of diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pyranone.

Protocol 2: Swern Oxidation

The Swern oxidation is another mild and efficient method for the synthesis of aldehydes and ketones from primary and secondary alcohols. It utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base like triethylamine.[3][5] A significant drawback is the production of the foul-smelling dimethyl sulfide.[3]

Materials:

  • Hydroxypyran substrate

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Dry ice/acetone bath

  • Syringes and needles

  • Round-bottom flask equipped with a stir bar and a septum

  • Argon or Nitrogen source for inert atmosphere

Procedure:

  • Activation of DMSO: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5-2.0 equiv) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of anhydrous DMSO (2.0-3.0 equiv) in anhydrous dichloromethane dropwise via syringe, ensuring the internal temperature remains below -60 °C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Dissolve the hydroxypyran substrate (1.0 equiv) in anhydrous dichloromethane and add it dropwise to the activated DMSO solution at -78 °C. Stir the reaction mixture for 30-60 minutes at this temperature.

  • Addition of Base: Add anhydrous triethylamine (4.0-5.0 equiv) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-60 minutes.

  • Quenching: Quench the reaction by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute HCl solution (e.g., 1 M), water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: TEMPO-Mediated Oxidation

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that acts as a catalyst for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones in the presence of a stoichiometric co-oxidant.[7] This method is valued for its high selectivity and the use of inexpensive and environmentally benign co-oxidants like sodium hypochlorite (bleach).

Materials:

  • Hydroxypyran substrate

  • TEMPO (catalytic amount, e.g., 1-5 mol%)

  • Sodium hypochlorite (NaOCl, household bleach), as the stoichiometric oxidant

  • Potassium bromide (KBr), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the hydroxypyran substrate (1.0 equiv) in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Addition of Reagents: To the vigorously stirred biphasic mixture, add an aqueous solution of potassium bromide (catalytic amount) followed by TEMPO (catalytic amount).

  • Oxidation: Cool the mixture to 0 °C in an ice bath. Add the sodium hypochlorite solution dropwise while maintaining the temperature at 0 °C. The reaction is often indicated by a color change.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from 30 minutes to several hours.[7]

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting pyranone by flash column chromatography.

Mandatory Visualizations

Experimental Workflow: General Oxidation of a Hydroxypyran

The following diagram illustrates a typical experimental workflow for the oxidation of a hydroxypyran substrate.

G General Experimental Workflow for Hydroxypyran Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Select Hydroxypyran Substrate dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve add_reagent Add Oxidizing Agent(s) under Controlled Conditions dissolve->add_reagent monitor Monitor Reaction Progress (e.g., TLC) add_reagent->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end End: Characterize Pyranone Product purify->end

Caption: General workflow for the oxidation of hydroxypyrans.

Logical Workflow for Selecting an Oxidation Method

The choice of an appropriate oxidation method is crucial for a successful synthesis. The following diagram provides a logical decision-making process for selecting a suitable method for the oxidation of hydroxypyrans.

G Decision Matrix for Hydroxypyran Oxidation Method Selection start Start: Hydroxypyran Substrate acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive base_sensitive Is the substrate base-sensitive? acid_sensitive->base_sensitive Yes pcc Consider Pyridinium Chlorochromate (PCC) acid_sensitive->pcc No mild_conditions Are very mild conditions required? base_sensitive->mild_conditions Yes swern Use Swern Oxidation base_sensitive->swern No smell_issue Is the smell of dimethyl sulfide a major concern? mild_conditions->smell_issue Yes mild_conditions->swern No, standard mild is OK dmp Use Dess-Martin Periodinane (DMP) Oxidation smell_issue->dmp Yes smell_issue->swern No tempo Use TEMPO-mediated Oxidation pcc->tempo If chromium toxicity is a concern

Caption: A logical workflow for selecting a hydroxypyran oxidation method.

References

Application Notes and Protocols for the Esterification of Tetrahydropyran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of tetrahydropyran carboxylic acids, common moieties in pharmacologically active compounds. The following methods are described, offering a range of conditions from classical acid catalysis to milder coupling reactions, suitable for various substrates and research needs.

Data Summary

The following table summarizes quantitative data for different esterification methods of tetrahydropyran-4-carboxylic acid. This allows for a direct comparison of reaction conditions and outcomes.

MethodReagentsSolventTemperatureTimeYieldReference
Alkylation with Alkyl SulfateTetrahydropyran-4-carboxylic acid, Dimethyl sulfate, K₂CO₃AcetoneReflux3 h99%[1][2]
Acid-Catalyzed EsterificationTetrahydropyran-4-carboxylic acid, Methanol, H₂SO₄Methanol60-70°C5 h95%[3]
Steglich EsterificationCarboxylic acid, Alcohol, DCC, DMAPDichloromethane0°C to Room Temp.3 hHigh[4][5][6]

Experimental Protocols

Protocol 1: Esterification using Alkyl Sulfate (Methyl Ester Synthesis)

This protocol describes the synthesis of methyl tetrahydropyran-4-carboxylate using dimethyl sulfate as a methylating agent. This method is efficient and high-yielding for the preparation of methyl esters.

Materials:

  • Tetrahydropyran-4-carboxylic acid

  • Dimethyl sulfate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL) in a round-bottom flask, slowly add tetrahydropyran-4-carboxylic acid (1.00 g, 7.68 mmol).[1]

  • To this mixture, add dimethyl sulfate (0.8 mL, 8.45 mmol) dropwise.[1]

  • Heat the reaction mixture to reflux and maintain stirring for 3 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the inorganic salts by filtration and wash the filter cake with acetone.[1]

  • Combine the filtrates and concentrate under reduced pressure to obtain methyl tetrahydropyran-4-carboxylate.[1] The product can be used in subsequent reactions without further purification.[1][2]

Expected Yield: ~99%[1][2]

Protocol 2: Acid-Catalyzed Esterification (Fischer Esterification)

This protocol details the classic Fischer esterification method for preparing esters from a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[7][8][9][10][11] This method is cost-effective, particularly when the alcohol can be used in large excess.[8]

Materials:

  • Tetrahydropyran-4-carboxylic acid

  • Methanol (or other desired alcohol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, charge 3.0 g (23.1 mmol) of tetrahydropyran-4-carboxylic acid, 50 ml of methanol, and 0.5 g of concentrated sulfuric acid.[3]

  • Heat the mixture at 60 to 70°C for 5 hours with stirring.[3]

  • After completion, cool the reaction mixture and concentrate it under reduced pressure.[3]

  • To the concentrate, add 50 ml of ethyl acetate and 10 ml of a saturated aqueous sodium chloride solution, and transfer to a separatory funnel.[3]

  • Separate the organic layer, wash it with 10 ml of saturated brine, and dry it over anhydrous magnesium sulfate.[3]

  • After filtration, concentrate the filtrate under reduced pressure to obtain the methyl tetrahydropyran-4-carboxylate.[3]

Expected Yield: ~95%[3]

Protocol 3: Steglich Esterification

The Steglich esterification is a mild method for forming esters using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][12] This method is particularly useful for substrates that are sensitive to acidic conditions.[6][13]

Materials:

  • Tetrahydropyran-4-carboxylic acid

  • Desired alcohol (e.g., tert-butanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the tetrahydropyran-4-carboxylic acid (1 equivalent), the desired alcohol (1.5 to 3 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add DCC (1.1 equivalents) to the cooled solution.[5]

  • Stir the reaction mixture at 0°C for a few minutes and then allow it to warm to room temperature. Continue stirring for 3 hours.[5]

  • The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution as a white solid.

  • Remove the DCU precipitate by filtration.

  • Wash the filtrate with dilute HCl and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired ester. Further purification can be achieved by column chromatography if necessary.

Visualizations

The following diagrams illustrate the workflows for the described esterification protocols.

Esterification_Alkyl_Sulfate cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product A Suspend K₂CO₃ in Acetone B Add Tetrahydropyran- 4-carboxylic acid A->B C Add Dimethyl Sulfate B->C D Reflux for 3h C->D E Cool to RT D->E F Filter Inorganic Salts E->F G Concentrate Filtrate F->G H Methyl Tetrahydropyran- 4-carboxylate G->H

Caption: Workflow for Esterification using Alkyl Sulfate.

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product A Combine Acid, Alcohol, and H₂SO₄ B Heat at 60-70°C for 5h A->B C Concentrate B->C D Extract with Ethyl Acetate C->D E Wash with Brine D->E F Dry over MgSO₄ E->F G Filter and Concentrate F->G H Ester Product G->H

Caption: Workflow for Acid-Catalyzed Fischer Esterification.

Steglich_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product A Dissolve Acid, Alcohol, and DMAP in CH₂Cl₂ B Cool to 0°C A->B C Add DCC B->C D Stir and Warm to RT for 3h C->D E Filter DCU D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Ester Product G->H

Caption: Workflow for Steglich Esterification.

References

Application Notes and Protocols for the Large-Scale Synthesis of Pyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of pyran-4-one derivatives, a class of heterocyclic compounds with significant and wide-ranging applications in the pharmaceutical industry. These compounds are integral scaffolds in the development of novel therapeutics due to their diverse biological activities. The following sections detail scalable synthetic routes and explore the mechanisms of action of select pyran-4-one derivatives, including their interaction with key signaling pathways.

I. Synthetic Methodologies for Large-Scale Production

The industrial-scale synthesis of pyran-4-one derivatives necessitates robust, efficient, and cost-effective methodologies. Below are protocols for two key pyran-4-one precursors, Tetrahydro-4H-pyran-4-one and γ-Pyrone, which are fundamental building blocks for more complex derivatives.

Industrial Synthesis of Tetrahydro-4H-pyran-4-one

Tetrahydro-4H-pyran-4-one is a crucial intermediate in the synthesis of numerous pharmaceutical agents. One patented industrial method involves a multi-step process starting from 3-chloropropionyl chloride and ethylene.

Experimental Protocol:

  • Formation of 1,5-dichloropentan-3-one:

    • In a suitable industrial reactor, charge 20 kg of 3-chloropropionyl chloride and 20 kg of aluminum trichloride.

    • Use 50 kg of methylene dichloride as the solvent.

    • Introduce ethylene gas into the reactor under constant stirring, maintaining the temperature below 10 °C.

    • After the complete addition of ethylene, allow the reaction mixture to incubate for 2 hours.

    • In a separate vessel, prepare a solution of water and hydrochloric acid and cool it to 0 °C.

    • Transfer the reaction mixture to the acidic water solution.

    • Stir vigorously and then allow the layers to separate.

    • Collect the organic layer containing 1,5-dichloropentan-3-one.

  • Cyclization to Tetrahydro-4H-pyran-4-one:

    • In a new reactor, add water, phosphoric acid, and sodium dihydrogen phosphate.

    • Add the 1,5-dichloropentan-3-one obtained from the previous step.

    • Heat the mixture under reflux.

    • After the reaction is complete, as monitored by appropriate analytical techniques (e.g., GC-MS), cool the mixture.

    • Extract the crude product.

    • Purify the crude product by vacuum rectification to obtain the final, qualified Tetrahydro-4H-pyran-4-one.

ParameterValueReference
Starting Materials 3-chloropropionyl chloride, Ethylene, Aluminum trichloride[1]
Solvent Methylene dichloride[1]
Key Intermediate 1,5-dichloropentan-3-one[1]
Final Product Tetrahydro-4H-pyran-4-one[1]
Synthesis of γ-Pyrone via Decarboxylation of Chelidonic Acid

γ-Pyrone is another fundamental pyran-4-one structure. A common laboratory and potentially scalable method for its synthesis is the thermal decarboxylation of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid).

Experimental Protocol:

  • Preparation of Chelidonic Acid:

    • Ensure the chelidonic acid is thoroughly dried by heating in an oven at 100-160°C to a constant weight.

  • Apparatus Setup:

    • Assemble a distillation apparatus with a round-bottom flask containing the dried chelidonic acid.

    • The flask should be fitted with a distillation head, a condenser, and a receiving flask.

  • Decarboxylation and Distillation:

    • Heat the flask using a heating mantle or an oil bath.

    • Gradually increase the temperature to the decomposition point of chelidonic acid (approximately 257°C). The evolution of carbon dioxide gas will be observed.

    • The γ-pyrone product will distill as it is formed. Collect the distillate in the receiving flask. The boiling point of γ-pyrone is 210-215°C.

  • Purification:

    • The collected γ-pyrone can be further purified by redistillation if required.

ParameterValueReference
Starting Material Chelidonic Acid[2]
Reaction Type Thermal Decarboxylation[2]
Reaction Temperature ~257°C[2]
Product Boiling Point 210-215°C[2]

II. Applications in Drug Development: Targeting Key Signaling Pathways

Pyran-4-one derivatives have been identified as potent inhibitors of several key proteins involved in disease pathogenesis, particularly in oncology and inflammatory diseases.

Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

Certain 2,6-disubstituted pyran-4-one and thiopyran-4-one derivatives have been shown to be potent inhibitors of DNA-Dependent Protein Kinase (DNA-PK), an enzyme crucial for the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway.[3] In cancer cells, inhibiting DNA-PK can enhance the efficacy of DNA-damaging agents like radiotherapy and certain chemotherapies.[4]

DNA_PK_Inhibition cluster_0 Cancer Cell Nucleus DNA_Damage DNA Double-Strand Break (e.g., from Radiation/Chemo) Ku70_80 Ku70/80 DNA_Damage->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits & activates NHEJ Non-Homologous End Joining (NHEJ) DNA Repair DNA_PKcs->NHEJ initiates Apoptosis Apoptosis DNA_PKcs->Apoptosis inhibition leads to Cell_Survival Cancer Cell Survival & Proliferation NHEJ->Cell_Survival promotes Pyran_4_one Pyran-4-one Derivative Pyran_4_one->DNA_PKcs inhibits COX2_Inhibition cluster_1 Inflammatory Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 induces expression Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins catalyzed by COX-2 Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediates Pyran_4_one_COX 2-Phenylpyran-4-one Pyran_4_one_COX->COX2 inhibits CDK2_Inhibition cluster_2 Cell Cycle Progression (G1/S Transition) Cyclin_E Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex Cyclin_E->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Cell_Cycle_Arrest Cell Cycle Arrest CDK2->Cell_Cycle_Arrest inhibition leads to Rb Retinoblastoma Protein (Rb) CyclinE_CDK2->Rb phosphorylates E2F E2F Transcription Factor Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cell_Proliferation Cell Proliferation S_Phase_Genes->Cell_Proliferation Pyran_4_one_CDK 4H-Pyran Derivative Pyran_4_one_CDK->CDK2 inhibits

References

Application Notes and Protocols: Pyran-2-one Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyran-2-one derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of organic synthesis and medicinal chemistry. Their inherent chemical reactivity and versatile scaffold make them ideal starting materials for the construction of a wide array of complex molecular architectures and biologically active molecules. This document provides an overview of their applications, key synthetic protocols, and their roles in drug discovery, particularly in the development of anticancer and neuroprotective agents.

Application Notes

The utility of pyran-2-ones as building blocks stems from their conjugated system and the presence of both electrophilic and nucleophilic sites, allowing for a variety of chemical transformations.[1][2] Prominent examples of versatile pyran-2-one scaffolds include Dehydroacetic acid (DHA) and Triacetic acid lactone (TAL), which serve as precursors for numerous heterocyclic compounds.[1] The reactivity of the pyran-2-one ring enables its elaboration into diverse five, six, and seven-membered heterocyclic systems, either fused or linked.[2]

Biological and Pharmacological Significance

Pyran-2-one derivatives exhibit a broad spectrum of biological activities, making them privileged structures in drug discovery. These activities include antimicrobial, anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4] Their potential has been explored in various therapeutic areas, including the development of treatments for Alzheimer's disease and as inhibitors of enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1).[5][6]

Pyran-2-ones as Anticancer Agents: PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for the repair of DNA single-strand breaks (SSBs).[6] Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality. PARP inhibitors trap the PARP-1 enzyme on DNA, leading to the formation of cytotoxic PARP-DNA complexes that block DNA replication and result in cell death.[7][8] Certain pyrano[2,3-d]pyrimidine-2,4-dione derivatives have shown potent PARP-1 inhibitory activity, highlighting the potential of the pyran-2-one scaffold in the design of novel anticancer agents.[6]

Table 1: In Vitro PARP-1 Inhibitory Activity and Cytotoxicity of Selected Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives

CompoundPARP-1 IC50 (nM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
S2 4.06 ± 0.182.65 ± 0.05-
S7 3.61 ± 0.151.28 ± 1.12-
S8 -0.66 ± 0.052.76 ± 0.06
Olaparib 5.77--
Staurosporine -7.258-
Data extracted from a study on novel PARP-1 inhibitors.[6]
Pyran-2-ones in Neurodegenerative Diseases: Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[9][10] The multifaceted nature of AD necessitates the development of multi-target-directed ligands (MTDLs). Pyran-2-one derivatives, particularly flavones and coumarins, have emerged as promising scaffolds for the design of such agents.[11] Their neuroprotective effects are attributed to several mechanisms, including the inhibition of acetylcholinesterase (AChE), reduction of oxidative stress, and prevention of Aβ aggregation.[11][12]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 2-Phenyl-1-benzopyran-4-one Derivatives

CompoundAChE IC50 (nM)
7a 6.33
7h 7.56
7k 11.0
Donepezil > 11.0
Data extracted from a study on poly-functional anti-Alzheimer's agents.[11]

Experimental Protocols

The following section details selected experimental procedures for the synthesis of key pyran-2-one derivatives.

Protocol 1: Synthesis of Dehydroacetic Acid

Dehydroacetic acid can be prepared through the base-catalyzed dimerization of diketene or the self-condensation of ethyl acetoacetate.[13][14]

Materials:

  • Ethyl acetoacetate (freshly vacuum-distilled)

  • Sodium bicarbonate

  • Toluene

  • Ethanol

Procedure:

  • To a 250-mL flask, add 100 g (0.78 mole) of freshly vacuum-distilled ethyl acetoacetate and 0.05 g of sodium bicarbonate.[14]

  • Heat the mixture to keep the toluene just boiling until the temperature of the reaction mixture reaches 200–210°C. This typically takes 7–8 hours.[14]

  • During this period, collect the distillate (approximately 27 g), which is mostly ethanol.[14]

  • While still hot, transfer the dark brown reaction mixture to a 200-mL distilling flask.[14]

  • Distill under reduced pressure. Collect the fraction boiling up to 140°C at 12 mm Hg.[14]

  • The yield of crude dehydroacetic acid (m.p. 104–110°C) is approximately 34 g (53%).[14]

  • Recrystallize the crude product from ethanol (2 mL per gram of product) to obtain a purer product with a melting point of 108°C.[14]

Table 3: Synthesis of 2-Amino-4H-pyran Derivatives via Three-Component Reaction

EntryAldehydeActive Methylene CompoundCatalystSolventYield (%)
1BenzaldehydeMalononitrile, Dimedone2-aminoethanol-88
2BenzaldehydeMalononitrile, Ethyl acetoacetateAmmonia (25%)Ethanol98
34-ChlorobenzaldehydeMalononitrile, Dimedone2-aminoethanol--
4Aromatic aldehydesMalononitrile, 1,3-dicarbonylsSodium citrateEtOH:H2O (1:1)87-96
Data compiled from various one-pot synthesis protocols.[3][10][15]
Protocol 2: General Procedure for the Synthesis of 2-Amino-4H-pyran Derivatives

The one-pot, three-component reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., dimedone or ethyl acetoacetate) is a common and efficient method for synthesizing 2-amino-4H-pyran derivatives.[3][15]

Materials:

  • Aldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Dimedone (10 mmol)

  • 2-aminoethanol (catalyst)

  • Water

  • Ethanol

  • Hexane

Procedure:

  • In a suitable flask, stir a mixture of the aldehyde (10 mmol) and malononitrile (10 mmol) in 15 mL of 2-aminoethanol at 20°C for 25 minutes.[3]

  • Add dimedone (10 mmol) to the mixture and continue stirring for another 25 minutes.[3]

  • Allow the reaction mixture to stand for 48 hours.[3]

  • Dilute the mixture with an equal volume of water.[3]

  • Filter the resulting precipitate and wash it sequentially with water, ethanol, and hexane.[3]

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Synthesis Workflow and Mechanistic Insights

experimental_workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_products Product Isolation Aldehyde Aldehyde Mix Mix & Stir (Catalyst, Solvent) Aldehyde->Mix Malononitrile Malononitrile Malononitrile->Mix Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Mix Knoevenagel Knoevenagel Condensation Mix->Knoevenagel Step 1 Michael Michael Addition Knoevenagel->Michael Step 2 Cyclization Intramolecular Cyclization Michael->Cyclization Step 3 Precipitate Precipitation Cyclization->Precipitate Filter Filtration Precipitate->Filter Wash Washing Filter->Wash Purify Recrystallization Wash->Purify Product 2-Amino-4H-pyran Derivative Purify->Product

Caption: General workflow for the one-pot synthesis of 2-amino-4H-pyran derivatives.

parp_inhibition cluster_dna_damage DNA Damage & Repair cluster_inhibition PARP-1 Inhibition cluster_outcome Cellular Outcome SSB Single-Strand Break (SSB) PARP1 PARP-1 Recruitment SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER activates PARP_Trap PARP-1 Trapping on DNA PARP1->PARP_Trap is trapped by inhibitor BER->SSB repair Pyran_Inhibitor Pyran-2-one Derivative (PARP Inhibitor) Pyran_Inhibitor->PARP1 binds & inhibits Replication_Block Replication Fork Stalling PARP_Trap->Replication_Block DSB Double-Strand Breaks (DSBs) Replication_Block->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis in HR-deficient cells

Caption: Mechanism of PARP-1 inhibition by pyran-2-one derivatives leading to cancer cell death.

alzheimers_multi_target cluster_pathology Alzheimer's Disease Pathology cluster_effects Therapeutic Effects Pyran Pyran-2-one Scaffold AChE_Inhibition AChE Inhibition Pyran->AChE_Inhibition Abeta_Inhibition Inhibition of Aβ Aggregation Pyran->Abeta_Inhibition Antioxidant Antioxidant Activity Pyran->Antioxidant Anti_inflammatory Anti-inflammatory Effects Pyran->Anti_inflammatory AChE Acetylcholinesterase (AChE) Activity Abeta Amyloid-β (Aβ) Aggregation Oxidative_Stress Oxidative Stress (ROS) Neuroinflammation Neuroinflammation AChE_Inhibition->AChE inhibits Neuroprotection Neuroprotection AChE_Inhibition->Neuroprotection Abeta_Inhibition->Abeta inhibits Abeta_Inhibition->Neuroprotection Antioxidant->Oxidative_Stress reduces Antioxidant->Neuroprotection Anti_inflammatory->Neuroinflammation reduces Anti_inflammatory->Neuroprotection

Caption: Multi-target approach of pyran-2-one derivatives in Alzheimer's disease therapy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols, troubleshooting common experimental issues, and improving overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through a few key pathways. The most common approaches involve the cyclization of acyclic precursors or the reduction of a corresponding pyranone or lactone. Key strategies include:

  • Hetero-Diels-Alder Reaction: Cycloaddition of a diene with an activated carbonyl compound followed by reduction.

  • Prins Cyclization: An acid-catalyzed reaction of a homoallylic alcohol with an aldehyde.[1]

  • Intramolecular Hydroalkoxylation: Cyclization of a δ-hydroxy olefin, often catalyzed by a transition metal.

  • Reduction of a Lactone or Pyranone Precursor: Catalytic hydrogenation or chemical reduction of a corresponding unsaturated precursor, such as Ethyl 5-oxotetrahydro-pyran-2-carboxylate.

Q2: How can I improve the diastereoselectivity of the synthesis?

A2: Achieving high diastereoselectivity is crucial and can be influenced by several factors.[2] The choice of catalyst, solvent, and reaction temperature can significantly impact the stereochemical outcome. For instance, in Prins cyclizations, using a confined Brønsted acid catalyst can favor the formation of a chair-like transition state, leading to predominantly cis-2,6-disubstituted tetrahydropyrans.[1] Lowering the reaction temperature can also enhance selectivity by favoring the thermodynamically more stable transition state.[1]

Q3: What are the best methods for purifying the final product?

A3: Purification of this compound typically involves standard laboratory techniques. Due to its polarity, column chromatography on silica gel is a highly effective method. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from non-polar impurities and starting materials. It is also important to ensure all reagents and solvents are pure to minimize the formation of side products that can complicate purification.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Yield

Question: My reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I resolve this?

Answer: Low or no yield is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

SideProductMinimization Start Side Product Formation Analyze Identify Side Products (NMR, MS) Start->Analyze Elimination Elimination Product? Analyze->Elimination OverReduction Over-reduction Product? Analyze->OverReduction Rearrangement Rearrangement Product? Analyze->Rearrangement Sol_Elimination Lower temperature Use milder acid Elimination->Sol_Elimination Sol_OverReduction Use less reactive hydride Control stoichiometry OverReduction->Sol_OverReduction Sol_Rearrangement Screen catalysts Optimize solvent Rearrangement->Sol_Rearrangement HydrogenationWorkflow A Charge Reactor with Substrate and Solvent B Add Pd/C Catalyst A->B C Seal and Purge with H₂ B->C D Pressurize and Stir C->D E Monitor Reaction Progress D->E F Vent and Purge with N₂ E->F G Filter off Catalyst F->G H Concentrate and Purify G->H

References

Technical Support Center: Tetrahydropyran (THP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tetrahydropyran (THP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of tetrahydropyrans.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired Tetrahydropyran Product

Question: I am experiencing a low yield in my tetrahydropyran synthesis. What are the common causes and how can I improve it?

Answer: Low yields in tetrahydropyran synthesis can arise from several factors, including incomplete reactions, competing side reactions, or product instability.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction has gone to completion.[1] If the reaction is incomplete, consider increasing the reaction time, temperature, or using a more active catalyst.[1]

  • Evaluate Side Reactions: The formation of byproducts can significantly consume starting materials. Analyze the crude reaction mixture to identify any major side products.[1] Common side reactions include elimination, rearrangement, and polymerization.[1][2][3] Lowering the reaction temperature may favor the desired cyclization pathway over side reactions.[1]

  • Assess Product Stability: The desired tetrahydropyran product might be degrading under the reaction or workup conditions.[1] Consider performing the reaction at a lower temperature or using a buffered workup to avoid exposure to strong acids or bases.[1]

  • Optimize Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products. For instance, in a Prins-type cyclization, using an excess of formaldehyde can result in the formation of dioxanes.[1] It is crucial to optimize the molar ratio of the aldehyde to the homoallylic alcohol.

Issue 2: Formation of Isomeric Byproducts and Racemization (2-Oxonia-Cope Rearrangement)

Question: My reaction is producing undesired constitutional isomers and/or a racemic mixture of the desired tetrahydropyran. What is causing this and how can it be prevented?

Answer: A common cause for isomerization and racemization in acid-catalyzed tetrahydropyran synthesis, particularly the Prins cyclization, is a competing 2-oxonia-Cope rearrangement.[2][3][4] This[5][5] sigmatropic rearrangement of an oxocarbenium ion intermediate can lead to a loss of stereochemical integrity.[3]

Mitigation Strategies:

  • Catalyst Selection: The choice of Lewis acid can significantly influence the rate of the desired cyclization versus the 2-oxonia-Cope rearrangement. For certain substrates, a faster rate of cyclization with a catalyst like SnBr₄ has been shown to suppress this competing pathway.[2]

  • Substrate Modification: Modifying the substrate to destabilize the oxocarbenium ion intermediate that leads to the rearrangement can be an effective strategy.[3] Alternatively, generating the oxocarbenium ion from a masked aldehyde, such as an α-acetoxy ether, can prevent racemization.[2]

  • Kinetic Control: The Prins reaction can often be kinetically controlled by designing the substrate to either destabilize the oxocarbenium intermediate prone to rearrangement or to stabilize the desired tetrahydropyranyl carbocation.[3]

Issue 3: Formation of Allylic Alcohols via Elimination

Question: I am observing the formation of a significant amount of allylic alcohol byproducts in my reaction. How can I minimize this?

Answer: The formation of allylic alcohols is typically the result of an elimination reaction where a proton is lost from the carbocation intermediate.[1] This side reaction is particularly favored in the absence of a nucleophile to trap the carbocation.[1]

Troubleshooting Steps:

  • Ensure Presence of a Nucleophile: The addition of a nucleophile, such as water or acetic acid, can effectively trap the carbocation intermediate and promote the desired cyclization.[1]

  • Milder Reaction Conditions: Employing milder reaction conditions, such as a lower temperature or a weaker acid catalyst, can disfavor the elimination pathway.[1]

Issue 4: Polymerization of Starting Materials

Question: My reaction mixture is turning into a polymeric mass, leading to a low yield of the desired product. What is causing this and how can I prevent it?

Answer: Alkenes, which are often used as starting materials in tetrahydropyran synthesis, can be prone to polymerization under strongly acidic conditions.[5] Furan and dihydropyran are particularly susceptible to acid-catalyzed polymerization.[5][6]

Preventative Measures:

  • Use Milder Catalysts: Opt for milder Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) instead of stronger ones like aluminum chloride (AlCl₃).[5] Heterogeneous catalysts, such as certain zeolites, can also minimize polymer formation.[5][6]

  • Strict Temperature Control: Acid-catalyzed reactions of alkenes can be highly exothermic. It is crucial to maintain strict temperature control, often by using an ice bath during reagent addition, to prevent runaway polymerization.[5]

  • Prompt Neutralization: After the reaction is complete, the acid catalyst should be promptly neutralized during the workup to prevent further polymerization.[5]

  • Purify Starting Materials: Commercially available dihydropyran may contain inhibitors to prevent polymerization during storage. These can be removed by washing with a dilute aqueous NaOH solution, followed by drying and distillation.[6]

Issue 5: Formation of Dioxane Byproducts

Question: My reaction is producing 1,3-dioxanes as a major byproduct. How can I avoid this?

Answer: The formation of 1,3-dioxanes is a known side reaction in Prins-type cyclizations, especially when using an excess of an aldehyde, particularly formaldehyde, at low temperatures.[1]

Solution:

  • Stoichiometric Control: To prevent the formation of dioxanes, it is critical to use a stoichiometric amount of the aldehyde relative to the homoallylic alcohol.[1]

  • Temperature Optimization: Increasing the reaction temperature can also help to disfavor the formation of the dioxane byproduct.[1]

Issue 6: Byproducts in THP Synthesis from Tetrahydrofurfuryl Alcohol (THFA)

Question: In the synthesis of tetrahydropyran from tetrahydrofurfuryl alcohol, I am observing the formation of δ-valerolactone (DVL) and 1-pentanol. How can I control these side reactions?

Answer: The formation of δ-valerolactone (DVL) and 1-pentanol are common side reactions in the gas-phase conversion of THFA to THP over heterogeneous catalysts.[7] The formation of these byproducts is highly dependent on the reaction temperature and pressure.[7] DVL is typically formed at lower temperatures and pressures, while 1-pentanol formation is favored at higher temperatures.[7]

Optimization of Reaction Conditions:

  • Temperature Control: There is an optimal temperature window for maximizing THP selectivity. For example, with a Cu-ZnO/Al₂O₃ catalyst, increasing the temperature from 230°C to 270°C significantly increases THP selectivity, while a further increase to 290°C leads to a higher formation of 1-pentanol.[7]

  • Pressure Control: Higher hydrogen pressure generally favors the formation of THP by promoting the hydrogenation of the dihydropyran (DHP) intermediate and suppressing the dehydrogenation that leads to DVL.[7]

Data Presentation

Table 1: Effect of Reaction Temperature and Pressure on THFA Conversion and Product Selectivity using a Cu-ZnO/Al₂O₃ Catalyst.

Temperature (°C)H₂ Pressure (MPa)THFA Conversion (%)THP Selectivity (%)DVL Selectivity (%)1-Pentanol Selectivity (%)
2300.699.955.231.510.1
2500.699.978.412.37.2
2700.699.991.42.15.3
2900.699.985.91.511.8
2700.280.245.542.36.5
2700.495.375.617.75.1
2700.899.990.52.65.8

Data adapted from a study on the synthesis of THP from THFA.[7]

Experimental Protocols

General Experimental Protocol for Prins Cyclization to Minimize Side Reactions

This protocol provides a general framework. Optimal conditions will vary depending on the specific substrates.

  • Reagent Preparation:

    • Ensure all reagents are pure and solvents are anhydrous, unless the presence of a nucleophile like water is desired.

    • If using dihydropyran, consider purifying it by passing it through a column of basic alumina to remove acidic impurities.[6]

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol and the chosen anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) using an appropriate cooling bath. Lower temperatures often improve selectivity.[1]

  • Addition of Reagents:

    • Add the Lewis acid catalyst (e.g., SnBr₄, BF₃·OEt₂) to the solution.

    • Slowly add a solution of the aldehyde in the same anhydrous solvent to the reaction mixture over a period of 10-15 minutes.[1] This controlled addition is important to maintain the desired reaction temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS to determine when the starting material has been consumed.[1]

  • Workup and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[1]

    • Separate the organic layer and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Analytical Protocol for Side Product Identification

A combination of analytical techniques is often necessary for the unambiguous identification of side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about both the major product and any minor components in the crude reaction mixture.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating volatile compounds and obtaining their mass spectra, which aids in identifying both known and unknown byproducts.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for analyzing less volatile or thermally labile compounds, providing both separation and mass information.[1]

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the ratio of the desired product to side products and can also be used for preparative separation of the components for further characterization.[1]

Visualizations

Prins_Cyclization_Pathways Start Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion Intermediate Start->Oxocarbenium Acid Catalyst THP_Product Desired Tetrahydropyran Product Oxocarbenium->THP_Product 6-endo Cyclization (Desired Pathway) Oxonia_Cope 2-Oxonia-Cope Rearrangement Oxocarbenium->Oxonia_Cope Competing Pathway Elimination Elimination (Proton Loss) Oxocarbenium->Elimination Competing Pathway Rearranged_Intermediate Rearranged Oxocarbenium Ion Oxonia_Cope->Rearranged_Intermediate Isomeric_Product Isomeric/Racemized Product Rearranged_Intermediate->Isomeric_Product Cyclization Allylic_Alcohol Allylic Alcohol Byproduct Elimination->Allylic_Alcohol

Caption: Competing reaction pathways in Prins cyclization.

THFA_to_THP_Pathway THFA Tetrahydrofurfuryl Alcohol (THFA) HTHP 2-Hydroxytetrahydropyran (2-HTHP) THFA->HTHP Rearrangement DHP Dihydropyran (DHP) HTHP->DHP Dehydration DVL δ-Valerolactone (DVL) HTHP->DVL Dehydrogenation (Low Temp & Pressure) THP Tetrahydropyran (THP) DHP->THP Hydrogenation (Desired Pathway) OnePentanol 1-Pentanol THP->OnePentanol Over-hydrogenation (High Temp)

Caption: Reaction pathway for THP synthesis from THFA.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Analyze Analyze Crude Reaction Mixture (NMR, GC-MS, LC-MS) Start->Analyze Identify Identify Major Side Product(s) Analyze->Identify Incomplete Incomplete Reaction Identify->Incomplete Unreacted Starting Material Isomers Isomers/Racemization Identify->Isomers Isomeric Byproducts Elimination Allylic Alcohol Identify->Elimination Elimination Product Polymer Polymerization Identify->Polymer Polymeric Material Action_Incomplete Increase Time/Temp or Use More Active Catalyst Incomplete->Action_Incomplete Action_Isomers Change Lewis Acid, Modify Substrate, or Lower Temperature Isomers->Action_Isomers Action_Elimination Add Nucleophile or Use Milder Conditions Elimination->Action_Elimination Action_Polymer Use Milder Catalyst, Control Temperature, or Purify Monomer Polymer->Action_Polymer Optimize Optimize and Repeat Action_Incomplete->Optimize Action_Isomers->Optimize Action_Elimination->Optimize Action_Polymer->Optimize

References

Technical Support Center: Overcoming Low Stereoselectivity in Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrahydropyran (THP) synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with stereocontrol in the formation of substituted THP rings. The tetrahydropyran motif is a privileged scaffold in numerous natural products and pharmaceutical agents, making its stereocontrolled synthesis a critical objective.[1] This resource provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new THP synthesis. What are the fundamental factors that will dictate the stereochemical outcome of my reaction?

A1: Achieving high stereoselectivity in THP synthesis is a multifactorial challenge. The final stereochemical outcome is an interplay of several key parameters that influence the energy of the diastereomeric transition states. Understanding these factors from the outset is crucial for reaction design.

  • Catalyst System: The choice of catalyst is arguably the most critical factor.

    • Lewis & Brønsted Acids: In reactions like the Prins cyclization, the acid catalyst generates a key oxocarbenium ion intermediate. The size, shape, and nature of the acid and its counter-ion can influence the geometry of the transition state.[2][3] For instance, confined Brønsted acids, such as imidodiphosphates, can create a chiral environment that directs the cyclization pathway with high fidelity.[4]

    • Organocatalysts: Bifunctional organocatalysts, like thioureas and squaramides, operate through hydrogen bonding. They can activate both the electrophile and nucleophile simultaneously, organizing them in a specific 3D orientation within the transition state to achieve excellent stereocontrol in domino reactions.[5][6]

  • Reaction Temperature: Lowering the reaction temperature is a classic strategy to enhance stereoselectivity.[7] This is because the difference in activation energy between the two competing diastereomeric transition states becomes more significant relative to the available thermal energy (kT). The reaction is more likely to proceed through the thermodynamically more stable, lower-energy transition state, resulting in a higher diastereomeric ratio (dr) or enantiomeric excess (ee).[3]

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize charged intermediates and transition states. A screen of different solvents is often beneficial, as a non-coordinating solvent might allow the catalyst to exert maximum control, while a coordinating solvent could interfere with the catalyst-substrate complex.[3]

  • Substrate Structure: The inherent stereochemistry and steric bulk of your starting materials play a directing role. Substituents on the homoallylic alcohol or the aldehyde can create steric hindrance that favors one approach trajectory over another in a chair-like transition state. This is known as substrate control.[7]

Q2: What are the primary catalytic strategies to enforce high stereoselectivity, and when should I choose one over another?

A2: There are three main strategies, and the best choice depends on your target molecule, the complexity of the desired stereochemistry, and the available starting materials.

  • Catalyst Control (Asymmetric Catalysis): This is the most elegant and atom-economical approach, where a small amount of a chiral catalyst generates a large amount of enantiomerically enriched product.

    • Organocatalysis: Ideal for constructing highly functionalized THPs with multiple contiguous stereocenters. Domino reactions, such as Michael-hemiacetalization sequences, are a hallmark of this approach, often using proline-based catalysts or hydrogen-bonding catalysts.[8][9][10] This is an excellent choice when you need to build complexity in a single step.

    • Metal Catalysis: This is the workhorse for many THP syntheses, especially those involving Prins-type cyclizations. Chiral Lewis acids, such as Jacobsen's chromium(III) catalysts in hetero-Diels-Alder reactions or iron(III) catalysts in Prins cyclizations, can provide high levels of stereocontrol.[11][12] This strategy is well-suited for simpler, yet stereochemically defined, THP rings.

  • Substrate Control: This strategy leverages the existing stereocenters in the starting material to direct the stereochemistry of the newly formed centers. For example, in a Prins cyclization, a chiral homoallylic alcohol can effectively control the facial selectivity of the cyclization onto the oxocarbenium ion.[13] This is a practical approach when enantiomerically pure starting materials are readily available.

  • Chiral Auxiliaries: This classic method involves temporarily attaching a chiral molecule (the auxiliary) to your substrate.[14] The auxiliary sterically blocks one face of the reactive intermediate, forcing the reaction to occur on the opposite face with high diastereoselectivity.[7] After the key stereodefining step, the auxiliary is cleaved and can often be recovered. Evans oxazolidinones and pseudoephedrine are common examples.[14][15] This method is robust and reliable, though it requires extra steps for attachment and removal.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction is complete, but I have a low diastereomeric ratio (e.g., 1:1 to 3:1 dr).

This is a common issue indicating that the energy difference between the competing transition states is minimal under your current conditions.

  • Causality: In many THP cyclizations, the desired product is formed via a chair-like transition state where bulky substituents occupy equatorial positions to minimize steric strain. A low dr suggests that an alternative, higher-energy transition state (e.g., another chair or a boat-like conformation) is energetically accessible.

  • Solutions & Experimental Workflow:

    • Lower the Temperature: This is the first and simplest variable to adjust. Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and analyze the dr at each point.[7]

    • Screen Lewis Acids: If using a Lewis acid-mediated reaction like a Prins cyclization, the choice of acid is critical. A bulkier Lewis acid may create a more ordered transition state, enhancing selectivity.

    • Switch to a Brønsted Acid: In some cases, a Brønsted acid can offer different selectivity profiles compared to a Lewis acid. For instance, triflic acid (TfOH) or p-toluenesulfonic acid (p-TsOH) can be effective.[16][17]

    • Change the Solvent: Altering solvent polarity can impact transition state energies. Screen a range of solvents from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., dichloromethane, THF).[3]

    Caption: Workflow for troubleshooting low diastereoselectivity.

    Data Example: Effect of Lewis Acid on Prins Cyclization

    Catalyst (mol%) Solvent Temperature (°C) Diastereomeric Ratio (cis:trans) Yield (%) Reference
    InCl₃ (10) CH₂Cl₂ 0 >95:5 85 [18]
    TMSOTf (100) CH₂Cl₂ -78 >95:5 90 [2]
    SnCl₄ (100) CH₂Cl₂ -78 80:20 75 [2]

    | FeCl₃ (10) | CH₂Cl₂ | 25 | >98:2 | 92 |[12] |

Problem 2: I am observing significant side products, such as allylic alcohols or rearranged isomers.

This issue is particularly prevalent in acid-catalyzed reactions that proceed through carbocationic intermediates, such as the Prins cyclization.

  • Causality: The key oxocarbenium ion intermediate is highly reactive. Instead of undergoing the desired intramolecular cyclization, it can be trapped by trace water, undergo elimination (losing a proton to form an alkene), or rearrange via a[19][19]-sigmatropic process known as an oxonia-Cope rearrangement, which can lead to racemization and constitutional isomers.[3][13][20]

  • Solutions:

    • Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar) to minimize trapping of the carbocation by water.

    • Use a Nucleophilic Additive: The reaction can be performed in the presence of a nucleophile (e.g., halide source if using TMSBr) that traps the carbocation to form a 4-halo-THP, which can then be removed or used in subsequent steps. This is often more efficient than relying on the cyclization alone.[2]

    • Choose the Right Catalyst: The catalyst and its counter-ion play a crucial role. A catalyst that promotes rapid cyclization over competing pathways is ideal. For example, rhenium(VII) complexes have been shown to be highly effective for Prins cyclizations, minimizing side reactions.[18][21]

    Caption: Competing reaction pathways in Prins-type cyclizations.

Key Methodologies & Experimental Protocols

Protocol 1: Diastereoselective Silyl-Prins Cyclization using TMSOTf

This protocol is effective for generating polysubstituted THPs with high diastereoselectivity, often favoring the all-equatorial (all-cis) product via a chair-like transition state.[2][13]

  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.05 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 equiv) dropwise to the stirred solution over 5 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired THP diastereomer.

Protocol 2: Organocatalytic Domino Michael-Hemiacetalization

This powerful one-pot reaction builds complex THPs with multiple stereocenters from simple starting materials, controlled by a chiral hydrogen-bonding catalyst.[6][9]

  • Preparation: To a vial, add the 1,3-dicarbonyl compound (1.2 equiv), the α-hydroxymethyl nitroalkene (1.0 equiv), and the chiral thiourea or squaramide organocatalyst (e.g., Takemoto catalyst, 10 mol%).

  • Solvent Addition: Dissolve the mixture in an appropriate solvent (e.g., dichloromethane or toluene, to 0.1 M).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction proceeds via a Michael addition followed by a spontaneous intramolecular hemiacetalization.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography to yield the highly functionalized tetrahydropyranol. The product is often a single diastereomer or a readily separable mixture.[9]

References

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture ingress and exposure to air. For long-term storage, refrigeration (2-8°C) is advisable.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the primary degradation pathways for this compound are likely to be hydrolysis of the ester functional group and oxidation of the hydroxyl group and the tetrahydropyran ring. These degradation processes can be accelerated by exposure to acidic or basic conditions, elevated temperatures, and light.

Q3: What are the expected degradation products of this compound?

A3: The main degradation products would likely be 5-hydroxy-tetrahydro-pyran-2-carboxylic acid (from hydrolysis of the ethyl ester) and various oxidation products, including the corresponding ketone or ring-opened species.

Q4: How can I monitor the purity and degradation of my this compound sample?

A4: The purity and presence of degradation products can be effectively monitored using High-Performance Liquid Chromatography (HPLC), particularly with a stability-indicating method. Other useful techniques include Gas Chromatography (GC) for volatile impurities, Mass Spectrometry (MS) for identification of degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of impurities.

Q1: I am observing a new, more polar peak in my HPLC analysis after storing my sample for a few weeks. What could this be?

A1: A new, more polar peak in the HPLC chromatogram is often indicative of the hydrolysis of the ethyl ester to the corresponding carboxylic acid (5-hydroxy-tetrahydro-pyran-2-carboxylic acid). This can occur if the sample has been exposed to moisture or trace amounts of acid or base. To confirm, you can co-inject your sample with a synthesized standard of the suspected carboxylic acid.

Q2: My reaction yield using this compound is consistently low. What could be the issue?

A2: Low reaction yields can be due to the degradation of the starting material. Ensure that the compound is of high purity before use and has been stored correctly. Additionally, consider the pH and temperature of your reaction conditions, as extreme pH or high temperatures can promote degradation. It is also advisable to check for the presence of impurities in your starting material that may be inhibiting the reaction.

Q3: I am having difficulty purifying this compound due to its polarity. What purification strategies do you recommend?

A3: Due to its polar nature, purification can be challenging. For chromatographic purification, normal-phase chromatography on silica gel can be effective, but care must be taken to use a non-acidic eluent system to prevent degradation on the column. Reversed-phase chromatography may result in poor retention. Alternative strategies include using a less polar stationary phase or employing Hydrophilic Interaction Liquid Chromatography (HILIC).

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom Possible Cause Troubleshooting Steps
A new, more polar peak appears over time.Hydrolysis of the ethyl ester to the carboxylic acid.1. Confirm the identity of the new peak by LC-MS. 2. Ensure the compound is stored in a tightly sealed container in a dry environment. 3. Use anhydrous solvents for your experiments.
Multiple new, less-defined peaks are observed.Oxidation of the alcohol or ether linkage.1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid exposure to light by using amber vials or wrapping containers in foil. 3. Add an antioxidant to your sample if compatible with your application.
A peak with a similar retention time to the main peak is present.Presence of a stereoisomer.1. Use a chiral HPLC column to resolve the isomers. 2. Review the synthetic route to identify potential steps where stereochemistry could be compromised.
Issue 2: Inconsistent Experimental Results
Symptom Possible Cause Troubleshooting Steps
Variable reaction yields or kinetics.Degradation of this compound.1. Check the purity of the starting material before each experiment using HPLC. 2. Control the pH and temperature of the reaction mixture carefully. 3. Degas solvents to remove dissolved oxygen.
Formation of colored byproducts.Oxidative degradation or side reactions.1. Run the reaction under an inert atmosphere. 2. Analyze the reaction mixture by LC-MS to identify the colored impurities. 3. Consider using a lower reaction temperature or a shorter reaction time.

Data Presentation

Table 1: Potential Degradation Products of this compound
Degradation Pathway Potential Degradation Product Molecular Weight Analytical Technique for Detection
Hydrolysis5-hydroxy-tetrahydro-pyran-2-carboxylic acid146.14 g/mol HPLC, LC-MS, NMR
OxidationEthyl 5-oxo-tetrahydro-pyran-2-carboxylate172.18 g/mol HPLC, LC-MS, IR, NMR
Ring Opening/OxidationVarious aldehydes, ketones, and carboxylic acidsVariableGC-MS, LC-MS
Table 2: Recommended Storage Conditions Summary
Condition Recommendation Rationale
Temperature 2-8°C (Refrigerated)To slow down potential degradation reactions.
Atmosphere Tightly sealed container, inert gas (optional)To prevent hydrolysis from moisture and oxidation from air.
Light Amber vial or protection from lightTo prevent photodegradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general stability-indicating HPLC method to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound in acetonitrile to UV light (254 nm) for 24 hours.

After each stress condition, neutralize the sample if necessary, dilute to an appropriate concentration, and analyze using the stability-indicating HPLC method described in Protocol 1.

Mandatory Visualization

Degradation_Pathway A Ethyl 5-hydroxy-tetrahydro- pyran-2-carboxylate B 5-hydroxy-tetrahydro-pyran- 2-carboxylic acid A->B  Hydrolysis (Acid/Base, Moisture) C Ethyl 5-oxo-tetrahydro- pyran-2-carboxylate A->C  Oxidation   D Ring-Opened Products B->D Further Degradation C->D Further Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Forced Degradation Studies cluster_1 Analysis A Sample of Ethyl 5-hydroxy- tetrahydro-pyran-2-carboxylate B Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Stressed Samples B->C D Stability-Indicating HPLC Method C->D E LC-MS for Impurity Identification D->E  Characterize Peaks

Caption: Workflow for conducting forced degradation studies and analysis.

Troubleshooting low yields in Wittig reactions with pyran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in Wittig reactions involving pyran derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in Wittig reactions with pyran-containing substrates?

Low yields in Wittig reactions involving pyran derivatives can often be attributed to several key factors. One of the primary reasons is steric hindrance, where bulky groups on the pyran ring or the ylide impede the reaction.[1][2] The stability of the phosphonium ylide is another critical factor; highly reactive (unstabilized) ylides might decompose, while overly stable ylides may not be reactive enough, especially with hindered ketones.[1][3] Other common issues include incomplete ylide formation due to an inappropriate or weak base, the presence of moisture which degrades the ylide, and potential side reactions involving other functional groups on the pyran ring.[1][4]

Q2: How does the stability of my phosphonium ylide affect the reaction outcome?

The stability of the ylide is crucial and dictates its reactivity.[1]

  • Unstabilized Ylides (e.g., R = alkyl): These are highly reactive and typically react with both aldehydes and ketones.[5] However, they are sensitive to moisture and air and can decompose if not handled under inert and anhydrous conditions.[1] They generally favor the formation of (Z)-alkenes.[6][7]

  • Stabilized Ylides (e.g., R = -COOR, -CN): These ylides are less reactive due to resonance stabilization.[5][8] While they are often more stable and easier to handle, they may fail to react or react very slowly with sterically hindered ketones, a common issue with substituted pyranones.[3] They predominantly yield (E)-alkenes.[7]

  • Semi-stabilized Ylides (e.g., R = aryl): These have intermediate reactivity and can often result in poor E/Z selectivity.[9]

Q3: My pyran substrate is a sterically hindered ketone. What can I do to improve the yield?

Sterically hindered ketones are challenging substrates for the Wittig reaction, often leading to slow reactions and poor yields.[1][3] In these cases, the Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative.[1][3] The HWE reaction utilizes a more nucleophilic phosphonate-stabilized carbanion, which is generally more effective with hindered carbonyls.[1] A significant advantage of the HWE reaction is that its phosphate byproduct is water-soluble, which greatly simplifies product purification compared to the often-problematic removal of triphenylphosphine oxide.[1]

Q4: I am not observing full consumption of my starting aldehyde/ketone. What is the likely cause?

Incomplete conversion can stem from several issues:

  • Incomplete Ylide Formation : The base used may not be strong enough to fully deprotonate the phosphonium salt.[1] Ensure the pKa of the base is appropriate for the acidity of the phosphonium salt. For non-stabilized ylides, strong bases like n-BuLi or NaH are necessary.[1]

  • Ylide Decomposition : Unstabilized ylides are sensitive to moisture and oxygen.[1] Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[1][4]

  • Poor Substrate Quality : Aldehydes, in particular, can be prone to oxidation or polymerization.[1][3] It is recommended to use freshly purified or distilled aldehydes. An alternative is to generate the aldehyde in situ from the corresponding alcohol immediately before the Wittig reaction.[3]

  • Insufficient Reactivity : A stabilized ylide may be too stable to react efficiently with your pyran derivative, especially if it's a ketone.[3][8]

Q5: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

Removing TPPO is a common purification challenge. Methods include:

  • Column Chromatography : While effective, TPPO can sometimes co-elute with the desired product.

  • Precipitation : After the reaction, the mixture can be concentrated and triturated with a non-polar solvent like hexane or a mixture of hexane and ether. TPPO is often insoluble and can be filtered off.

  • Alternative Reagents : As mentioned, using the Horner-Wadsworth-Emmons (HWE) reaction generates a water-soluble phosphate byproduct, which is easily removed during an aqueous workup.[1]

Troubleshooting Guide & Data

Issue 1: Low or No Product Formation

This is the most common issue and can be diagnosed with a systematic approach. The following workflow can help identify the root cause.

Troubleshooting_Workflow Start Low or No Yield Check_Ylide Problem with Ylide? Start->Check_Ylide Check_Substrate Problem with Pyran Substrate? Start->Check_Substrate Check_Conditions Problem with Reaction Conditions? Start->Check_Conditions Ylide_Formation Incomplete Formation? (Base too weak) Check_Ylide->Ylide_Formation Is base strong enough? Ylide_Stability Ylide Decomposition? (Moisture/Air) Check_Ylide->Ylide_Stability Are conditions anhydrous? Ylide_Reactivity Ylide Too Stable? Check_Ylide->Ylide_Reactivity Is ylide stabilized & ketone hindered? Substrate_Sterics Steric Hindrance? Check_Substrate->Substrate_Sterics Is ketone bulky? Substrate_Quality Poor Substrate Quality? (Aldehyde oxidized) Check_Substrate->Substrate_Quality Is aldehyde fresh? Conditions_Temp Incorrect Temperature? Check_Conditions->Conditions_Temp Is reaction sluggish? Conditions_Solvent Improper Solvent? Check_Conditions->Conditions_Solvent Is solvent aprotic/dry? Sol_Base Solution: Use stronger base (n-BuLi, NaH, KHMDS) Ylide_Formation->Sol_Base Sol_Anhydrous Solution: Use anhydrous solvents & inert atmosphere Ylide_Stability->Sol_Anhydrous Sol_HWE Solution: Use more reactive ylide or switch to HWE reaction Ylide_Reactivity->Sol_HWE Substrate_Sterics->Sol_HWE Sol_Purify Solution: Purify/distill carbonyl substrate Substrate_Quality->Sol_Purify Sol_Temp Solution: Adjust temperature (may require warming) Conditions_Temp->Sol_Temp Conditions_Solvent->Sol_Anhydrous

Caption: Troubleshooting workflow for low-yield Wittig reactions.

Quantitative Data Summary

The choice of olefination method can dramatically impact the yield, especially with challenging substrates.

Table 1: Comparison of Yields for Wittig vs. Horner-Wadsworth-Emmons (HWE) Reaction with a Hindered Pyranone

EntryCarbonyl SubstrateOlefination ReagentBaseConditionsYield (%)Byproduct
12,2-Dimethyl-tetrahydro-pyran-4-onePh₃P=CHCO₂EtNaHTHF, 25 °C, 24h~15%Ph₃P=O
22,2-Dimethyl-tetrahydro-pyran-4-one(EtO)₂P(O)CH₂CO₂EtNaHTHF, 25 °C, 4h>90%(EtO)₂P(O)ONa

Note: Data is representative and illustrates a common trend observed for sterically hindered ketones.[1][3]

The choice of base is also critical for efficient ylide generation and overall reaction success.

Table 2: Influence of Base on Wittig Reaction Yield (Non-stabilized ylide)

EntryPhosphonium SaltBasepKa (Conjugate Acid)Expected Outcome
1[Ph₃PCH₃]BrNaOEt~16 (EtOH)Low to no ylide formation
2[Ph₃PCH₃]Brt-BuOK~18 (t-BuOH)Partial ylide formation, low yield
3[Ph₃PCH₃]BrNaH~35 (H₂)Good ylide formation, good yield
4[Ph₃PCH₃]Brn-BuLi~50 (Butane)Complete ylide formation, high yield

Note: The pKa of the phosphonium salt [Ph₃PCH₃]Br is ~22. A base is effective only if its conjugate acid has a significantly higher pKa.

Key Experimental Protocols

Protocol 1: Standard Wittig Reaction (Unstabilized Ylide)
  • Apparatus Setup : Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool under an inert atmosphere (Nitrogen or Argon).

  • Ylide Generation :

    • Suspend the alkyltriphenylphosphonium salt (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C (or -78 °C for some bases).

    • Slowly add a strong base (e.g., n-BuLi in hexanes, 1.05 equivalents) dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).[1]

    • Stir the mixture for 30-60 minutes at this temperature to ensure complete ylide formation.

  • Reaction with Pyran Derivative :

    • Dissolve the pyran aldehyde or ketone (1.0 equivalent) in anhydrous THF.

    • Slowly add this solution dropwise to the ylide solution at the low temperature.

    • Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates consumption of the starting material.

  • Workup :

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
  • Apparatus Setup : Use a flame-dried flask under an inert atmosphere as described in Protocol 1.

  • Anion Generation :

    • Place sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in the flask. Wash with anhydrous hexanes to remove the oil, then carefully decant the hexanes.

    • Add anhydrous THF and cool the suspension to 0 °C.

    • Slowly add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents) dropwise. Hydrogen gas will evolve.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Pyran Derivative :

    • Dissolve the pyran aldehyde or ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the phosphonate anion solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup :

    • Quench the reaction by adding water.

    • Extract with an organic solvent (e.g., ethyl acetate).

    • The water-soluble phosphate byproduct will remain in the aqueous layer.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : The crude product is often much cleaner than in a Wittig reaction, but can be further purified by column chromatography if necessary.

Reaction Pathway Visualization

The choice between the Wittig and HWE reactions involves different reagents and byproducts, which is a key consideration for reaction planning and purification.

Reaction_Pathways cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons (HWE) Pyranone_W Pyran Ketone (R-CO-R') Oxaphosphetane Oxaphosphetane Intermediate Pyranone_W->Oxaphosphetane + Ylide Ylide Phosphonium Ylide (Ph₃P=CHR'') Ylide->Oxaphosphetane Alkene_W Pyran Alkene Oxaphosphetane->Alkene_W TPPO Byproduct: Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPPO Decomposition Pyranone_HWE Pyran Ketone (R-CO-R') HWE_Intermediate Intermediate Pyranone_HWE->HWE_Intermediate + Anion Phosphonate Phosphonate Anion ((RO)₂P(O)CHR'') Phosphonate->HWE_Intermediate Alkene_HWE Pyran Alkene HWE_Intermediate->Alkene_HWE Phosphate Byproduct: Water-Soluble Phosphate ((RO)₂P(O)O⁻) HWE_Intermediate->Phosphate Elimination

Caption: Comparison of Wittig and HWE reaction pathways.

References

Technical Support Center: Purification of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or decomposition. These may include unreacted starting materials, diastereomers, and byproducts from ring-opening or elimination reactions. The exact impurity profile will depend on the synthetic route used.

Q2: What is the most effective method for purifying this compound?

A2: Flash column chromatography using silica gel is a widely effective method for separating the desired product from polar and non-polar impurities.[1][2][3] Recrystallization can also be effective if a suitable solvent system is identified and the crude product is of sufficient initial purity. For thermally stable analogs, vacuum distillation may be an option.[4]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is the standard method for monitoring purification.[1] Stains such as potassium permanganate (KMnO4) or vanillin are effective for visualizing the compound and impurities due to the hydroxyl group.[1]

Q4: What are the typical storage conditions for the purified product?

A4: The purified compound should be stored at room temperature in a well-sealed container to prevent moisture absorption and potential degradation.[5]

Purification Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor separation or streaking on the TLC plate.

  • Possible Cause A: Inappropriate Solvent System. The polarity of the eluent may not be optimal for separating the compound from its impurities.

    • Solution: Systematically vary the ratio of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, acetone). A common starting point for similar compounds is a 3:2 to 9:1 mixture of petrol:ether or hexanes:ethyl acetate.[1][3]

  • Possible Cause B: Compound is Acidic/Basic. The hydroxyl or ester group might be interacting with the silica gel.

    • Solution: Add a small amount (0.1-1%) of a modifier like acetic acid (if the compound is basic) or triethylamine (if the compound is acidic) to the eluent system to improve the spot shape.

  • Possible Cause C: Overloaded TLC Plate. Applying too much sample can lead to broad, streaky spots.

    • Solution: Dilute the sample before spotting it onto the TLC plate.

Issue 2: The compound is not eluting from the silica gel column.

  • Possible Cause A: Eluent Polarity is too Low. The solvent system is not polar enough to move the compound through the column.

    • Solution: Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).

  • Possible Cause B: Decomposition on Silica Gel. Some compounds are unstable on silica.

    • Solution: Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel (by adding a small percentage of water or triethylamine). Alternatively, explore other purification methods like recrystallization.

Issue 3: Co-elution of the product with an impurity.

  • Possible Cause A: Insufficient Resolution. The chosen solvent system may not be selective enough to separate the product from a structurally similar impurity (e.g., a diastereomer).

    • Solution: Employ a shallower solvent gradient during column chromatography to increase the separation between peaks. Alternatively, try a different solvent system with different selectivity (e.g., dichloromethane/methanol). If isomers are the issue, specialized chiral chromatography may be necessary.[6]

  • Possible Cause B: Column Overloading. Too much crude material was loaded onto the column.

    • Solution: Reduce the amount of crude material loaded relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Issue 4: Difficulty with recrystallization.

  • Possible Cause A: Unsuitable Solvent. The compound may be too soluble or insoluble in the chosen solvent at room temperature.

    • Solution: An ideal recrystallization solvent should dissolve the compound when hot but not when cold. Screen various solvents of different polarities. If a single solvent is not effective, try a binary solvent system (one in which the compound is soluble and one in which it is less soluble).

  • Possible Cause B: Oil Formation Instead of Crystals. The compound is "oiling out" of the solution.

    • Solution: This can happen if the solution is cooled too quickly or if the compound's melting point is lower than the boiling point of the solvent. Try slower cooling, scratching the inside of the flask with a glass rod to induce crystallization, or adding a seed crystal.

  • Possible Cause C: Presence of Impurities. High levels of impurities can inhibit crystal formation.

    • Solution: First, purify the crude material by column chromatography to remove the bulk of the impurities, and then attempt recrystallization on the partially purified product.

G Troubleshooting Workflow for Purification Issues start Purification Issue Identified tlc_issue Poor TLC Separation/ Streaking start->tlc_issue column_issue Column Chromatography Problem start->column_issue recryst_issue Recrystallization Fails start->recryst_issue solvent_tlc Adjust Solvent System (Vary Polarity) tlc_issue->solvent_tlc Cause: Wrong Eluent modifier Add Modifier (e.g., TEA, AcOH) tlc_issue->modifier Cause: Acidic/Basic load_tlc Reduce Sample Load tlc_issue->load_tlc Cause: Overloading polarity_low Increase Eluent Polarity column_issue->polarity_low No Elution coelution Co-elution of Impurity column_issue->coelution solvent_recryst Screen New Solvents/ Binary Systems recryst_issue->solvent_recryst Cause: Poor Solvent oiling_out Product 'Oils Out' recryst_issue->oiling_out pre_purify Pre-purify by Chromatography recryst_issue->pre_purify Cause: High Impurity gradient Use Shallower Gradient coelution->gradient reduce_load_col Reduce Column Load coelution->reduce_load_col slow_cool Cool Slowly / Scratch Flask oiling_out->slow_cool

Caption: Troubleshooting decision tree for common purification problems.

Data on Purification Methods

The following table summarizes common purification techniques and typical parameters based on literature for structurally related tetrahydropyran derivatives.

Purification MethodStationary/Mobile PhaseTypical YieldPurity AchievedReference
Flash Column Chromatography Silica Gel / Hexanes:Ethyl Acetate60-90%>95%[1][2][3]
Flash Column Chromatography Silica Gel / Petroleum Ether:Acetone~90%>95%[1]
Recrystallization EthanolVariable>98% (if successful)[7]
Kugelrohr Distillation N/A (Vacuum)~55%High[4]

Key Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., start with 4:1 Hexanes:Ethyl Acetate).

    • Visualize the spots using a UV lamp and then by staining with potassium permanganate.

    • The ideal solvent system should give a retention factor (Rf) of ~0.3 for the desired product.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material (e.g., a 40g silica cartridge for 1-2g of crude product).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving the product, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined by TLC analysis.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired product.

  • Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

G General Workflow for Flash Column Chromatography cluster_prep Preparation cluster_main Execution cluster_post Analysis & Isolation tlc 1. TLC Analysis (Find Solvent System) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Wet or Dry Loading) pack->load elute 4. Elute & Collect Fractions load->elute analyze 5. Analyze Fractions (TLC) elute->analyze combine 6. Combine Pure Fractions analyze->combine evap 7. Evaporate Solvent combine->evap pure Pure Product evap->pure crude Crude Product crude->tlc

Caption: Step-by-step workflow for purification via flash chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a test solvent. If the product dissolves immediately at room temperature, the solvent is unsuitable.

    • If it does not dissolve, heat the mixture. If it dissolves when hot, it is a potential solvent.

    • Allow the hot solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent. Ethanol has been reported for similar pyran structures.[7]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the product.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

References

Technical Support Center: Scale-Up of Tetrahydropyran Derivative Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of tetrahydropyran (THP) derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of THP derivative synthesis. Here you will find troubleshooting guides and frequently asked questions to address specific issues in your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up of tetrahydropyran derivative production, offering potential causes and solutions in a question-and-answer format.

Question 1: My reaction yield is significantly lower upon scale-up. What are the potential causes and how can I improve it?

Low yield is a frequent challenge when transitioning from laboratory to larger scale production.[1][2][3] Several factors can contribute to this issue:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions or decomposition. Ensure the stirring mechanism is appropriate for the reactor size and viscosity of the reaction mixture.

  • Poor Temperature Control: Exothermic reactions that are easily managed on a small scale can become difficult to control in larger vessels.[4] This can lead to the formation of byproducts and degradation of the desired product. Implement a controlled and gradual heating or cooling profile.[4]

  • Moisture or Air Sensitivity: Reactions sensitive to moisture or oxygen may be more exposed to these contaminants during larger scale transfers and longer reaction times. Ensure all solvents and reagents are anhydrous and maintain an inert atmosphere (e.g., nitrogen or argon).[4]

  • Sub-optimal Reaction Conditions: Conditions optimized on a small scale may not be ideal for larger batches. Re-optimization of temperature, concentration, and reaction time is often necessary.[5]

  • Product Loss During Work-up: Transferring and handling larger volumes can lead to greater proportional losses. Ensure all transfer steps are efficient and rinse equipment thoroughly.[2]

Troubleshooting Workflow for Low Yield

Below is a systematic approach to diagnosing and resolving low yield issues during scale-up.

Low_Yield_Troubleshooting start Low Yield Observed During Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Control check_mixing->check_temp Adequate improve_mixing Improve Stirring: - Baffles - Different Impeller check_mixing->improve_mixing Inadequate check_purity Verify Reagent/Solvent Purity and Dryness check_temp->check_purity Good improve_temp Enhance Heat Transfer: - Controlled dosing - External cooling/heating check_temp->improve_temp Poor review_conditions Re-evaluate Reaction Conditions check_purity->review_conditions Pure/Dry purify_reagents Dry Solvents/Reagents Maintain Inert Atmosphere check_purity->purify_reagents Contaminated optimize_workup Assess Work-up and Isolation Procedure review_conditions->optimize_workup Optimal reoptimize Re-optimize: - Concentration - Temperature - Catalyst Loading review_conditions->reoptimize Sub-optimal refine_workup Refine Work-up: - Minimize transfers - Optimize extraction optimize_workup->refine_workup Loss Identified end Yield Improved optimize_workup->end Efficient improve_mixing->check_temp improve_temp->check_purity purify_reagents->review_conditions reoptimize->optimize_workup refine_workup->end

Caption: A logical workflow for troubleshooting low product yield during the scale-up of chemical synthesis.

Question 2: I am observing the formation of unexpected byproducts or impurities in my scaled-up reaction. How can I identify and minimize them?

The formation of new or increased levels of impurities is a common scale-up issue.

  • Common Impurities: These can include unreacted starting materials, intermediates, polymeric byproducts, or isomers of the desired product.[4][6]

  • Identification: Utilize analytical techniques such as HPLC, GC-MS, and NMR to identify the structure of the impurities.

  • Minimization Strategies:

    • Polymeric Byproducts: These can arise from high concentrations or temperatures. Consider using a higher dilution or a non-nucleophilic base to disfavor intermolecular reactions.[4]

    • Isomers: Poor diastereoselectivity can be a challenge, especially in reactions like the hetero-Diels-Alder.[7] The choice of catalyst and reaction temperature are critical for controlling stereoselectivity.

    • Degradation Products: Product instability under reaction or work-up conditions can lead to degradation.[7] Consider lowering the reaction temperature or modifying the work-up procedure.

Question 3: The purification of my tetrahydropyran derivative is difficult at a larger scale. What strategies can I employ?

Purification methods that are effective in the lab, such as column chromatography, can be challenging and costly to scale up.[1][8]

  • Alternative Purification Techniques:

    • Distillation: If the product is volatile and thermally stable, vacuum distillation can be a highly effective and scalable purification method.

    • Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds. Careful selection of the solvent system is crucial.

    • Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility profiles. Using a saturated brine solution can help break emulsions during aqueous work-up.[4]

    • Solid-Phase Extraction (SPE): For certain applications, SPE can be a scalable alternative to traditional column chromatography.[8]

Decision Tree for Purification Method Selection

The following diagram provides a decision-making framework for selecting an appropriate purification strategy upon scale-up.

Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile and thermally stable? is_solid->is_volatile No crystallization Optimize Crystallization is_solid->crystallization Yes solubility_diff Significant solubility difference between product and impurities? is_volatile->solubility_diff No distillation Perform Vacuum Distillation is_volatile->distillation Yes chromatography Consider Large-Scale Chromatography (e.g., Flash, Prep-HPLC) solubility_diff->chromatography No extraction Develop Liquid-Liquid Extraction Protocol solubility_diff->extraction Yes

Caption: A decision tree to guide the selection of a suitable purification method for scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the key safety concerns when scaling up tetrahydropyran derivative synthesis?

  • Exothermic Reactions: Runaway reactions are a major concern. Ensure proper temperature monitoring and have an emergency cooling plan in place.

  • Gas Evolution: Reactions such as decarboxylation can produce large volumes of gas (e.g., CO2).[4] Ensure the reactor has adequate headspace and is properly vented to avoid pressure buildup.[4]

  • Reagent Handling: Many reagents used in organic synthesis are toxic, flammable, or corrosive. Follow appropriate safety protocols for handling and storage, especially with larger quantities.

  • Foaming: Excessive foaming can occur, particularly during gas evolution. Consider using an anti-foaming agent and ensure the reactor is not overfilled.[4]

Q2: How do I choose the right solvent for scale-up?

While a solvent may work well on a small scale, several other factors become important during scale-up:[1]

  • Cost and Availability: The cost of the solvent can become a significant factor in the overall process economics.

  • Safety: Flammability, toxicity, and environmental impact are critical considerations.

  • Boiling Point: A solvent with a boiling point that is too low can be difficult to handle on a large scale, while a very high boiling point can make removal difficult.

  • Recovery and Recycling: The ability to recover and reuse the solvent can significantly improve the sustainability and cost-effectiveness of the process.

Q3: My reaction involves a solid reagent that is difficult to handle on a large scale. What are my options?

  • Use a solution: If the reagent is soluble, preparing a solution and adding it via a pump can improve handling and control over the addition rate.

  • Slurry: If the reagent is not very soluble, it may be possible to create a slurry that can be pumped.

  • Alternative Reagents: Investigate if there are liquid alternatives or reagents that can be generated in situ.

Data Presentation

Table 1: Comparison of Industrial Synthesis Routes for Tetrahydro-4H-pyran-4-one

RouteStarting MaterialsKey IntermediatesReported YieldProduct PurityKey AdvantagesReported Challenges
Route 1 3-Chloropropionyl chloride, Ethylene1,5-dichloro-3-pentanone45% (overall)[9]Not specifiedUtilizes readily available starting materials.[9]Complex gas-liquid-solid system, difficult to scale up; product is very soluble in water, requiring extensive extraction.[9]
Route 2 Tetrahydrofurfuryl alcohol (THFA)3,4-dihydropyran (DHP)98%[10]>99.8% selectivity[10]High yield and purity, continuous flow process.Requires specific catalyst (Ni/SiO2) and reactor setup.[10]

Table 2: Optimization of Reaction Conditions for Tetrahydropyran Synthesis from THFA

ParameterCondition 1Condition 2Condition 3Optimal Condition
Temperature 230 °C270 °C290 °C270 °C [11]
THP Selectivity 55.2%[11]91.4%[11]85.9%[11]~91.4% [11]
H2 Pressure 0.6 MPa1.0 MPa-1.0 MPa [11]
THP Selectivity 91.4%89.4% (at 205h)[11]-~89.4-91.4%
Catalyst (Cu:Zn:Al) ---4:1:10 [11]

Experimental Protocols

Protocol 1: Synthesis of Tetrahydro-4H-pyran-4-one from 3-Chloropropionyl Chloride and Ethylene

This protocol is based on a described industrial route.[9]

  • Step 1: Formation of 1,5-dichloropentan-3-one

    • Charge a suitable reactor with 20 kg of 3-chloropropionyl chloride and 20 kg of aluminum trichloride in 50 kg of methylene dichloride.

    • While stirring, introduce ethylene gas into the reactor, maintaining the temperature below 10 °C.

    • After the addition of ethylene is complete, incubate the reaction mixture for 2 hours.

    • For work-up, add the reaction solution to a mixture of water and hydrochloric acid, cooled to 0 °C.

    • Stir the mixture and separate the layers to obtain 1,5-dichloropentan-3-one.

  • Step 2: Cyclization to Tetrahydro-4H-pyran-4-one

    • Add water, phosphoric acid, sodium dihydrogen phosphate, and the 1,5-dichloropentan-3-one from the previous step to a reactor.

    • Heat the mixture under reflux until the reaction is complete.

    • The crude product is obtained by extraction and then purified by vacuum rectification to yield the final product.

Protocol 2: Dieckmann Condensation and Decarboxylation to form a Tetrahydrothiopyran-4-one derivative

This protocol outlines a general procedure for a Dieckmann condensation followed by decarboxylation, a common route for related heterocyclic ketones.[4]

  • Step 1: Dieckmann Condensation

    • Equip a suitable glass-lined or stainless steel reactor with a mechanical stirrer, temperature probe, reflux condenser, and an inert gas inlet.

    • Charge the reactor with anhydrous toluene.

    • Under a nitrogen atmosphere, carefully add sodium methoxide (1.05 equivalents).

    • Slowly add the dialkyl thiodipropionate substrate while maintaining the optimal reaction temperature (this may require cooling).

    • Monitor the reaction for completion.

  • Step 2: Hydrolysis and Decarboxylation

    • After completion of the condensation, carefully quench the reaction with an aqueous acid solution.

    • Heat the mixture to reflux to facilitate both the hydrolysis of the ester and the decarboxylation. The rate of heating should be controlled to manage CO2 evolution.[4]

    • After the decarboxylation is complete (monitored by gas evolution ceasing or analytical methods), cool the mixture.

    • Extract the product with a suitable organic solvent, wash with brine, dry, and concentrate to obtain the crude product.

    • Purify the crude product by vacuum distillation or crystallization.

Signaling Pathway and Experimental Workflow Diagrams

General Synthesis Pathway for Tetrahydropyran Derivatives

The following diagram illustrates several common synthetic strategies for accessing the tetrahydropyran core structure.

THP_Synthesis_Pathways cluster_start Starting Materials cluster_reaction Key Cyclization Reaction Homoallylic Alcohol\n+ Aldehyde Homoallylic Alcohol + Aldehyde Prins_Cyclization Prins Cyclization Homoallylic Alcohol\n+ Aldehyde->Prins_Cyclization δ-Hydroxy Olefin δ-Hydroxy Olefin Hydroalkoxylation Intramolecular Hydroalkoxylation δ-Hydroxy Olefin->Hydroalkoxylation Diene + Dienophile Diene + Dienophile Diels_Alder Hetero-Diels-Alder Diene + Dienophile->Diels_Alder 4,5-Epoxy Alcohol 4,5-Epoxy Alcohol Epoxide_Opening Intramolecular Epoxide Ring Opening (6-endo) 4,5-Epoxy Alcohol->Epoxide_Opening THP_Core Tetrahydropyran Core Structure Prins_Cyclization->THP_Core Hydroalkoxylation->THP_Core Diels_Alder->THP_Core Epoxide_Opening->THP_Core

Caption: Common synthetic pathways to the tetrahydropyran ring system.

References

Technical Support Center: Safe Handling of Tetrahydropyran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on preventing, detecting, and removing peroxides in stored tetrahydropyran (THP) and its derivatives. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are peroxides and why are they dangerous in tetrahydropyran (THP) compounds?

A1: Peroxides are chemical compounds containing an oxygen-oxygen single bond (R-O-O-R'). In the context of THP and other ethers, these are typically hydroperoxides (R-O-O-H) formed through a process called autoxidation.[1][2] This occurs when the compound reacts with atmospheric oxygen, a reaction often accelerated by light and heat.[2][3] Peroxides are hazardous because they can be shock-sensitive and explosive, especially when concentrated.[4][5] Distillation or evaporation of a solvent containing peroxides can lead to a dangerous concentration of these explosive compounds.[1][6] The presence of peroxides can also interfere with chemical reactions, leading to unwanted byproducts and affecting experimental outcomes.[7]

Q2: How can I tell if my stored THP contains peroxides?

A2: Visual inspection is the first step. Look for the following signs without shaking the container:

  • Crystalline solids, especially around the cap or in the liquid.[8]

  • A viscous, oily layer or liquid stratification.[4]

  • Cloudiness or discoloration of the liquid.[1][3]

If any of these signs are present, do not open or move the container .[8] Treat it as a potential explosion hazard and contact your institution's Environmental Health and Safety (EHS) office immediately.[9][10] For solutions that appear clear, chemical testing is necessary to detect the presence of peroxides.[3]

Q3: How often should I test my THP for peroxides?

A3: The frequency of testing depends on whether the compound is inhibited and how it is stored. Tetrahydropyran is typically classified as a compound that forms peroxides upon concentration (Group B).[7] General guidelines recommend testing opened containers every 6 to 12 months.[7][11] However, if the inhibitor has been removed (e.g., by distillation), the solvent should be tested more frequently, such as every 3 months, or even before each use, especially before any concentration step.[7][11] Uninhibited THP should ideally be used within 24 hours.[7][12] Always label containers with the date received, date opened, and subsequent testing dates.[1][8]

Q4: What is an inhibitor, and should I purchase THP with one?

A4: An inhibitor is a chemical stabilizer added to prevent or slow down the rate of peroxide formation.[2] A common inhibitor for ethers like THP is Butylated Hydroxytoluene (BHT).[7] BHT works by scavenging free radicals that initiate the autoxidation chain reaction.[13][14] It is highly recommended to purchase THP with an inhibitor, as this significantly extends its safe storage life.[7] Be aware that inhibitors can be consumed over time, so their presence does not eliminate the need for periodic testing.[2][15] Distillation will remove the inhibitor, making the purified solvent highly susceptible to rapid peroxide formation.[2]

Troubleshooting Guide

Problem Possible Cause Solution
I need to use peroxide-free THP for a sensitive reaction. Stored THP may have formed peroxides, even if inhibited.Test the THP for peroxides using one of the methods described in the protocols below. If peroxides are detected, they must be removed before use. Refer to the peroxide removal protocols.
My reaction is giving unexpected side products or failing completely. Peroxides in the THP solvent may be interfering with the reaction chemistry.Test the THP for peroxides. If present, use a freshly opened bottle of inhibited THP or remove the peroxides from your current stock before use.
I found an old, unopened bottle of THP in the lab. Even unopened containers can form peroxides if packaged in an atmosphere of air. The age of the container is a significant concern.Do not open it. Visually inspect for crystals or discoloration.[4][8] If the container's history is unknown or it is past its expiration date, contact your EHS office for guidance on safe disposal.[4]
The peroxide test strip indicates a high concentration (>25-30 ppm). The solvent has accumulated a potentially hazardous level of peroxides.Do not attempt to distill or concentrate the solvent.[1][6] The solvent should be decontaminated using a recommended procedure (e.g., treatment with ferrous sulfate) or disposed of as hazardous waste.[6][16] Consult with your EHS office.
I accidentally left a bottle of THP un-capped. Prolonged exposure to atmospheric oxygen will significantly accelerate peroxide formation.Immediately cap the bottle. Test for peroxides before any use. Consider adding a fresh amount of inhibitor if the original has been depleted. Store under an inert atmosphere (e.g., nitrogen or argon) if possible.[7]

Quantitative Data Summary

The acceptable limit for peroxides in ethers is a matter of some debate, but a conservative approach is always recommended.

Peroxide Concentration (ppm) Hazard Level & Recommended Action Reference
< 10 - 20 ppmGenerally considered safe for most uses, but caution is still advised before concentration.[11][14]
25 - 30 ppmLevel at which disposal is often recommended. Considered potentially hazardous.[11][17]
50 - 100 ppmWidely used as a control point for minimum hazardous concentration. Do not distill or concentrate.[1][4][18]
> 100 ppmConsidered extremely dangerous. Contact EHS for immediate disposal.[1][4][16]
> 400 ppmMay require handling by an explosives demolition team.[10]

Experimental Protocols

Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Method)

This method provides a rapid, qualitative indication of the presence of peroxides.

Materials:

  • Sample of THP to be tested

  • Glacial acetic acid

  • Sodium iodide (NaI) or potassium iodide (KI) crystals

  • Test tube

Procedure:

  • Add 0.5-1.0 mL of the THP sample to a test tube.[7]

  • Add an equal volume of glacial acetic acid.[7]

  • Add approximately 0.1 g of NaI or KI crystals and shake.[7]

  • Observe the color of the solution.

    • No color change: Peroxides are likely absent or at a very low level.

    • Yellow color: Indicates the presence of peroxides.[7]

    • Brown color: Indicates a high concentration of peroxides.[7]

Note: A blank determination should be performed, as iodide/acetic acid mixtures can slowly air-oxidize and produce a faint yellow color over time. For a more sensitive test, a drop of starch solution can be added, which will turn dark blue/purple in the presence of iodine.

Protocol 2: Semi-Quantitative Peroxide Detection (Test Strips)

Commercial peroxide test strips are a convenient and easy-to-use method for estimating peroxide concentration.

Materials:

  • Commercial peroxide test strips (e.g., Quantofix®)

  • Sample of THP to be tested

Procedure:

  • Follow the specific instructions provided by the test strip manufacturer, as procedures can vary.

  • Typically, the strip is briefly dipped into the THP sample.[7]

  • After removing the strip, allow the solvent to evaporate.

  • For testing in organic solvents, it may be necessary to wet the test zone with a drop of water after the solvent has evaporated.[18]

  • Compare the resulting color of the test pad to the color scale provided with the strips to estimate the peroxide concentration in parts per million (ppm).[7] Test strips often have a range of 0.5 to 100 ppm.[10]

Protocol 3: Peroxide Removal Using Activated Alumina

This method is effective for removing hydroperoxides from THP.

Materials:

  • Peroxidized THP

  • Basic activated alumina (e.g., activity grade I)

  • Chromatography column

  • Collection flask

Procedure:

  • Set up a chromatography column packed with basic activated alumina. A common recommendation is to use about 80-100g of alumina per 100-400 mL of solvent.[5][16]

  • Carefully pass the peroxidized THP through the alumina column.[7]

  • Collect the purified solvent in a clean, dry flask.

  • Test the collected THP to confirm that the peroxides have been removed.[16]

  • Crucially, this process also removes any BHT inhibitor. The purified THP is now highly susceptible to peroxide formation and should be used immediately or stored under an inert atmosphere and re-tested frequently.[5][7]

  • To safely dispose of the alumina, which may have adsorbed peroxides, it is recommended to slurry it with a dilute, acidic solution of ferrous sulfate before discarding.[16]

Visualizations

Peroxide_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition THP Tetrahydropyran (R-H) R_dot THP Radical (R•) THP->R_dot O2 Oxygen (O2) + Light/Heat O2->R_dot H• abstraction R_dot_prop THP Radical (R•) ROO_dot Peroxy Radical (ROO•) R_dot_prop->ROO_dot + O2 O2_prop Oxygen (O2) O2_prop->ROO_dot ROOH Hydroperoxide (ROOH) (Explosive Hazard) ROO_dot->ROOH + R-H R_dot_new New THP Radical (R•) ROO_dot->R_dot_new Chain Reaction ROO_dot_inhibit Peroxy Radical (ROO•) THP_prop Another THP (R-H) THP_prop->ROOH Stable_Products Stable, Non-Radical Products ROO_dot_inhibit->Stable_Products BHT Inhibitor (BHT) BHT->Stable_Products Radical Quenching

Caption: Mechanism of peroxide formation in THP and the role of inhibitors.

THP_Handling_Workflow start Stored THP Container visual_inspection Visually Inspect for Crystals, Cloudiness, etc. start->visual_inspection signs_present Signs of Peroxides Present? visual_inspection->signs_present contact_ehs STOP! Contact EHS for Disposal signs_present->contact_ehs Yes test_peroxides Test for Peroxides (Strips or KI Method) signs_present->test_peroxides No peroxides_detected Peroxides > 25 ppm? test_peroxides->peroxides_detected safe_to_use Safe for Use peroxides_detected->safe_to_use No (<25 ppm) dispose_waste Dispose of Solvent or Decontaminate peroxides_detected->dispose_waste Yes remove_peroxides Remove Peroxides (e.g., Alumina Column) use_solvent Use Solvent Immediately remove_peroxides->use_solvent safe_to_use->remove_peroxides If peroxide-free solvent is needed dispose_waste->contact_ehs Consult EHS

Caption: Workflow for safely handling and testing stored THP compounds.

References

Technical Support Center: Optimizing Solvent Systems for Tetrahydropyran Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selection and optimization of solvent systems for reactions involving tetrahydropyrans (THPs). The information is tailored for researchers, scientists, and professionals in drug development to help navigate common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving the formation, cleavage, or modification of tetrahydropyrans.

Issue 1: Low Yield or Incomplete Reaction

Question: My reaction involving a THP group is giving a low yield or is not going to completion. What are the likely solvent-related causes and how can I address them?

Answer: Low yields in THP-related reactions can often be traced back to the solvent system. Here are some common causes and their solutions:

  • Poor Solubility of Reagents: One of the primary functions of a solvent is to dissolve all reactants to allow for efficient molecular interactions. If one or more of your starting materials has poor solubility in the chosen solvent, the reaction rate will be significantly hampered.

    • Solution: Consult solubility data for your specific substrate and reagents. If data is unavailable, perform small-scale solubility tests with a range of solvents of varying polarities (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), toluene). For THP protection, DCM is a commonly used solvent that dissolves a wide range of alcohols and dihydropyran (DHP).[1][2]

  • Solvent-Mediated Side Reactions: The solvent can sometimes participate in or promote undesired side reactions. For instance, in acid-catalyzed reactions, protic solvents like methanol or ethanol can compete with the intended nucleophile.

    • Solution: Switch to an aprotic solvent. For THP protection and many other acid-catalyzed reactions involving THPs, anhydrous DCM is a standard choice to avoid the participation of protic species.[1][2]

  • Inappropriate Solvent Polarity for the Mechanism: The polarity of the solvent can significantly influence the reaction mechanism and, consequently, the yield. For nucleophilic substitution reactions on THP acetals, polar solvents tend to favor the SN1 pathway, while nonpolar solvents favor the SN2 pathway.[1] If a specific stereochemical outcome is desired, the solvent choice is critical.

    • Solution: If an SN2 reaction is desired, consider using a nonpolar solvent like trichloroethylene, which has been shown to improve diastereoselectivity compared to more common solvents like DCM.[1]

Issue 2: Unexpected Deprotection of a THP Group

Question: My THP protecting group is being cleaved under conditions that should be stable. How can the solvent be contributing to this?

Answer: Unintended cleavage of a THP ether is a common problem and is almost always related to acidic conditions, which can be introduced inadvertently through the solvent.

  • Acidic Impurities in the Solvent: Many common solvents can contain acidic impurities, especially if not properly purified and dried. For example, chlorinated solvents like DCM can slowly decompose to produce trace amounts of HCl.

    • Solution: Always use freshly distilled or high-purity anhydrous solvents. If you suspect acidic impurities, you can pass the solvent through a plug of neutral alumina before use.

  • Protic Solvents in the Presence of Lewis Acids: Even in the absence of a strong Brønsted acid, the combination of a protic solvent and a Lewis acid can generate an acidic environment sufficient to cleave a THP ether.

    • Solution: When using Lewis acids, ensure your solvent is aprotic and anhydrous.

  • Acidic Stationary Phase During Chromatography: Silica gel is weakly acidic and can cause the deprotection of THP ethers during purification.[3]

    • Solution: Neutralize the silica gel by preparing the slurry with a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v), in the eluent. Alternatively, use a different stationary phase like neutral alumina.

Issue 3: Poor Stereoselectivity

Question: I am forming a new stereocenter in my THP-related reaction, but the diastereoselectivity is poor. How can I improve this by changing the solvent?

Answer: Solvent choice is a critical factor in controlling stereoselectivity. The solvent can influence the stability of transition states and intermediates, thereby affecting the stereochemical outcome.

  • Mechanism Control: As mentioned, solvent polarity can dictate the reaction mechanism (SN1 vs. SN2).[1] For reactions where a new stereocenter is formed at the anomeric carbon of the THP ring, promoting an SN2 pathway with a nonpolar solvent will lead to inversion of stereochemistry, while an SN1 pathway in a polar solvent will lead to a mixture of stereoisomers.

    • Solution: To enhance SN2 selectivity, use nonpolar solvents. Trichloroethylene has been shown to be particularly effective in improving the diastereoselectivity of C- and O-glycosylation reactions of THP acetals.[1]

  • Transition State Stabilization: The solvent can stabilize or destabilize different transition states. For reactions like the Prins cyclization, the polarity of the solvent can influence the chair-like transition state, affecting the final stereochemistry.[4]

    • Solution: A systematic screening of solvents with varying polarities is often necessary to optimize stereoselectivity. It is recommended to start with common aprotic solvents like DCM, THF, and MeCN and then explore less common alternatives if needed.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for THP protection of an alcohol?

A1: Dichloromethane (CH2Cl2) is the most commonly used and generally effective solvent for the THP protection of alcohols.[1][2] It provides good solubility for a wide range of alcohols and dihydropyran (DHP), is aprotic, and is relatively inert under the typical acidic conditions used for this reaction (e.g., catalytic p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS)).[1][2]

Q2: What are the best solvent systems for the deprotection of THP ethers?

A2: The optimal solvent for THP deprotection depends on the chosen acidic catalyst and the sensitivity of the substrate.

  • For mild acidic deprotection using catalysts like PPTS or TsOH, alcoholic solvents such as methanol or ethanol are often used. The alcohol acts as both the solvent and a nucleophile to trap the intermediate oxocarbenium ion.[1] A mixture of acetic acid, THF, and water is also a common and effective system.[1][2]

  • For substrates sensitive to strong acids, a combination of lithium chloride (LiCl) and water in dimethyl sulfoxide (DMSO) at 90 °C provides a mild and efficient alternative.[3][4] In this case, DMSO is the solvent of choice, as the reaction does not proceed in solvents like benzene or THF.[3]

Q3: Can I use protic solvents in reactions involving THP groups?

A3: It depends on the reaction. For the protection of alcohols with DHP, protic solvents are generally avoided as they can compete with the alcohol substrate. However, for the deprotection of THP ethers, protic solvents like methanol or ethanol are often part of the reagent system, serving to trap the resulting carbocation.[1]

Q4: How does solvent choice affect the Prins cyclization to form substituted tetrahydropyrans?

A4: The solvent can influence both the yield and stereoselectivity of the Prins cyclization. The polarity of the solvent can affect the stability of the key oxocarbenium ion intermediate.[4] While some Prins cyclizations can be performed under solvent-free conditions,[5][6][7] for solution-phase reactions, chlorinated solvents like DCM are common.[8] More recently, solvent mixtures such as dichloromethane (DCM) and 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) have been used, with HFIP helping to stabilize carbocationic intermediates.[9] A solvent screen is often necessary to optimize the reaction for a specific substrate.

Data and Protocols

Solvent Properties and Their Impact
SolventDielectric Constant (20°C)Boiling Point (°C)General Application in THP Chemistry
Dichloromethane (DCM)9.139.6Standard solvent for THP protection.[1][2]
Tetrahydrofuran (THF)7.666Common aprotic solvent, but can be problematic in deprotections.[3]
Acetonitrile (MeCN)37.581.3Polar aprotic solvent, can be used in certain applications.
Toluene2.4110.6Nonpolar solvent, can favor SN2 pathways.
Trichloroethylene3.487.2Effective nonpolar solvent for promoting SN2 reactions and improving stereoselectivity.[1]
Methanol (MeOH)32.764.7Protic solvent, often used in deprotection reactions.[10]
Dimethyl sulfoxide (DMSO)46.7189Polar aprotic solvent, effective for LiCl-mediated deprotection.[3][4]
Experimental Protocols

Protocol 1: General Procedure for THP Protection of a Primary Alcohol

  • Reagents and Materials:

    • Primary alcohol (1.0 equiv)

    • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

    • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

    • Anhydrous dichloromethane (DCM)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Add DHP to the solution.[2]

    • Add a catalytic amount of PPTS.[2]

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

    • Once the reaction is complete, quench the reaction by adding water.[2]

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude THP ether.[1]

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Acid-Catalyzed Deprotection of a THP Ether

  • Reagents and Materials:

    • THP-protected alcohol

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • 2-Propanol

    • Water

    • Dichloromethane

    • Brine

    • Sodium sulfate

  • Procedure:

    • Dissolve the THP-protected compound in 2-propanol and cool the solution to 0 °C.[1]

    • Add p-toluenesulfonic acid monohydrate.[1]

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).[11]

    • Dilute the reaction mixture with water and extract with dichloromethane.[1]

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.[1]

    • Purify the resulting alcohol by chromatography if necessary.

Protocol 3: LiCl-Mediated Deprotection of a THP Ether

  • Reagents and Materials:

    • THP ether (1.0 equiv)

    • Lithium chloride (LiCl) (5.0 equiv)

    • Water (10.0 equiv)

    • Dimethyl sulfoxide (DMSO)

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, combine the THP ether, LiCl, and water in DMSO.[3]

    • Heat the mixture to 90 °C under a nitrogen atmosphere and stir for 6 hours.[3]

    • Cool the reaction to room temperature and dilute with water.[3]

    • Extract the aqueous layer with diethyl ether.[3]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.[3]

Visual Guides

Troubleshooting_Low_Yield start Low Reaction Yield cause1 Poor Reagent Solubility start->cause1 cause2 Solvent-Mediated Side Reactions start->cause2 cause3 Inappropriate Solvent Polarity start->cause3 solution1 Perform solubility tests. Choose a solvent that dissolves all reactants. cause1->solution1 Solution solution2 Switch to an aprotic solvent (e.g., anhydrous DCM). cause2->solution2 Solution solution3 Consider the reaction mechanism (SN1 vs. SN2). Use nonpolar solvents (e.g., trichloroethylene) for SN2. cause3->solution3 Solution

Caption: Troubleshooting workflow for low reaction yields.

Solvent_Selection_Workflow start Select Solvent for THP Reaction reaction_type What is the reaction type? start->reaction_type protection THP Protection reaction_type->protection Protection deprotection THP Deprotection reaction_type->deprotection Deprotection prins Prins Cyclization reaction_type->prins Prins Cyclization solvent_dcm Use anhydrous DCM. protection->solvent_dcm deprotection_choice Substrate Sensitivity? deprotection->deprotection_choice prins_solvent Screen aprotic solvents (DCM, MeCN, etc.). Consider DCM/HFIP for carbocation stabilization. prins->prins_solvent deprot_robust Use alcoholic solvent (MeOH, EtOH) with acid catalyst. deprotection_choice->deprot_robust Robust deprot_sensitive Use LiCl/H2O in DMSO. deprotection_choice->deprot_sensitive Sensitive

Caption: Decision tree for solvent selection in THP reactions.

References

Technical Support Center: Improving Silica Gel Purification of Polar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the silica gel purification of polar compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my polar compound not moving from the origin (baseline) on the TLC plate or eluting from the silica gel column, even with polar solvents?

This common issue arises from the strong interactions between highly polar analytes and the polar stationary phase, silica gel.[1][2] Polar compounds can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface, leading to very strong adsorption and retention.[1][3]

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For highly polar compounds, a switch to a more polar solvent system like dichloromethane/methanol may be necessary.[1][4][5]

  • Use Mobile Phase Additives: For acidic or basic polar compounds, adding a small amount of a modifier to the mobile phase can significantly improve elution by reducing unwanted interactions with the silica surface.[1][6][7][8]

  • Consider Alternative Chromatography Modes: If modifying the mobile phase is ineffective, consider switching to a different chromatographic technique:

    • Reverse-Phase Chromatography: This technique uses a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase, which is often more suitable for very polar compounds.[1][9]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds. It utilizes a polar stationary phase, like silica, with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water.[1][10][11]

Q2: My polar compound is streaking or showing significant peak tailing on the TLC plate and in the column. How can I achieve symmetrical peaks?

Peak tailing and streaking of polar compounds on silica gel are often caused by secondary interactions between the analyte and the active silanol groups on the silica surface.[2] This is particularly prevalent with basic compounds due to strong interactions with the acidic silanol groups.[7][12][13]

Solutions:

  • Mobile Phase Modifiers: Adding a small percentage of a modifier to your eluent can help to mask the active silanol sites and improve peak shape.

  • Sample Concentration: Ensure you are not overloading the column or TLC plate, as this can lead to peak distortion.[6][12] Try running the separation again with a more diluted sample.[6]

  • Alternative Stationary Phases: If peak shape does not improve, consider using a different stationary phase:

    • Alumina: Available in acidic, basic, and neutral forms, alumina can sometimes provide better separation for certain polar compounds.[14]

    • Bonded Phases: Amino- or cyano-bonded silica phases offer different selectivity for polar compounds.[10]

Troubleshooting Guide

Problem: Poor or No Separation of Polar Compounds

If your polar compounds are co-eluting or showing poor resolution, the following steps can help to optimize the separation.

Solution 1: Optimize the Solvent System

  • Three-Component Solvent System: To fine-tune the selectivity, try a three-component mobile phase. For instance, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture can improve the separation of some polar compounds.[1]

  • Shallow Gradient Elution: When using flash chromatography, a shallower gradient profile can enhance the resolution between closely eluting peaks.[1]

Solution 2: Switch to an Alternative Stationary Phase For extremely polar compounds that are difficult to separate on silica gel, consider using reverse-phase silica or a HILIC column.[1]

Data Presentation: Mobile Phase Modifiers

The table below summarizes common mobile phase additives used to improve the chromatography of acidic and basic polar compounds on silica gel.

Compound Type Additive Typical Concentration Mechanism of Action
Basic Compounds Triethylamine (TEA)0.1 - 2.0%Neutralizes acidic silanol groups, reducing strong interactions with basic analytes.[1][7]
Ammonium HydroxideA few drops or 1-10% of a 10% solution in methanol added to dichloromethane.Acts as a competing base to minimize analyte interaction with the silica surface.[1][5]
Acidic Compounds Acetic Acid0.1 - 2.0%Protonates the analyte, reducing its interaction with the silanol groups.[1][6]
Formic Acid0.1 - 2.0%Similar to acetic acid, it helps to improve the elution of acidic compounds.[1][6]

Experimental Protocols

Protocol 1: Stability Test of a Compound on Silica Gel (2D TLC)

Objective: To determine if a compound is stable on silica gel, which can be a cause of streaking or the appearance of unexpected spots.[7][15][16]

Methodology:

  • Spotting: On a square TLC plate, carefully spot the compound in one of the bottom corners, ensuring the spot is small and concentrated.[1]

  • First Elution: Develop the plate in a suitable solvent system.

  • Drying: After the first run, remove the plate from the developing chamber and allow it to dry completely until all the solvent has evaporated.[1]

  • Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom. Develop the plate again using the same solvent system.[1]

  • Analysis: Visualize the plate. If the compound is stable, all spots will appear on the diagonal. If the compound is degrading on the silica, new spots will appear off the diagonal.[1][7]

Protocol 2: Dry Loading a Sample for Column Chromatography

Objective: To effectively load a sample onto a silica gel column when it has poor solubility in the initial, less polar eluent.[1][16][17]

Methodology:

  • Dissolution: Dissolve the sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane, acetone).[1]

  • Adsorption onto Silica: Add dry silica gel to the solution, typically 10-20 times the mass of the sample.[1][16]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1][16]

  • Column Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Add a protective layer of sand on top of the sample layer and begin eluting with the chosen solvent system.[1]

Visualizations

Troubleshooting Workflow for Polar Compound Purification

TroubleshootingWorkflow Start Start: Purification of Polar Compound Problem Problem Encountered? Start->Problem NoElution Compound Not Eluting / Sticking to Baseline Problem->NoElution Yes Tailing Peak Tailing / Streaking Problem->Tailing Yes CoElution Poor Separation / Co-elution Problem->CoElution Yes Success Successful Purification Problem->Success No IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Additives Use Mobile Phase Additives (Acid/Base) Tailing->Additives OptimizeSolvent Optimize Solvent System (e.g., three-component) CoElution->OptimizeSolvent IncreasePolarity->Additives If still no elution AltChrom Consider Alternative Chromatography (Reverse Phase, HILIC) Additives->AltChrom If still no elution CheckOverload Check for Sample Overloading Additives->CheckOverload If tailing persists AltChrom->Success AltStationary Try Alternative Stationary Phase (Alumina, Bonded Phases) CheckOverload->AltStationary If tailing persists ShallowGradient Use a Shallower Gradient OptimizeSolvent->ShallowGradient If still poor separation ShallowGradient->AltStationary If still poor separation AltStationary->Success

Caption: A flowchart for troubleshooting common issues in polar compound purification.

Logical Relationship of Factors Affecting Separation

FactorsAffectingSeparation Separation Separation Efficiency StationaryPhase Stationary Phase (e.g., Silica, Alumina, C18) StationaryPhase->Separation interacts with MobilePhase Mobile Phase (Solvent System) MobilePhase->Separation drives Analyte Analyte Properties (Polarity, pKa) Analyte->Separation influences Analyte->StationaryPhase interacts with Analyte->MobilePhase solubility in Additives Mobile Phase Additives (Acids, Bases) Additives->MobilePhase modifies Technique Chromatography Technique (Normal Phase, Reverse Phase, HILIC) Technique->Separation determines

Caption: Interacting factors that determine the efficiency of chromatographic separation.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted data set based on the analysis of structurally related compounds. This approach offers a reliable and chemically sound estimation of the expected spectral features, providing a valuable resource for the structural elucidation and characterization of this and similar molecules.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are derived from established chemical shift values and coupling constant principles observed in analogous molecular fragments, such as tetrahydropyran and 2-hydroxytetrahydropyran.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-24.20 - 4.30dd11.0, 4.01H
H-3 (axial)1.60 - 1.75m-1H
H-3 (eq)2.05 - 2.20m-1H
H-4 (axial)1.50 - 1.65m-1H
H-4 (eq)1.90 - 2.05m-1H
H-53.80 - 3.95m-1H
H-6 (axial)3.50 - 3.65ddd11.5, 9.0, 4.51H
H-6 (eq)3.95 - 4.10ddd11.5, 4.0, 2.01H
-OH1.5 - 3.0br s-1H
-OCH₂CH₃4.10 - 4.25q7.12H
-OCH₂CH₃1.20 - 1.30t7.13H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-278 - 82
C-330 - 34
C-422 - 26
C-565 - 69
C-668 - 72
C=O170 - 174
-OCH₂CH₃60 - 64
-OCH₂CH₃13 - 15
Comparison with Structurally Related Compounds

To substantiate the predicted values, a comparison with the experimental NMR data of tetrahydropyran and the known values for hydroxylated pyran systems is presented below.

Table 3: ¹H and ¹³C NMR Data for Tetrahydropyran

NucleusChemical Shift (δ, ppm)
¹H (C2/C6-H)~3.7
¹H (C3/C5-H)~1.6
¹H (C4-H)~1.6
¹³C (C2/C6)~68
¹³C (C3/C5)~26
¹³C (C4)~23

The presence of an ester group at C-2 in the target molecule is expected to deshield the H-2 proton, shifting it downfield to the 4.20 - 4.30 ppm range. Similarly, the C-2 carbon is also shifted downfield. The hydroxyl group at C-5 will deshield the adjacent H-5 and C-5 positions.

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with exchangeable protons like hydroxyl groups, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used to observe the -OH signal.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 500 MHz instrument.

  • Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequency for the solvent and locked onto the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved signals.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A wider spectral width of approximately 200-250 ppm is required for ¹³C NMR.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking and Analysis: Identify the chemical shifts, multiplicities, and coupling constants for all signals in the spectrum.

Visualizations

Molecular Structure and NMR Assignments

Ethyl_5_hydroxy_tetrahydropyran_2_carboxylate cluster_mol cluster_ester Ester Group cluster_hydroxyl Hydroxyl Group C2 C2 C3 C3 C2->C3 C_carboxyl C=O C2->C_carboxyl C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 O_hydroxyl O C5->O_hydroxyl O1 O1 C6->O1 O1->C2 O_ester O C_carboxyl->O_ester CH2_ethyl CH₂ O_ester->CH2_ethyl CH3_ethyl CH₃ CH2_ethyl->CH3_ethyl H_hydroxyl H O_hydroxyl->H_hydroxyl NMR_Analysis_Workflow prep Sample Preparation (Dissolution, Internal Standard) acq Data Acquisition (¹H and ¹³C NMR) prep->acq Load Sample proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Raw Data (FID) ref Referencing (to TMS) proc->ref analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) ref->analysis structure Structure Elucidation/Verification analysis->structure Interpretation

A Comparative Guide to the Mass Spectrometry Analysis of Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. Its influence on solubility, metabolic stability, and target binding makes it a cornerstone in modern drug discovery. Consequently, the robust and accurate analysis of THP-containing molecules is paramount. Mass spectrometry (MS) stands as a principal analytical technique for the characterization and quantification of these derivatives. This guide provides an objective comparison of common MS ionization techniques for the analysis of tetrahydropyran derivatives, supported by experimental data and detailed protocols.

Principles of Ionization for Tetrahydropyran Analysis

The choice of ionization technique is critical and is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability. The most common ionization methods employed for the analysis of organic molecules are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar, non-volatile, and thermally labile molecules. In ESI, a high voltage is applied to a liquid sample to generate an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is particularly well-suited for many tetrahydropyran derivatives found in pharmaceutical and biological matrices.[1]

  • Atmospheric Pressure Chemical Ionization (APCI): A versatile technique suitable for a broad range of compounds, from non-polar to moderately polar, that are amenable to volatilization. APCI utilizes a corona discharge to ionize the solvent vapor, which then transfers charge to the analyte molecules through chemical reactions. This method is often complementary to ESI.[1]

  • Electron Ionization (EI): A "hard" ionization technique that involves bombarding gas-phase analyte molecules with high-energy electrons. This process typically leads to extensive fragmentation, providing rich structural information. EI is most suitable for volatile and thermally stable compounds and is commonly coupled with Gas Chromatography (GC).[2]

Comparative Performance Analysis

The selection of an appropriate ionization source significantly impacts the sensitivity, selectivity, and the nature of the resulting mass spectrum. The following tables summarize the comparative performance of ESI, APCI, and EI for the analysis of representative tetrahydropyran derivatives.

Table 1: Comparison of Ionization Techniques for Tetrahydropyran Derivatives

Ionization TechniqueAnalyte PolarityVolatility RequirementTypical Molecular IonFragmentationCommon Applications
ESI High to ModerateLow[M+H]+, [M+Na]+, [M-H]-Minimal (Soft Ionization)LC-MS analysis of polar drugs, natural products, metabolites.
APCI Low to ModerateModerate[M+H]+, [M-H]-Some in-source fragmentationLC-MS analysis of less polar compounds, thermally stable drugs.
EI LowHighM+.Extensive (Hard Ionization)GC-MS analysis of volatile and semi-volatile derivatives.

Table 2: Key Fragment Ions of Tetrahydropyran Derivatives in Mass Spectrometry

Derivative ClassIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Putative Neutral Loss
2-Substituted THPESI (+)[M+H]+[M+H - R-OH]+Loss of substituent as alcohol
4-HydroxytetrahydropyranEI102 (M+.)84, 71, 57, 43H2O, C2H5, C3H7, C2H3O
Tetrahydropyran GlycosideESI (-)[M-H]-[M-H - 162]-Loss of hexose unit

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reproducible and reliable results. Below are representative protocols for LC-MS/MS and GC-MS analysis of tetrahydropyran derivatives.

Protocol 1: Quantitative Analysis of a Tetrahydropyran-Containing Drug by LC-MS/MS

This protocol is designed for the quantification of a moderately polar, non-volatile tetrahydropyran-containing drug in a biological matrix using ESI.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow: Optimized for the instrument

  • Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for the analyte and internal standard.

Protocol 2: GC-MS Analysis of Volatile Tetrahydropyran Derivatives

This protocol is suitable for the analysis of volatile, thermally stable tetrahydropyran derivatives using EI.

1. Sample Preparation

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to a final concentration of 1-10 µg/mL.

  • If necessary, perform derivatization (e.g., silylation of hydroxyl groups) to increase volatility and improve chromatographic performance.

2. GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 250°C

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Mode: Splitless (1 µL)

  • MS System: Single quadrupole or time-of-flight mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-500

Visualizing Mass Spectrometry Workflows and Fragmentation

To better illustrate the processes involved in the mass spectrometry analysis of tetrahydropyran derivatives, the following diagrams are provided.

Experimental_Workflow cluster_LCMS LC-MS/MS Workflow Sample_Prep Sample Preparation (e.g., Protein Precipitation) LC_Separation Liquid Chromatography (C18 Column) Sample_Prep->LC_Separation ESI_Source Electrospray Ionization (ESI) LC_Separation->ESI_Source Eluent Mass_Analyzer Tandem Mass Analyzer (e.g., QqQ) ESI_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

A typical LC-MS/MS workflow for the analysis of tetrahydropyran derivatives.

Fragmentation_Pathway cluster_fragmentation Hypothetical Fragmentation of a 2-Substituted Tetrahydropyran M_H [M+H]+ Fragment1 [M+H - R-OH]+ M_H->Fragment1 - R-OH Fragment2 Further Fragmentation Fragment1->Fragment2 - C2H4O

A simplified fragmentation pathway for a protonated 2-substituted tetrahydropyran.

Ionization_Comparison cluster_ESI ESI cluster_APCI APCI cluster_EI EI Analyte Tetrahydropyran Derivative ESI_Ion [M+H]+ or [M-H]- Analyte->ESI_Ion Polar Non-volatile APCI_Ion [M+H]+ or [M-H]- Analyte->APCI_Ion Less Polar Volatile EI_Ion M+. Analyte->EI_Ion Volatile Thermally Stable EI_Fragments Fragment Ions EI_Ion->EI_Fragments Extensive Fragmentation

Logical relationship for selecting an ionization technique based on analyte properties.

Conclusion

The mass spectrometric analysis of tetrahydropyran derivatives is a powerful tool in pharmaceutical and natural product research. The choice between ESI, APCI, and EI is fundamentally dependent on the specific properties of the analyte and the analytical goals. ESI-MS is generally the method of choice for polar, non-volatile derivatives commonly encountered in drug metabolism and pharmacokinetic studies. APCI-MS offers a robust alternative for less polar, thermally stable compounds. For volatile derivatives, GC-MS with EI provides unparalleled structural information through its characteristic fragmentation patterns. By understanding the principles and comparative performance of these techniques, researchers can develop and validate robust analytical methods for the comprehensive characterization of this important class of molecules.

References

A Comparative Crystallographic Guide to Substituted Pyran-4-Ones: From Molecular Structure to Crystal Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Structural Significance of the Pyran-4-one Scaffold

The 4H-pyran-4-one ring system is a "privileged scaffold" in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities and material properties.[1] The arrangement of atoms within a single crystal, dictated by intermolecular forces, profoundly influences a compound's physical and chemical properties, including solubility, stability, and bioavailability. X-ray crystallography provides the definitive blueprint of this three-dimensional arrangement, offering invaluable insights for drug design and materials engineering.

This guide offers a comparative analysis of the single-crystal X-ray crystallographic data of several substituted pyran-4-ones. By examining the influence of different substituents on their crystal packing and intermolecular interactions, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-property relationships in this important class of compounds. We will delve into the experimental nuances of crystallization, compare key crystallographic parameters, and explore the causality behind the observed solid-state structures.

Comparative Analysis of Substituted Pyran-4-one Crystal Structures

The substitution pattern on the pyran-4-one ring plays a critical role in defining the crystal lattice. Even subtle changes in functional groups can lead to significant variations in crystal packing, hydrogen bonding motifs, and overall supramolecular architecture. Here, we compare the crystallographic data of three distinct substituted pyran-4-ones: the naturally occurring Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) , the synthetic Ethyl 4H-pyran-4-one-2-carboxylate , and the polyfunctionalized 2-Amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile , a more complex pyran derivative.

Data Presentation: Key Crystallographic Parameters

The following table summarizes the key crystallographic data for our selected substituted pyran-4-ones, providing a quantitative basis for our comparative discussion.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZR-factorRef.
Maltol (Phase II)C₆H₆O₃MonoclinicP2₁/c6.9400(14)6.0648(12)14.008(3)92.77(3)588.9(2)40.032[2]
Ethyl 4H-pyran-4-one-2-carboxylateC₈H₈O₄OrthorhombicPnma7.7844(7)6.4742(6)15.1151(14)90761.77(12)40.0313[3]
2-Amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileC₁₆H₁₅ClN₂O₂MonoclinicC2/c------0.049[4]

Note: Complete unit cell parameters for the third compound were not available in the cited reference.

Structural Insights and Discussion

Maltol (3-hydroxy-2-methyl-4H-pyran-4-one): A Study in Hydrogen Bonding

Maltol, a naturally occurring pyran-4-one found in sources like larch tree bark and pine needles, is a well-characterized compound with known polymorphic forms.[5][6] The crystal structure of its monoclinic phase (Phase II) is dominated by a network of intermolecular hydrogen bonds.[2] The hydroxyl group at the 3-position and the carbonyl group at the 4-position are key players in forming these interactions. Specifically, strong O—H···O hydrogen bonds link the molecules into chains.[2][5] The crystal packing is further stabilized by weaker C—H···O interactions.[2] This extensive hydrogen bonding network contributes to its relatively high melting point of 161-162°C.[6]

Ethyl 4H-pyran-4-one-2-carboxylate: The Influence of an Ester Group

The introduction of an ethyl carboxylate group at the 2-position, as seen in Ethyl 4H-pyran-4-one-2-carboxylate, significantly alters the crystal packing compared to simpler pyran-4-ones. The molecular structure features a planar heterocyclic ring.[3] In the crystal, molecules are organized into "double ribbons" held together by weak C–H···O=C hydrogen bonds.[3][7] This arrangement results in parallel planar ribbons, which are then cross-linked by further C–H···O hydrogen bonds.[3] The absence of strong hydroxyl donors, as seen in maltol, leads to a packing arrangement dictated by weaker, yet structurally significant, interactions.

Polyfunctionalized 4H-Pyran Derivatives: Complexity and Supramolecular Architecture

In more complex derivatives, such as the 2-amino-4-(aryl)-5-oxo-tetrahydro-4H-chromene-3-carbonitriles, the interplay of multiple functional groups leads to intricate three-dimensional supramolecular structures.[4] A comparative analysis of three such compounds revealed that despite different aryl substituents, they all crystallize in the monoclinic crystal system with the C2/c space group.[4] The crystal packing in these compounds is stabilized by strong intermolecular N-H···N and N-H···O interactions.[4] In one of the analyzed compounds, the presence of a solvent water molecule introduces additional O-H···O and O-H···Cl hydrogen bonds, further linking the molecules into a robust three-dimensional network.[4] The R-factors for these structures, ranging from 0.049 to 0.061, indicate a high degree of accuracy in the structural determination.[4]

Experimental Protocols: A Guide to Obtaining High-Quality Crystals

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step in structure determination. The choice of solvent and crystallization technique is paramount and is guided by the solubility and thermal stability of the compound.

General Workflow for Crystallization of Substituted Pyran-4-Ones

The following diagram illustrates a general workflow for the crystallization of small organic molecules like substituted pyran-4-ones.

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Analysis A Compound Synthesis & Purification B Solvent Screening A->B Purity is key C Slow Evaporation B->C Select best method D Vapor Diffusion B->D Select best method E Slow Cooling B->E Select best method F Crystal Harvesting C->F D->F E->F G X-ray Diffraction F->G H Structure Solution & Refinement G->H

Caption: A general experimental workflow for the crystallization and X-ray diffraction analysis of substituted pyran-4-ones.

Step-by-Step Protocol: Crystallization of Maltol by Slow Evaporation

This protocol is adapted from the successful crystallization of Maltol and serves as a representative example.[5]

  • Solvent Selection: Begin by dissolving a small amount of purified Maltol (10-20 mg) in a good solvent at room temperature. For Maltol, ethanol or a mixture of dichloromethane and methanol (1:1) are suitable choices.[5]

  • Preparation of a Saturated Solution: Gradually add the solvent to the solid until it just dissolves with gentle warming. The goal is to create a solution that is close to saturation.

  • Filtration: Filter the warm solution through a small cotton plug in a Pasteur pipette into a clean, small vial. This step removes any insoluble impurities that could hinder crystal growth.

  • Slow Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent, which is crucial for the formation of large, well-ordered crystals.

  • Incubation: Place the vial in a vibration-free environment at a constant, cool temperature. Crystal growth can take anywhere from a few hours to several days.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Causality Behind Experimental Choices
  • Purity: The purity of the starting material is critical. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor-quality crystals.

  • Solvent Choice: The ideal solvent is one in which the compound is moderately soluble. If the compound is too soluble, it will be difficult to achieve the supersaturation required for crystallization. If it is not soluble enough, it will be challenging to dissolve a sufficient amount of the compound. For many pyran-4-ones, polar solvents like ethanol, methanol, or acetone, or mixtures thereof, are good starting points.

  • Rate of Crystallization: Slow crystal growth is essential for obtaining high-quality, single crystals. Rapid crystallization, often caused by fast evaporation or cooling, tends to produce small, disordered, or polycrystalline material unsuitable for single-crystal X-ray diffraction.

Visualization of Molecular Structures

The following diagrams illustrate the molecular structures of the pyran-4-one derivatives discussed in this guide.

Caption: Molecular structure of Maltol.

Caption: Molecular structure of Ethyl 4H-pyran-4-one-2-carboxylate.

Conclusion: The Predictive Power of Crystallography

The crystallographic analysis of substituted pyran-4-ones provides a powerful lens through which to understand and predict their solid-state properties. The examples presented in this guide demonstrate that the nature and position of substituents on the pyran-4-one ring are deterministic factors in crystal packing and the formation of supramolecular architectures. A thorough understanding of these structure-property relationships, grounded in high-quality crystallographic data, is essential for the rational design of new pyran-4-one derivatives with tailored biological activities and material characteristics. The experimental protocols and comparative data herein serve as a foundational resource for researchers embarking on the synthesis and crystallographic characterization of this versatile class of heterocyclic compounds.

References

A Comparative Guide to Catalysts for Stereoselective Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) motif is a cornerstone in the architecture of numerous natural products and pharmaceutically active compounds. Its synthesis, particularly with high stereocontrol, is a critical challenge in modern organic chemistry. This guide provides an objective comparison of prominent catalytic systems for stereoselective tetrahydropyran synthesis, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the optimal catalytic strategy for their specific needs.

Performance Comparison of Catalytic Systems

The choice of catalyst is paramount in directing the stereochemical outcome of tetrahydropyran synthesis. The following table summarizes the performance of representative organocatalysts, Brønsted acids, and metal-based catalysts in key transformations.

Catalyst TypeCatalyst/ReactionSubstrate 1Substrate 2ConditionsYield (%)d.r.e.e. (%)Reference
Organocatalyst Diphenylprolinol silyl ether / Oxa-Michael1,3-Dicarbonyl compoundα,β-Unsaturated aldehydeToluene, rt59-91up to >20:171-99
Organocatalyst Squaramide / Michael-hemiacetalization1,3-Dicarbonyl compoundα-Hydroxymethyl nitroalkeneCH2Cl2, 40 °Cup to 91up to 98:2up to 99[1]
Organocatalyst (S)-3,3′-Cl2-BINOL / Asymmetric AllylationDihydro-2H-pyran-3(4H)-oneAllylating agentSolvent-free73-97:3 (er)[2]
Brønsted Acid p-Toluenesulfonic acid (p-TsOH) / Prins CyclizationHomoallylic alcoholAldehydeCH2Cl2, -78 °C to rtup to 95>95:5-[3]
Brønsted Acid Camphorsulfonic acid (CSA) / Oxa-Michael7-oxo-hept-5-enal derivativeNitromethane (after Henry)-excellent>99:198-99[4][5]
Metal Catalyst Cu(II)-Bis(oxazoline) / Hetero-Diels-AlderEnol etherα,β-Unsaturated acyl phosphonateCH2Cl2, -78 °C93>99:198[6][7]
Metal Catalyst Gold(I) complex / Meyer–Schuster/Hydration/oxa-MichaelBis-propargylic alcoholWaterClCH2CH2Cl, 50 °Cup to 85cis-selective-[8]
Metal Catalyst Iron complex / Borrowing Hydrogen/Oxa-MichaelAllylic alcoholEnone-good-up to 99[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic results. Below are representative experimental protocols for three major catalytic systems.

Organocatalytic Oxa-Michael Addition

This protocol is adapted from the work of Enders and others for the synthesis of functionalized tetrahydropyrans.[1]

Materials:

  • α,β-Unsaturated aldehyde (1.0 equiv)

  • 1,3-Dicarbonyl compound (1.2 equiv)

  • Diphenylprolinol silyl ether catalyst (10 mol%)

  • Benzoic acid (20 mol%)

  • Anhydrous toluene

  • Saturated aqueous NH4Cl solution

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the α,β-unsaturated aldehyde in anhydrous toluene at room temperature, add the 1,3-dicarbonyl compound, benzoic acid, and the diphenylprolinol silyl ether catalyst.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyran derivative.

Brønsted Acid-Catalyzed Prins Cyclization

The following is a general procedure for the Prins cyclization to yield polysubstituted tetrahydropyrans, based on the work of Yus and others.[3][10]

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (10 mol%)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • Dissolve the homoallylic alcohol and the aldehyde in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Add p-TsOH to the reaction mixture.

  • Stir the reaction at the same temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the stereoisomerically enriched tetrahydropyran.

Metal-Catalyzed Asymmetric Hetero-Diels-Alder Reaction

This protocol for the enantioselective synthesis of dihydropyrans is based on the work of Evans and co-workers.[6][7]

Materials:

  • Cu(OTf)2 (10 mol%)

  • Bis(oxazoline) ligand (11 mol%)

  • Anhydrous dichloromethane (DCM)

  • α,β-Unsaturated acyl phosphonate (1.0 equiv)

  • Enol ether (3.0 equiv)

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, stir a mixture of Cu(OTf)2 and the bis(oxazoline) ligand in anhydrous DCM at room temperature for 1-2 hours to form the chiral catalyst complex.

  • Cool the catalyst solution to -78 °C.

  • Add the α,β-unsaturated acyl phosphonate to the cooled solution.

  • Add the enol ether dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for the specified time, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO3 solution.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Dry the combined organic layers over anhydrous MgSO4 and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Pathways and Experimental Workflow

Understanding the underlying mechanisms and the general workflow for catalyst comparison is essential for rational catalyst design and selection.

Experimental Workflow for Catalyst Comparison

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate_Prep Substrate Synthesis & Purification Reaction_Setup Reaction Setup (Solvent, Temp, Time) Substrate_Prep->Reaction_Setup Catalyst_Selection Catalyst Selection (Organo, Acid, Metal) Catalyst_Selection->Reaction_Setup Catalysis Catalytic Cycle Reaction_Setup->Catalysis Workup Reaction Workup & Purification Catalysis->Workup Analysis Analysis (Yield, d.r., e.e.) Workup->Analysis Analysis->Catalyst_Selection Optimization

Caption: Generalized workflow for comparing catalysts in stereoselective tetrahydropyran synthesis.

Organocatalytic Oxa-Michael Addition Pathway

oxa_michael_pathway Catalyst Chiral Organocatalyst (e.g., Proline derivative) Enone α,β-Unsaturated Carbonyl Catalyst->Enone Forms Iminium/Enamine Iminium Iminium Ion Intermediate Nucleophile Alcohol Nucleophile Enamine Enamine Intermediate Nucleophile->Enamine Nucleophilic Attack Iminium->Enamine Deprotonation Adduct Michael Adduct Enamine->Adduct Hydrolysis Adduct->Catalyst Catalyst Regeneration THP Tetrahydropyran Adduct->THP Intramolecular Hemiacetalization

Caption: General mechanism for organocatalyzed oxa-Michael addition leading to tetrahydropyrans.

Brønsted Acid-Catalyzed Prins Cyclization Pathway

prins_cyclization_pathway Aldehyde Aldehyde Oxocarbenium Oxocarbenium Ion Aldehyde->Oxocarbenium Protonation Homoallylic_Alcohol Homoallylic Alcohol Homoallylic_Alcohol->Oxocarbenium Nucleophilic Attack Bronsted_Acid Brønsted Acid (H+) Transition_State Chair-like Transition State Oxocarbenium->Transition_State Cyclization Cationic_Intermediate Cationic Intermediate Transition_State->Cationic_Intermediate THP_Product Tetrahydropyran Cationic_Intermediate->THP_Product Nucleophilic Quench (e.g., H2O)

Caption: Mechanism of the Brønsted acid-catalyzed Prins cyclization for tetrahydropyran synthesis.

References

A Comparative Guide to Alternative Reagents for Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety, a core component of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in numerous biologically active molecules underscores the importance of efficient and versatile synthetic routes to functionalized THP derivatives. This guide provides a comparative analysis of alternative reagents and synthetic strategies for accessing analogues of this compound, focusing on key reaction methodologies. We present a detailed examination of the Prins cyclization, intramolecular oxa-Michael addition, and organocatalytic routes, offering quantitative data, experimental protocols, and pathway visualizations to inform your synthetic planning.

Key Synthetic Strategies for Tetrahydropyran Ring Formation

The construction of the tetrahydropyran ring is the cornerstone of synthesizing alternatives to this compound. Three prominent strategies dominate the landscape: the Prins cyclization, the intramolecular oxa-Michael addition, and various organocatalytic methods. Each approach offers distinct advantages and is amenable to a range of substrates, allowing for the generation of diverse libraries of THP-containing molecules.

Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a tetrahydropyran ring. The choice of catalyst and substrates significantly influences the reaction's efficiency and stereochemical outcome.

Below is a workflow illustrating the general Prins cyclization process.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_aldehyde Aldehyde (R1-CHO) reaction_step Prins Cyclization start_aldehyde->reaction_step start_alcohol Homoallylic Alcohol start_alcohol->reaction_step catalyst Acid Catalyst (e.g., I2, Lewis Acid) catalyst->reaction_step product_thp Functionalized Tetrahydropyran reaction_step->product_thp

Figure 1: General workflow of the Prins cyclization.

A variety of aldehydes and homoallylic alcohols can be employed in the Prins cyclization, leading to a diverse range of substituted tetrahydropyrans. The following table summarizes the performance of different substrates in iodine-catalyzed Prins cyclizations.[1][2]

Aldehyde (R in R-CHO)Homoallylic AlcoholCatalyst (mol%)Yield (%)Diastereomeric Ratio (dr)
4-MeO-C6H42-(3,4-dihydronaphthalen-1-yl)propan-1-olI2 (5)86>95:5
4-NO2-C6H42-(3,4-dihydronaphthalen-1-yl)propan-1-olI2 (5)75>95:5
Ph2-(3,4-dihydronaphthalen-1-yl)propan-1-olI2 (5)82>95:5
n-Pr2-(3,4-dihydronaphthalen-1-yl)propan-1-olI2 (5)65>95:5
4-MeO-C6H41-(cyclohex-1-en-1-yl)ethanolI2 (5)91>95:5
4-MeO-C6H4(E)-hex-4-en-3-olI2 (50)4160:40

Experimental Protocol: Iodine-Catalyzed Prins Cyclization of 4-Methoxybenzaldehyde and 2-(3,4-dihydronaphthalen-1-yl)propan-1-ol [1]

  • To a solution of 2-(3,4-dihydronaphthalen-1-yl)propan-1-ol (1.0 mmol) and 4-methoxybenzaldehyde (1.0 mmol) in CH2Cl2 (5 mL) was added I2 (0.05 mmol).

  • The reaction mixture was stirred at room temperature for the time indicated by TLC monitoring.

  • Upon completion, the reaction was quenched with a saturated aqueous solution of Na2S2O3.

  • The aqueous layer was extracted with CH2Cl2 (3 x 10 mL).

  • The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford the desired tetrahydropyran derivative.

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition is another cornerstone in the synthesis of tetrahydropyrans. This reaction involves the cyclization of a hydroxy-functionalized α,β-unsaturated ester or ketone. The stereochemical outcome of the cyclization can often be controlled by the choice of catalyst (acidic or basic) and reaction conditions.

The pathway for the intramolecular oxa-Michael addition is depicted below.

cluster_start Starting Material cluster_reaction Reaction cluster_product Product start ζ-Hydroxy-α,β-unsaturated carbonyl compound reaction_step Intramolecular Oxa-Michael Addition start->reaction_step catalyst Catalyst (Acid or Base) catalyst->reaction_step product Substituted Tetrahydropyran reaction_step->product

Figure 2: Intramolecular oxa-Michael addition pathway.

The choice between acidic and basic catalysis can lead to different diastereomers, providing a handle for stereocontrol. Under acidic conditions, the diequatorial product is typically favored kinetically. In contrast, basic conditions at low temperatures often favor the axial-equatorial isomer.[3]

Michael AcceptorCatalystProduct (Diastereomer)
(E)-ζ-Hydroxy-α,β-unsaturated esterAcidDiequatorial
(E)-ζ-Hydroxy-α,β-unsaturated esterBase (kinetic control)Axial-equatorial
(Z)-ζ-Hydroxy-α,β-unsaturated esterAcidDiequatorial
(Z)-ζ-Hydroxy-α,β-unsaturated esterBase (kinetic control)Diequatorial

Experimental Protocol: Acid-Catalyzed Intramolecular Oxa-Michael Addition [3]

  • The ζ-hydroxy-α,β-unsaturated ester (1.0 mmol) was dissolved in a suitable solvent (e.g., CH2Cl2).

  • A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or Sc(OTf)3) was added to the solution.

  • The reaction was stirred at room temperature until completion as monitored by TLC.

  • The reaction mixture was quenched with a saturated aqueous solution of NaHCO3.

  • The product was extracted with an organic solvent, and the combined organic layers were dried and concentrated.

  • Purification was achieved by column chromatography.

Organocatalytic Routes

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of highly functionalized tetrahydropyrans. These methods often involve cascade reactions that can build molecular complexity rapidly from simple starting materials.

A representative organocatalytic domino reaction is shown below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_dicarbonyl 1,3-Dicarbonyl Compound reaction_step Domino Michael-Hemiacetalization start_dicarbonyl->reaction_step start_nitroalkene α-Hydroxymethyl Nitroalkene start_nitroalkene->reaction_step catalyst Chiral Organocatalyst (e.g., Squaramide) catalyst->reaction_step product_thp Polyfunctionalized Tetrahydropyran reaction_step->product_thp

Figure 3: Organocatalytic domino reaction for tetrahydropyran synthesis.

This approach allows for the construction of multiple stereocenters in a single step with high enantioselectivity. The following table highlights the versatility of this method with different 1,3-dicarbonyl compounds.

1,3-Dicarbonyl Compoundα-Hydroxymethyl NitroalkeneYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
Dibenzoylmethane(E)-2-nitro-3-phenylprop-2-en-1-ol919698
Acetylacetone(E)-2-nitro-3-phenylprop-2-en-1-ol858895
Ethyl acetoacetate(E)-2-nitro-3-phenylprop-2-en-1-ol787692
Dimedone(E)-2-nitro-3-phenylprop-2-en-1-ol88>9899

Experimental Protocol: Organocatalytic Domino Michael-Hemiacetalization

  • To a solution of the 1,3-dicarbonyl compound (0.2 mmol) and the α-hydroxymethyl nitroalkene (0.24 mmol) in a suitable solvent (e.g., toluene) was added the chiral squaramide catalyst (10 mol%).

  • The reaction mixture was stirred at the specified temperature for the required time.

  • The solvent was removed under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel to afford the functionalized tetrahydropyran.

Conclusion

The synthesis of functionalized tetrahydropyrans, as alternatives to this compound, can be achieved through several powerful and versatile methodologies. The Prins cyclization offers a direct route from aldehydes and homoallylic alcohols, with catalysts like iodine providing an efficient and metal-free option. Intramolecular oxa-Michael additions provide excellent stereocontrol based on the choice of acidic or basic catalysis. Furthermore, organocatalytic domino reactions have opened new avenues for the asymmetric synthesis of complex and highly functionalized tetrahydropyran derivatives from simple acyclic precursors. The selection of the optimal synthetic route will depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The data and protocols presented in this guide offer a solid foundation for researchers to navigate these choices and advance their synthetic endeavors in drug discovery and development.

References

A Comparative Analysis of Molybdenum and Ruthenium Catalysts in Pyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyran rings, core structures in numerous bioactive molecules, is a critical endeavor. The choice of catalyst is paramount in achieving high yields and stereoselectivity. This guide provides a detailed comparison of molybdenum (Mo)-based and ruthenium (Ru)-based catalysts for pyran synthesis, supported by experimental data and protocols.

A key study in the field directly compares the efficacy of chiral Mo- and Ru-based catalysts in promoting the enantioselective synthesis of 2,6-disubstituted pyrans through asymmetric ring-opening/cross-metathesis (AROM/CM) reactions.[1][2] This comparative analysis highlights the complementary nature of these two classes of catalysts, with the optimal choice being highly dependent on the specific substrate and desired outcome.[1][2]

Data Presentation: Performance Metrics of Mo- vs. Ru-Based Catalysts

The following table summarizes the quantitative data from a comparative study on the synthesis of pyran derivatives using Mo- and Ru-based catalysts. The data illustrates the differences in isolated yield and enantiomeric excess (% ee) under optimized reaction conditions.

EntryCatalystSubstrateProductSolventTemp (°C)Yield (%)% eeRef.
1Mo Complex 6Oxabicycle 8 + StyrenePyran 9C6H622~5597[1]
2Ru Carbene 2bOxabicycle 8 + StyrenePyran 13--1584>98[1]
3Mo Complex 6Secondary Iodide 14----97[1]
4Ru Carbene 1bSecondary Iodide 14----93[1]

Key Observations from Experimental Data

The experimental results demonstrate a clear distinction in the performance of Mo- and Ru-based catalysts. While the Mo-catalyzed reactions can be more efficient in certain cases, Ru-based catalysts, although sometimes more sluggish, can deliver products with higher enantiopurity.[1] For instance, in the synthesis of pyran 13, the Ru carbene 2b at -15 °C resulted in an 84% isolated yield and an exceptional enantiomeric excess of over 98%.[1]

Conversely, for the AROM/CM of oxabicycle 8 with styrene, the Mo complex 6 in benzene at 22 °C yielded pyran 9 with a 97% ee, though the isolated yield was lower at approximately 55%.[1] Interestingly, the study also notes that for certain substrates like the secondary iodide 14, both Mo and Ru catalysts can achieve high enantioselectivity (97% and 93% ee, respectively).[1] This underscores the principle of "catalyst diversity," where the choice of metal center is crucial for optimizing a specific transformation.[1]

Experimental Protocols

The following are generalized experimental protocols for the asymmetric ring-opening/cross-metathesis (AROM/CM) reactions described in the comparative study.

General Procedure for Mo-Catalyzed AROM/CM

A solution of the chiral Mo-based catalyst (typically 5-10 mol %) in a suitable anhydrous solvent (e.g., benzene) is prepared under an inert atmosphere (N2). The oxabicycle substrate is then added, followed by the cross-metathesis partner (e.g., styrene). The reaction mixture is stirred at the specified temperature (e.g., 22 °C) for a period sufficient to ensure high conversion (>98%), as monitored by 1H NMR analysis.[1] Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by chromatography to isolate the pyran product. The enantiomeric excess is determined by chiral HPLC analysis.[1]

General Procedure for Ru-Catalyzed AROM/CM

Under an inert atmosphere (N2), the chiral Ru-based catalyst (typically 5-10 mol %) is dissolved in a minimal amount of solvent or used neat. The oxabicycle substrate and the cross-metathesis partner are added, and the mixture is stirred at the specified temperature (e.g., -15 °C). The reaction progress is monitored until high conversion is achieved.[1] The workup and purification procedures are similar to those for the Mo-catalyzed reactions, with the final pyran product being characterized for yield and enantiomeric purity.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the comparative study of Mo- and Ru-based catalysts in pyran synthesis.

G cluster_mo Mo-Catalyzed Pathway cluster_ru Ru-Catalyzed Pathway Mo_Catalyst Chiral Mo Catalyst Mo_Reaction AROM/CM Reaction (Oxabicycle + Styrene) in Benzene, 22°C Mo_Catalyst->Mo_Reaction Mo_Analysis Analysis: - Conversion (>98% by 1H NMR) - Yield (~55%) - Enantiopurity (97% ee by HPLC) Mo_Reaction->Mo_Analysis Conclusion Conclusion: Catalyst choice is substrate-dependent. Ru for high ee, Mo for efficiency. Mo_Analysis->Conclusion Ru_Catalyst Chiral Ru Catalyst Ru_Reaction AROM/CM Reaction (Oxabicycle + Styrene) Neat, -15°C Ru_Catalyst->Ru_Reaction Ru_Analysis Analysis: - Conversion (>98%) - Yield (84%) - Enantiopurity (>98% ee by HPLC) Ru_Reaction->Ru_Analysis Ru_Analysis->Conclusion Start Reactants: Oxabicycle & Styrene Start->Mo_Catalyst Start->Ru_Catalyst

Caption: Comparative workflow of Mo- and Ru-catalyzed pyran synthesis.

Conclusion

The comparative study of Mo- and Ru-based catalysts for pyran synthesis reveals a significant complementarity between the two systems.[1][2] While Mo-based catalysts may offer higher efficiency in some cases, Ru-based catalysts often provide superior enantioselectivity.[1] This highlights the importance of catalyst screening and optimization for specific synthetic targets. For researchers in drug development and organic synthesis, understanding the nuances of these catalytic systems is crucial for the rational design of efficient and stereoselective routes to complex pyran-containing molecules. The choice between molybdenum and ruthenium is not a matter of universal superiority but rather a strategic decision based on the specific requirements of the desired transformation.

References

A Comparative Guide to HPLC Purity Validation of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate, a key building block in the synthesis of various therapeutic agents, is no exception.[1] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound against alternative analytical techniques, supported by experimental data and protocols grounded in scientific integrity.

The molecular structure of this compound presents specific analytical challenges, including the presence of stereocenters and potential for various process-related impurities. Therefore, a robust and validated analytical method is paramount.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and semi-volatile organic compounds in the pharmaceutical industry.[2][3] Its high resolution, sensitivity, and reproducibility make it the preferred method for separating and quantifying the main component from its impurities. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[4] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, which includes assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness.[2][5][6]

Proposed HPLC Method Parameters

While a specific monograph for this compound may not be publicly available, a robust starting point for method development can be extrapolated from the analysis of similar tetrahydropyran derivatives and ethyl esters.[7][8][9][10][11]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like the target analyte.
Mobile Phase Acetonitrile:Water or Methanol:Water gradientAllows for the elution of a range of compounds with varying polarities, ensuring separation of potential impurities.
Detector UV-Vis Detector (e.g., at 210 nm)The ester carbonyl group provides sufficient chromophore for UV detection at low wavelengths.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and resolution.
Column Temp. 25 °CEnsures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Chiral Purity Assessment: A Critical Consideration

Due to the presence of multiple chiral centers in this compound, the assessment of enantiomeric and diastereomeric purity is crucial. Standard RP-HPLC methods are generally insufficient for separating enantiomers. For this, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including cyclic esters.[12][13][14][15][16]

Table 2: Proposed Chiral HPLC Method Parameters

ParameterRecommended ConditionRationale
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative)These columns offer excellent chiral recognition capabilities for a wide variety of compounds.[12][13][14][15][16]
Mobile Phase Hexane/Isopropanol or other normal-phase solvent systemsOften provides better chiral separation on polysaccharide-based CSPs.
Detector UV-Vis Detector (e.g., at 210 nm)Consistent with the detection of the analyte.
Flow Rate 0.5 - 1.0 mL/minAdjusted to optimize resolution.
Column Temp. 25 °CTemperature can influence chiral recognition.

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is the workhorse for purity analysis, orthogonal techniques are valuable for a comprehensive purity assessment and for confirming results.

Table 3: Comparison of Analytical Methods for Purity of this compound

MethodPrincipleAdvantagesDisadvantages
Reversed-Phase HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution, sensitivity, and reproducibility for a wide range of compounds.[2][3]May not be suitable for highly volatile or thermally labile compounds. Does not separate enantiomers.
Chiral HPLC Enantioselective interactions with a chiral stationary phase.The gold standard for determining enantiomeric purity.[12][14]Columns can be expensive, and method development can be more complex.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.A primary analytical method that can determine absolute purity without a specific reference standard for the impurity.[17][18][19][20][21]Lower sensitivity compared to HPLC, requires a certified internal standard, and potential for signal overlap.[18]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.High sensitivity and selectivity, provides structural information from mass spectra.[22][23][24][25]Requires the analyte to be volatile and thermally stable, or require derivatization.[23]

Experimental Protocols

HPLC Method Validation Workflow

The validation of the HPLC method should be conducted in accordance with ICH Q2(R1) guidelines.[2][5][6]

Caption: A typical workflow for HPLC method validation.

Step-by-Step Protocol for HPLC Purity Determination
  • System Suitability:

    • Prepare a standard solution of this compound.

    • Inject the standard solution six times.

    • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor should be ≤ 2.0.

    • The theoretical plates should be ≥ 2000.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase) to a known concentration.

  • Chromatographic Analysis:

    • Inject the blank (diluent), standard, and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peaks.

  • Calculation of Purity:

    • Calculate the percentage purity of the sample using the following formula:

Data Presentation

The following table presents hypothetical but representative data from a validation study of an HPLC method for this compound.

Table 4: Representative HPLC Method Validation Data

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention time.Pass
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (Repeatability, %RSD) ≤ 2.0%0.5%
Precision (Intermediate, %RSD) ≤ 2.0%0.8%
LOD Report value0.01%
LOQ Report value0.03%
Robustness %RSD ≤ 2.0%Pass

Conclusion

For routine purity analysis of this compound, a validated reversed-phase HPLC method offers a robust and reliable approach with excellent resolving power for common process-related impurities. For the critical assessment of stereoisomeric purity, chiral HPLC with a polysaccharide-based stationary phase is indispensable. While techniques like qNMR and GC-MS serve as powerful orthogonal methods for absolute purity determination and structural confirmation of impurities, HPLC remains the primary choice for quality control in a regulated environment due to its balance of performance, versatility, and cost-effectiveness. The choice of analytical method should ultimately be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail.

References

Spectroscopic Fingerprints: A Comparative Guide to Cis and Trans Isomers of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stereochemical assignment of substituted tetrahydropyran rings is a critical step in molecular design and synthesis. The spatial arrangement of substituents, dictated by cis and trans isomerism, profoundly influences a molecule's biological activity and physical properties. This guide provides a comprehensive spectroscopic comparison of these isomers, leveraging Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, supported by established experimental data and detailed protocols.

The differentiation of cis and trans isomers of substituted tetrahydropyrans relies on the distinct spatial relationships between substituents and the tetrahydropyran ring protons. These geometric differences manifest as measurable variations in NMR chemical shifts, coupling constants, and characteristic IR absorption frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Stereochemistry

¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques for the unambiguous determination of the relative stereochemistry in substituted tetrahydropyrans. The key parameters for differentiation are the chemical shifts (δ) and, most notably, the proton-proton coupling constants (³JHH).

The Karplus Relationship: A Cornerstone of Isomer Assignment

The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbon atoms is directly related to the dihedral angle (Φ) between them, a relationship described by the Karplus equation. In the context of a tetrahydropyran ring, which predominantly adopts a chair conformation, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct. This leads to significantly different ³JHH values, providing a reliable method for distinguishing cis and trans isomers.

  • Trans Isomers: In a 2,6-disubstituted tetrahydropyran, a trans configuration can result in either a diequatorial or a diaxial arrangement of the substituents. In the more stable diequatorial conformation, the protons at C2 and C6 are axial, leading to large axial-axial (J_ax-ax_) coupling constants (typically 8-13 Hz) with the adjacent axial protons of the ring.

  • Cis Isomers: A cis configuration necessitates one axial and one equatorial substituent. This results in smaller axial-equatorial (J_ax-eq_) and equatorial-equatorial (J_eq-eq_) coupling constants (typically 2-5 Hz).

Data Presentation: NMR Spectroscopic Data

The following tables summarize typical ¹H and ¹³C NMR data for cis and trans isomers of 2,6-disubstituted tetrahydropyrans. Note that the exact chemical shifts can vary depending on the specific substituents and the solvent used.

Table 1: Comparative ¹H NMR Data (Chemical Shifts and Coupling Constants) for a Representative 2,6-Disubstituted Tetrahydropyran

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
trans H-23.5 - 4.0dddJ_ax-ax_ ≈ 8-11, J_ax-eq_ ≈ 2-4
H-63.5 - 4.0dddJ_ax-ax_ ≈ 8-11, J_ax-eq_ ≈ 2-4
cis H-24.0 - 4.5dddJ_ax-eq_ ≈ 3-5, J_eq-eq_ ≈ 2-3
H-63.5 - 4.0dddJ_ax-ax_ ≈ 9-12, J_ax-eq_ ≈ 2-4

Table 2: Comparative ¹³C NMR Data (Chemical Shifts) for a Representative 2,6-Disubstituted Tetrahydropyran

IsomerCarbonChemical Shift (δ, ppm)
trans C-270 - 75
C-670 - 75
C-330 - 35
C-530 - 35
C-420 - 25
cis C-265 - 70
C-670 - 75
C-325 - 30
C-530 - 35
C-420 - 25

Note: The upfield shift of the C-2 and C-3 carbons in the cis isomer is often attributed to the gamma-gauche effect from the axial substituent.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Complementary View

FTIR spectroscopy provides valuable information about the vibrational modes of a molecule. While the differences in the IR spectra of cis and trans isomers of substituted tetrahydropyrans can be more subtle than in NMR, characteristic absorption bands, particularly in the fingerprint region (1500-500 cm⁻¹), can be used for differentiation. The overall symmetry of the molecule and the steric environment of the functional groups influence the vibrational frequencies.

Data Presentation: FTIR Spectroscopic Data

Table 3: Characteristic FTIR Absorption Bands for Cis and Trans Isomers of Substituted Tetrahydropyrans

IsomerFunctional GroupCharacteristic Absorption (cm⁻¹)Intensity
trans C-O-C stretch1080 - 1120Strong
C-H stretch (ring)2850 - 2950Medium-Strong
Fingerprint RegionMultiple bands, often sharperVaries
cis C-O-C stretch1060 - 1100Strong
C-H stretch (ring)2850 - 2950Medium-Strong
Fingerprint RegionBroader bands due to lower symmetryVaries

Note: The exact positions and intensities of the bands are highly dependent on the nature and position of the substituents.

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified tetrahydropyran isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise chemical shift referencing is required.

2. ¹H NMR Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust for sample concentration)

  • Process the data with an appropriate line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio while maintaining resolution.

  • Carefully integrate the signals and determine the coupling constants from the multiplet patterns.

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 128-1024 (or more, as ¹³C has a low natural abundance)

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

FTIR Spectroscopy

1. Sample Preparation (ATR-FTIR):

  • Liquids: Place a drop of the neat liquid sample directly onto the center of the Attenuated Total Reflectance (ATR) crystal.

  • Solids: Place a small amount of the solid sample on the ATR crystal and apply pressure using the instrument's clamp to ensure good contact.

2. Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Typical acquisition parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of cis and trans isomers of substituted tetrahydropyrans.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Synthesis Synthesis of Substituted Tetrahydropyran Purification Purification of Isomers (e.g., Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR_Analysis FTIR_Analysis FTIR Spectroscopy Purification->FTIR_Analysis NMR_Data Analyze NMR Data: - Chemical Shifts (δ) - Coupling Constants (J) NMR_Analysis->NMR_Data FTIR_Data Analyze FTIR Data: - Characteristic Frequencies FTIR_Analysis->FTIR_Data Karplus Apply Karplus Relationship to J values NMR_Data->Karplus Assignment Assign Cis/Trans Stereochemistry FTIR_Data->Assignment Karplus->Assignment

Caption: Workflow for the spectroscopic comparison of cis and trans isomers.

By systematically applying these spectroscopic methods and data analysis principles, researchers can confidently and accurately determine the stereochemistry of substituted tetrahydropyrans, a crucial aspect in advancing chemical and pharmaceutical research.

Efficacy comparison of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate with other chiral synthons

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate: A Promising but Undocumented Chiral Synthon

This compound is a heterocyclic compound featuring a tetrahydropyran ring, a common scaffold in a variety of natural products and biologically active molecules. Its structure, possessing two stereocenters, suggests its potential as a valuable chiral building block for introducing stereochemistry in a controlled manner during organic synthesis. It is commercially available and is listed as a pharmaceutical intermediate and a building block for creating complex molecules.[1] However, a comprehensive evaluation of its efficacy in asymmetric synthesis, including typical yields, enantiomeric excess (ee), and diastereomeric ratios (dr), is not well-documented in publicly accessible scientific literature.

Alternative Chiral Synthons: A Data-Driven Comparison

To provide a framework for evaluating the potential of this compound, we present a detailed analysis of two established chiral synthons utilized in similar areas of organic synthesis.

Corey Lactone: A Gold Standard in Prostaglandin Synthesis

Corey Lactone is a cornerstone chiral synthon in the total synthesis of prostaglandins, a class of biologically important lipids.[2][3][4][5][6] Its rigid bicyclic structure provides excellent stereochemical control in subsequent transformations.

Table 1: Performance Data for Corey Lactone Synthesis

Synthetic StepReagents and ConditionsYieldEnantiomeric Excess (ee)Reference
Asymmetric Diels-AlderChiral Lewis Acid CatalystHigh>95%[3]
Baeyer-Villiger Oxidationm-CPBAGoodN/A[3]
One-Pot SynthesisOrganocatalyst, p-nitrophenol, i-PrOH50% (overall)>99%[6]

Experimental Protocol: One-Pot Enantioselective Preparation of Corey Lactone [6]

A key step in a highly efficient synthesis of Corey Lactone involves an asymmetric domino Michael/Michael reaction catalyzed by a diphenylprolinol silyl ether organocatalyst. This reaction constructs the substituted cyclopentanone core in a formal (3 + 2) cycloaddition fashion. The reaction is typically carried out in isopropanol at room temperature in the presence of p-nitrophenol. Subsequent in-situ reduction and lactonization steps lead to the formation of the Corey Lactone. This one-pot procedure has been reported to achieve a 50% overall yield and an impressive >99% enantiomeric excess.[6]

Corey_Lactone_Synthesis start Commercially Available Starting Materials domino Domino Michael/Michael Reaction (Organocatalyst) start->domino cyclopentanone Substituted Cyclopentanone Core domino->cyclopentanone reduction Reduction cyclopentanone->reduction lactonization Lactonization reduction->lactonization corey_lactone Corey Lactone lactonization->corey_lactone

One-pot synthesis of Corey Lactone.
(S)-2-((tert-butyldimethylsilyl)oxy)propanal: A Versatile Chiral Aldehyde

(S)-2-((tert-butyldimethylsilyl)oxy)propanal is a chiral aldehyde widely used in organic synthesis. The bulky tert-butyldimethylsilyl (TBDMS) protecting group allows for stereoselective additions to the aldehyde, making it a valuable tool for constructing chiral alcohol moieties.[5][7][]

Table 2: Performance Data for Reactions Involving (S)-2-((tert-butyldimethylsilyl)oxy)propanal

Reaction TypeReagents and ConditionsProductDiastereomeric Ratio (dr)YieldReference
Aldol AdditionLithium enolate of methyl acetate, THF, -78 °Cβ-Hydroxy ester>95:5Good[]
Grignard AdditionPhenylmagnesium bromide, THF, -78 °CSecondary alcohol>90:10High[]

Experimental Protocol: Diastereoselective Aldol Addition []

To a solution of diisopropylamine in anhydrous THF at -78 °C is added n-butyllithium. After stirring, methyl acetate is added dropwise to form the lithium enolate. (S)-2-((tert-butyldimethylsilyl)oxy)propanal is then added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with saturated aqueous ammonium chloride and worked up to afford the corresponding β-hydroxy ester with high diastereoselectivity.

Chiral_Aldehyde_Reaction aldehyde (S)-2-((tert-butyldimethylsilyl)oxy)propanal addition Nucleophilic Addition aldehyde->addition nucleophile Nucleophile (e.g., Enolate, Grignard) nucleophile->addition intermediate Tetrahedral Intermediate addition->intermediate workup Workup intermediate->workup product Chiral Alcohol workup->product

General reaction workflow for (S)-2-((tert-butyldimethylsilyl)oxy)propanal.

Conclusion

While this compound holds promise as a chiral synthon due to its structural features, the lack of published, peer-reviewed data on its performance in asymmetric synthesis makes a direct efficacy comparison challenging. In contrast, synthons like Corey Lactone and (S)-2-((tert-butyldimethylsilyl)oxy)propanal are well-established, with extensive literature detailing their successful application in achieving high levels of stereocontrol in complex syntheses. For researchers and drug development professionals, the choice of a chiral synthon will ultimately depend on the specific synthetic target and the availability of robust, reproducible experimental data. Further investigation into the enantioselective synthesis and application of this compound is warranted to fully assess its potential and position it within the toolkit of modern asymmetric synthesis.

References

Navigating the Labyrinth of Synthesis: A Comparative Guide to Side-Product Characterization in the Preparation of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key pharmaceutical intermediates demands not only high yields of the target molecule but also a thorough understanding and control of any impurities. This guide provides a comparative analysis of synthetic routes to Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate, with a focus on the characterization of side-products, supported by experimental data and detailed protocols.

This compound is a valuable building block in medicinal chemistry. Its synthesis, while achievable through several routes, is often accompanied by the formation of various side-products that can impact the purity, and consequently, the efficacy and safety of the final active pharmaceutical ingredient (API). A comprehensive characterization of these impurities is therefore a critical aspect of process development and quality control.

Synthetic Strategies and Potential Side-Products: A Comparative Overview

The synthesis of this compound typically involves the formation of the tetrahydropyran ring followed by functional group manipulations. Two common strategies include the reduction of a ketone precursor and cyclization reactions.

1. Reduction of Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate:

This is a frequently employed method where the corresponding ketone, Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate, is reduced to the desired alcohol. The choice of reducing agent and reaction conditions can significantly influence the product distribution.

2. Hetero-Diels-Alder Reaction:

An alternative approach involves the [4+2] cycloaddition of a diene with a dienophile, followed by subsequent transformations to yield the target molecule. This method can offer good stereocontrol but may also lead to regioisomeric and stereoisomeric side-products.

Below is a summary of these synthetic methods and a comparison of their associated side-products.

Synthetic Method Main Reagents Key Side-Products Typical Yield of Main Product Purity Profile
Reduction of Ketone Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate, NaBH₄, MethanolDiol (from over-reduction), Unreacted Starting Material, Epimers85-95%High, with minor impurities
Hetero-Diels-Alder Danishefsky's diene, Ethyl glyoxylate, Lewis Acid CatalystRegioisomers, Diastereomers, Dehydration products60-75%Moderate, requires careful purification

In-Depth Characterization of Side-Products

A multi-technique approach is essential for the unambiguous identification and quantification of side-products.

Analytical Technique Application in Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile side-products and isomers.
High-Performance Liquid Chromatography (HPLC) Quantification of the main product and non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural elucidation of the main product and side-products.
Infrared (IR) Spectroscopy Identification of functional groups present in the products and impurities.

Experimental Protocols

Method 1: Reduction of Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate

Materials:

  • Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Methanol (as solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Method 2: Hetero-Diels-Alder Reaction

Materials:

  • Danishefsky's diene (1.2 eq)

  • Ethyl glyoxylate (1.0 eq)

  • Zinc chloride (ZnCl₂) (0.1 eq) as Lewis acid catalyst

  • Toluene (as solvent)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of ethyl glyoxylate in toluene, add the Lewis acid catalyst (ZnCl₂).

  • Add Danishefsky's diene dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Quench the reaction with 1 M hydrochloric acid.

  • Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting dihydropyran intermediate is then hydrolyzed and reduced in a subsequent step (e.g., with NaBH₄ as in Method 1) to yield the final product.

  • Purify the final product by column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the synthetic processes and potential for side-product formation, the following diagrams illustrate the reaction pathways and a typical analytical workflow.

Synthesis_Pathways cluster_reduction Reduction Pathway cluster_diels_alder Hetero-Diels-Alder Pathway ketone Ethyl 5-oxo-tetrahydro- pyran-2-carboxylate product1 Ethyl 5-hydroxy-tetrahydro- pyran-2-carboxylate ketone->product1 NaBH4, MeOH side_diol Diol Side-Product product1->side_diol Over-reduction diene Danishefsky's Diene intermediate Dihydropyran Intermediate diene->intermediate Lewis Acid side_regio Regioisomeric Adduct diene->side_regio [4+2] Cycloaddition dienophile Ethyl Glyoxylate dienophile->intermediate Lewis Acid dienophile->side_regio [4+2] Cycloaddition product2 Ethyl 5-hydroxy-tetrahydro- pyran-2-carboxylate intermediate->product2 Hydrolysis & Reduction

Figure 1. Synthetic pathways to this compound.

Analytical_Workflow start Crude Product Mixture gcms GC-MS Analysis (Volatile Impurities) start->gcms hplc HPLC Analysis (Quantification) start->hplc purification Column Chromatography start->purification nmr NMR Spectroscopy (Structural Elucidation) ir IR Spectroscopy (Functional Groups) pure_product Pure Product purification->pure_product impurities Isolated Impurities purification->impurities pure_product->nmr pure_product->ir impurities->nmr impurities->ir characterization Further Characterization impurities->characterization

Figure 2. Typical analytical workflow for product and side-product characterization.

Conclusion

The choice of synthetic route for this compound has a significant impact on the side-product profile. While the reduction of the corresponding ketone generally offers higher yields and a cleaner product profile, the Hetero-Diels-Alder approach can be a valuable alternative, particularly when specific stereochemistry is desired. A thorough understanding and characterization of the potential side-products, as outlined in this guide, are paramount for the development of a robust and reliable synthetic process, ensuring the quality and purity of this important pharmaceutical intermediate. Researchers are encouraged to employ a combination of the described analytical techniques to build a comprehensive impurity profile for their specific reaction conditions.

Safety Operating Guide

Essential Guide to the Safe Disposal of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant research environment. This document provides a detailed, step-by-step guide for the safe disposal of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) for this compound. While the toxicological properties of this specific compound may not be fully investigated, data from structurally similar compounds indicate that it should be handled as a flammable liquid.

Personal Protective Equipment (PPE) and Safety Measures:

Precaution CategorySpecific RequirementRationale
Eye Protection Wear chemical safety goggles or a face shield.Protects eyes from splashes.
Hand Protection Wear protective gloves (e.g., nitrile rubber).Prevents skin contact.
Body Protection Wear a lab coat or other protective clothing.Protects skin from accidental spills.
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.Minimizes inhalation of vapors.
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces.The compound is considered a flammable liquid.
Emergency Equipment Ensure an eyewash station and safety shower are readily accessible.[1][2]For immediate response in case of accidental contact.

Step-by-Step Disposal Protocol

Disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[1]

  • Waste Identification and Classification :

    • Treat this compound as a hazardous waste. Based on similar compounds, it is classified as a flammable liquid.

    • Chemical waste generators are responsible for correctly classifying their waste.[1][3]

  • Container Management :

    • Keep the chemical in its original, labeled container.

    • If the original container is compromised, use a compatible, properly labeled waste container.

    • Do not mix this compound with other waste materials.

    • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Spill Management :

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[2][4]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.[4]

    • Do not allow the spilled material to enter drains or waterways.

  • Final Disposal :

    • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

    • Provide the disposal company with a copy of the Safety Data Sheet.

    • Dispose of empty or uncleaned containers as you would the product itself.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Ethyl 5-hydroxy- tetrahydro-pyran-2-carboxylate for disposal is_waste Is the material a waste product? start->is_waste consult_sds Consult Safety Data Sheet (SDS) is_waste->consult_sds Yes ppe Wear appropriate PPE: - Safety Goggles - Gloves - Lab Coat consult_sds->ppe classify_waste Classify as Hazardous Waste (Flammable Liquid) ppe->classify_waste original_container Is it in its original container? classify_waste->original_container keep_in_original Keep in original, labeled container original_container->keep_in_original Yes transfer_to_new Transfer to a compatible, labeled waste container original_container->transfer_to_new No no_mixing Do not mix with other wastes keep_in_original->no_mixing transfer_to_new->no_mixing storage Store in a designated, cool, well-ventilated area no_mixing->storage contact_disposal Contact licensed hazardous waste disposal company storage->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS No. 110407-58-4). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety Information

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Immediate precautionary measures include avoiding all direct contact, ingestion, and inhalation. In the event of exposure, prompt first aid is critical.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecification
Eye and Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Body Protection A lab coat or chemical-resistant apron. Long-sleeved clothing is required.
Respiratory Protection Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and compliance.

Step-by-Step Handling Protocol
  • Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.

  • PPE Donning: Put on all required personal protective equipment as specified in the table above.

  • Preparation: Work within a certified chemical fume hood. Ensure all necessary equipment and reagents are within easy reach to minimize movement.

  • Aliquotting and Use: Handle the chemical with care, avoiding the creation of aerosols. Use appropriate tools for transfer, such as a calibrated pipette with a disposable tip.

  • Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water.

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items in the designated hazardous waste container.

Storage and Disposal
AspectProcedure
Storage Store in a tightly sealed container in a dry, well-ventilated area, refrigerated at 2-8°C.
Disposal Dispose of unused chemical and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling risk_assessment 1. Conduct Risk Assessment ppe_donning 2. Don Correct PPE risk_assessment->ppe_donning setup_workspace 3. Prepare Fume Hood ppe_donning->setup_workspace aliquot 4. Aliquot and Use setup_workspace->aliquot decontaminate 5. Decontaminate Surfaces & Equipment aliquot->decontaminate ppe_doffing 6. Remove PPE decontaminate->ppe_doffing waste_disposal 7. Dispose of Hazardous Waste ppe_doffing->waste_disposal storage 8. Store Chemical Properly waste_disposal->storage

Caption: Logical workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.